molecular formula C22H28N6O8S2 B1239656 Ceftizoxime alapivoxil

Ceftizoxime alapivoxil

Cat. No.: B1239656
M. Wt: 568.6 g/mol
InChI Key: VOPANQNVVCPHQR-INVOUVLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftizoxime Alapivoxil is the alapivalate ester prodrug form of ceftizoxime, a semi-synthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. After oral administration of ceftizoxime alapivoxil, the ester bond is cleaved, releasing active ceftizoxime.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28N6O8S2

Molecular Weight

568.6 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13+/t10-,14+,18+/m0/s1

InChI Key

VOPANQNVVCPHQR-INVOUVLYSA-N

SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N

Synonyms

(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate
AS 924
AS-924
ceftizoxime alapivoxil

Origin of Product

United States

Foundational & Exploratory

Ceftizoxime alapivoxil synthesis and purification methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Ceftizoxime Alapivoxil

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and purification of ceftizoxime alapivoxil, a bifunctional oral prodrug of the third-generation cephalosporin, ceftizoxime.[1][2] Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, process logic, and methodologies required to produce this advanced therapeutic agent. We will explore the causal relationships behind experimental choices, providing a framework for robust and reproducible manufacturing.

Introduction: The Rationale for a Bifunctional Prodrug

Ceftizoxime is a potent, broad-spectrum parenteral antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its clinical utility is, however, limited by poor oral bioavailability. To overcome this, ceftizoxime alapivoxil was developed. It is a sophisticated prodrug engineered to enhance gastrointestinal absorption.[3]

The design is twofold:

  • Lipophilic Esterification: The carboxyl group at the C-4 position of the cephem nucleus is esterified with a pivaloyloxymethyl (pivoxil) moiety.[4] This increases the molecule's lipophilicity, facilitating its passive diffusion across the intestinal membrane.[3]

  • Hydrophilic Amino Acid Linkage: A hydrophilic L-alanine group is introduced to the aminothiazole ring of the C-7 side chain. This addition creates a bifunctional prodrug with a finely tuned balance of lipophilicity and water solubility, which has been shown to be optimal for oral absorption.[3]

Upon absorption into the bloodstream, esterases hydrolyze the pivoxil and alanyl moieties, releasing the active parent drug, ceftizoxime. The synthetic challenge lies in efficiently constructing this complex, multi-component molecule while maintaining stereochemical integrity and achieving high purity.

Synthetic Strategy and Core Methodology

The synthesis of ceftizoxime alapivoxil involves a multi-step process centered around the coupling of a complex C-7 side chain with the core cephalosporin nucleus, followed by strategic esterification and amidation. While several routes are possible, a common and logical approach involves the initial synthesis of ceftizoxime acid, which is then converted into the final prodrug.[5]

This strategy hinges on the principle of activating the carboxylic acid of the side-chain precursor to facilitate an efficient acylation reaction with the primary amine of the cephalosporin core, 7-amino-3-cephem-4-carboxylic acid (7-ANCA).[6][7][8]

Diagram: Synthetic Workflow Overview

G cluster_0 Side Chain Preparation cluster_1 Core & Coupling cluster_2 Prodrug Formation & Final Steps BocAla BOC-Alanine Intermediate1 BOC-Alanylaminothioxime Acetate BocAla->Intermediate1 Mixed Anhydride Method Thioxime Ethyl Aminothioxime Acetate Thioxime->Intermediate1 Intermediate2 BOC-Alanylaminothioxime Acetic Acid Intermediate1->Intermediate2 Hydrolysis ActiveEster Activated Ester (e.g., HOBT Ester) Intermediate2->ActiveEster Activation (DCC, HOBT) BocAlaCeftizoxime BOC-Alanyl Ceftizoxime Acid ActiveEster->BocAlaCeftizoxime Condensation ANCA 7-ANCA ANCA->BocAlaCeftizoxime Ester BOC-Alanyl Ceftizoxime Pivoxil Ester BocAlaCeftizoxime->Ester Esterification FinalProduct Ceftizoxime Alapivoxil Ester->FinalProduct BOC Deprotection

Caption: High-level overview of the ceftizoxime alapivoxil synthesis pathway.

Experimental Protocol: Synthesis

The following protocol is a synthesized representation based on established methodologies found in the patent literature.[1]

Step 1: Synthesis of BOC-Alanylaminothioxime Acetic Acid (Side-Chain Intermediate)

  • Rationale: This step builds the core side chain. The tert-butyloxycarbonyl (BOC) group is a standard acid-labile protecting group for the alanine amine, preventing it from participating in unintended side reactions. The mixed anhydride method using ethyl chloroformate is a classic and effective way to activate the carboxylic acid of BOC-alanine for coupling.

  • Methodology:

    • Dissolve BOC-alanine (1.0 eq) in a suitable ether solvent (e.g., diethyl ether) and cool the mixture to -15°C.

    • Add N-methylmorpholine or a similar base (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.05 eq), maintaining the low temperature. Stir for 2 hours to form the mixed anhydride.

    • Add ethyl aminothioxime acetate (0.9 eq) to the reaction mixture. Allow the reaction to proceed for 1-2 hours at low temperature, then warm to -5°C and stir for approximately 20 hours.

    • Perform an aqueous workup by washing the organic layer sequentially with 1N HCl and saturated sodium chloride solution to remove unreacted base and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield BOC-alanylaminothioxime acetate.

    • Hydrolyze the resulting ester using a base (e.g., NaOH in methanol/water), followed by acidic workup (adjusting pH to ~0.8 with HCl) to precipitate the desired BOC-alanylaminothioxime acetic acid.[1]

Step 2: Activation of the Side-Chain Carboxylic Acid

  • Rationale: The carboxylic acid of the side-chain intermediate is not sufficiently reactive to acylate the amine of 7-ANCA directly. It must be converted into a better leaving group. Forming an active ester with 1-hydroxybenzotriazole (HOBT) using dicyclohexylcarbodiimide (DCC) as the coupling agent is a highly efficient method that minimizes racemization.

  • Methodology:

    • Dissolve the BOC-alanylaminothioxime acetic acid (1.0 eq) and HOBT (1.3 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

    • Add DCC (1.1 eq) portion-wise or as a solution in DMF, keeping the temperature around 20°C.

    • Stir for 1-2 hours. A precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.

    • Filter off the DCU. The filtrate containing the active ester is typically used directly in the next step. Precipitation with water can be used for isolation if needed.[1]

Step 3: Condensation with 7-ANCA

  • Rationale: This is the key bond-forming step that creates the ceftizoxime backbone. The activated ester from Step 2 reacts with the C-7 amino group of 7-ANCA. An organic base is required to deprotonate the amine of 7-ANCA, enhancing its nucleophilicity.

  • Methodology:

    • In a separate vessel, suspend 7-ANCA (1.0 eq) in an organic solvent.

    • Add the solution of the active ester from Step 2.

    • Add an acid-binding agent, such as triethylamine, to facilitate the condensation reaction.

    • Stir the reaction until completion, which can be monitored by HPLC. This yields BOC-alanyl ceftizoxime acid.

Step 4: Esterification and Deprotection

  • Rationale: The pivoxil ester is installed at the C-4 carboxylate, which is more sterically accessible and reactive than the other carboxyl group. This is followed by the removal of the BOC protecting group, typically under acidic conditions, to unmask the primary amine of the alanine moiety and yield the final product.

  • Methodology:

    • React the BOC-alanyl ceftizoxime acid with a halogenated pivaloate ester (e.g., iodomethyl pivalate) in the presence of an acid-binding agent to prepare the BOC-protected ester.[5]

    • Remove the BOC protecting group by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    • After deprotection, concentrate the reaction mixture. The final product, ceftizoxime alapivoxil, is then obtained by crystal precipitation from a suitable organic solvent.[1]

Purification and Quality Control

Achieving high purity is critical for any active pharmaceutical ingredient (API). The primary methods for purifying ceftizoxime alapivoxil are crystallization and, for analytical assessment, chromatography.

Purification Strategy: Crystallization

Crystallization is the workhorse of small-molecule API purification. It leverages differences in solubility between the desired product and its impurities in a given solvent system.

  • Principle: The crude product is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then cooled, or an "anti-solvent" (in which the product is poorly soluble) is added. This supersaturation forces the pure product to crystallize, leaving impurities behind in the mother liquor.

  • Typical Solvents: The final precipitation of ceftizoxime alapivoxil is often carried out in organic solvents.[1] For related precursors like ceftizoxime sodium, solvent/anti-solvent systems such as water/ethanol, water/acetone, or methanol/ethanol are commonly employed, demonstrating the utility of this technique.[9][10][11]

Diagram: General Purification & QC Workflow

G Crude Crude Ceftizoxime Alapivoxil Dissolution Dissolution in Solvent Crude->Dissolution Crystallization Crystallization (Cooling / Anti-Solvent) Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying PureAPI High-Purity API Drying->PureAPI QC QC Analysis (HPLC, NMR, MS) PureAPI->QC Release Testing

Caption: A generalized workflow for the purification and quality control of the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of ceftizoxime alapivoxil and quantifying any related impurities.[12]

  • Principle: A solution of the sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a stationary phase. Different components in the sample interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times (retention times). A detector measures the components as they elute.

  • Typical HPLC Conditions:

    • Column: Reversed-phase (e.g., C18), as cephalosporins are moderately polar.[13]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[13][14]

    • Detection: UV detection is standard. Ceftizoxime and its derivatives have strong UV absorbance, often monitored around 254 nm or 310 nm.[13][14]

    • Purity Assessment: Purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table summarizes typical yield and purity data reported in relevant literature for key steps.

Step/ProductReported YieldReported Purity (HPLC)Source
BOC-alanylaminothioxime acetate~128% (crude)99.27%[1]
BOC-alanylaminothioxime acetic acid~93%98.83%[1]
Active Ester Intermediate~125% (crude)98.22%[1]
Ceftizoxime Acid>95%>99%[6][8]
Final Ceftizoxime AlapivoxilHigh>99.0%[1]

Note: Yields >100% in crude intermediate steps indicate the presence of residual solvents or reagents.

Conclusion

The synthesis and purification of ceftizoxime alapivoxil is a prime example of modern medicinal chemistry, requiring precise control over multi-step reactions, strategic use of protecting groups, and robust purification protocols. The bifunctional prodrug design successfully balances lipophilicity and hydrophilicity to achieve oral bioavailability. The methodologies outlined in this guide, from active ester coupling to final crystallization, represent a logical and field-proven pathway to obtaining this important antibiotic in high purity, suitable for pharmaceutical development. A thorough understanding of the causality behind each step is paramount to troubleshooting, optimization, and scaling up the production process.

References

  • Preparation method for ceftizoxime alapivoxil, intermediates thereof and preparation method for intermediates.
  • Synthesis of ceftizoxime alapivoxil analogues. ResearchGate. [Link]

  • CN102807573A - Method for preparing ceftizoxime.
  • AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. PubMed. [Link]

  • CN102977121A - Synthetic method of ceftizoxime acid.
  • CN102382124A - Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof.
  • CN102219794A - Preparation method of ceftizoxime sodium.
  • CN102702229A - Preparation of ceftizoxime sodium key intermediate and preparation of high-content ceftizoxime sodium.
  • AS-924, a novel bifunctional prodrug of ceftizoxime. PubMed. [Link]

  • Ceftizoxime - Wikipedia. [Link]

  • Ceftizoxime-impurities. Pharmaffiliates. [Link]

  • Preparation of cefixime active ester. ResearchGate. [Link]

  • CN102351883A - Detection method and production process for ceftizoxime sodium preparation.
  • Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. National Institutes of Health (NIH). [Link]

  • Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. PubMed. [Link]

  • new method of isolation of cefetamet pivoxil. Acta Poloniae Pharmaceutica. [Link]

  • Ceftizoxime-impurities. Pharmaffiliates. [Link]

  • Preparation method of ceftizoxime sodium.
  • HPLC Analysis of Ceftriaxone and Ceftizoxime. Indian Journal of Pharmaceutical Sciences. [Link]

  • Ceftizoxime-impurities. Pharmaffiliates. [Link]

  • CN103044450B - Ceftizoxime sodium compound and preparation method and drug...
  • Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. [Link]

  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. [Link]

  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. ResearchGate. [Link]

  • Ceftizoxime | C13H13N5O5S2 | CID 6533629. PubChem, National Institutes of Health. [Link]

  • Ceftizoxime Alapivoxil Hydrochloride | C22H29ClN6O8S2 | CID 9851758. PubChem, National Institutes of Health. [Link]

  • Pivaloyloxymethyl – Knowledge and References. Taylor & Francis. [Link]

  • High-pressure liquid chromatographic assay of ceftizoxime with an anion-exchange extraction technique. National Institutes of Health (NIH). [Link]

  • Chromatogram of Cu2+-ceftizoxime interaction products at pH = 4 and T... ResearchGate. [Link]

Sources

The In Vivo Odyssey of a Prodrug: A Technical Guide to the Conversion of Ceftizoxime Alapivoxil to Ceftizoxime

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the in vivo conversion of Ceftizoxime alapivoxil to its active moiety, ceftizoxime. As a Senior Application Scientist, the following narrative synthesizes fundamental biochemical principles with actionable experimental protocols, offering a robust framework for researchers investigating this critical biotransformation.

Introduction: The Rationale for a Prodrug Approach

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is rooted in the inhibition of bacterial cell wall synthesis.[2] However, like many cephalosporins, ceftizoxime's oral bioavailability is limited, necessitating parenteral administration. To overcome this limitation and enhance its clinical utility, the prodrug Ceftizoxime alapivoxil was developed.[3][4] This strategic chemical modification masks the polar carboxyl group of ceftizoxime with a lipophilic alapivoxil ester, facilitating its absorption across the gastrointestinal tract. Following absorption, the prodrug undergoes enzymatic hydrolysis to release the active ceftizoxime, thereby delivering the therapeutic agent systemically.

The Core Directive: Unveiling the In Vivo Conversion

The therapeutic efficacy of Ceftizoxime alapivoxil is entirely contingent upon its efficient in vivo conversion to ceftizoxime. This biotransformation is a classic example of a prodrug activation strategy, relying on the ubiquitous presence of esterase enzymes in the body.

The Enzymatic Machinery: A Symphony of Esterases

While specific studies pinpointing the exact human esterases responsible for the hydrolysis of Ceftizoxime alapivoxil are not extensively detailed in publicly available literature, the conversion is understood to be mediated by carboxylesterases. These enzymes are abundant in various tissues, including the intestinal mucosa, liver, and blood plasma. The alapivoxil moiety, a pivaloyloxymethyl and L-alanyl group, is designed to be a substrate for these enzymes.

A Probable Metabolic Pathway

Based on the chemical structure of Ceftizoxime alapivoxil and the known mechanisms of esterase-mediated hydrolysis of similar prodrugs, a two-step metabolic pathway is proposed:

  • Initial Ester Cleavage: The pivaloyloxymethyl ester is the most probable initial site of hydrolysis. Carboxylesterases would cleave this ester bond, releasing an unstable hydroxymethyl intermediate and pivalic acid. This intermediate would then spontaneously decompose to release formaldehyde and the L-alanyl-ceftizoxime conjugate.

  • Amide Bond Hydrolysis: The resulting L-alanyl-ceftizoxime is then likely subjected to hydrolysis by peptidases or other amidases, cleaving the amide bond between the L-alanine and the aminothiazole ring of ceftizoxime. This final step liberates the active ceftizoxime molecule.

It is important to note that the active drug, ceftizoxime, is not significantly metabolized further in the body and is primarily excreted unchanged by the kidneys.[5][6]

Visualizing the Conversion Pathway

The following diagram illustrates the proposed metabolic conversion of Ceftizoxime alapivoxil to ceftizoxime.

G Ceftizoxime_alapivoxil Ceftizoxime alapivoxil (Prodrug) Intermediate L-alanyl-ceftizoxime (Intermediate) Ceftizoxime_alapivoxil->Intermediate Carboxylesterases (e.g., in intestine, liver, plasma) Ceftizoxime Ceftizoxime (Active Drug) Intermediate->Ceftizoxime Amidases/Peptidases

Caption: Proposed metabolic pathway of Ceftizoxime alapivoxil to Ceftizoxime.

Investigating the Conversion: An In Vivo Experimental Workflow

To empirically study the in vivo conversion of Ceftizoxime alapivoxil, a well-designed pharmacokinetic study in a suitable animal model is essential. The following protocol outlines a comprehensive workflow.

Experimental Workflow Diagram

G cluster_prestudy Pre-Study cluster_study In Vivo Study cluster_poststudy Sample Processing & Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Dose_Preparation Dose Formulation Preparation (Ceftizoxime alapivoxil in a suitable vehicle) Animal_Acclimatization->Dose_Preparation Dosing Oral Administration of Ceftizoxime alapivoxil Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein or jugular vein cannulation) Dosing->Blood_Sampling Plasma_Harvesting Plasma Harvesting (Centrifugation of blood samples) Blood_Sampling->Plasma_Harvesting Sample_Analysis Bioanalytical Quantification (HPLC-UV or LC-MS/MS) Plasma_Harvesting->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Detailed In Vivo Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are a suitable model. Animals should be acclimatized for at least one week before the study.

  • Dose Administration: Ceftizoxime alapivoxil is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). The use of an esterase inhibitor is critical to prevent ex vivo conversion of the prodrug.[7]

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Quantification: A Cornerstone of the Investigation

Accurate and simultaneous quantification of both Ceftizoxime alapivoxil and ceftizoxime in plasma is paramount for understanding the conversion kinetics. A validated high-performance liquid chromatography (HPLC) method is the gold standard for this purpose.

Proposed HPLC-UV Method

The following is a proposed HPLC-UV method that can be optimized and validated for the simultaneous determination of the prodrug and active drug.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0)
Flow Rate 1.0 mL/min
Detection Wavelength Diode array detection (DAD) to monitor at the respective absorbance maxima of both analytes (e.g., around 254 nm and 270 nm)
Injection Volume 20 µL
Column Temperature 30°C
Internal Standard A structurally similar compound not present in the matrix (e.g., another cephalosporin)
Sample Preparation Protocol
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the HPLC system.

Method Validation

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability of both analytes in the biological matrix.

Pharmacokinetic Data Analysis

The plasma concentration-time data for both Ceftizoxime alapivoxil and ceftizoxime should be analyzed using non-compartmental or compartmental pharmacokinetic modeling software. Key parameters to be determined are presented in the table below.

Pharmacokinetic ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

Conclusion: A Framework for Advancing Research

This guide provides a comprehensive framework for understanding and investigating the in vivo conversion of Ceftizoxime alapivoxil to ceftizoxime. By integrating sound biochemical principles with robust experimental and analytical protocols, researchers can elucidate the pharmacokinetic and metabolic profile of this important prodrug. Such studies are critical for optimizing drug delivery, ensuring therapeutic efficacy, and ultimately, advancing patient care. The principles and methodologies outlined herein are not only applicable to Ceftizoxime alapivoxil but can also serve as a template for the investigation of other ester-based prodrugs in the pharmaceutical pipeline.

References

  • Ceftizoxime Alapivoxil. PubChem.

  • Noda, K., Suzuki, A., Ohta, H., Furukawa, T., & Noguchi, H. (1980). Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs. Arzneimittel-Forschung, 30(10), 1665-1669.
  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281–329.
  • Ceftizoxime. PubChem.

  • Brogard, J. M., Jehl, F., Monteil, H., Adloff, M., & Blickle, J. F. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281-329.
  • Sörgel, F., & Kinzig, M. (1993). Recent analytical methods for cephalosporins in biological fluids.
  • Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589–1601.

Sources

A Technical Guide to the Structural Elucidation and Crystallography of Ceftizoxime Alapivoxil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ceftizoxime alapivoxil is an orally administered third-generation cephalosporin prodrug. Its efficacy hinges on its chemical structure, which facilitates absorption and subsequent enzymatic conversion to the active bactericidal agent, Ceftizoxime. This guide provides an in-depth, methodology-focused exploration of the definitive techniques used to elucidate and confirm the precise three-dimensional structure of this and similar complex pharmaceutical molecules. We will detail the synergistic application of spectroscopic methods for initial structural hypothesis and the gold-standard single-crystal X-ray diffraction for absolute structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core analytical chemistry and crystallography workflows in pharmaceutical sciences.

Introduction: The Rationale for a Prodrug Strategy

Third-generation cephalosporins, such as Ceftizoxime, exhibit a broad spectrum of activity against Gram-negative bacteria. However, their inherent polarity often leads to poor oral bioavailability, necessitating parenteral administration. To overcome this, a prodrug strategy is employed. Ceftizoxime alapivoxil is the pivaloyloxymethyl ester of Ceftizoxime, further modified with an L-alanine promoiety.[1][2] This molecular modification neutralizes the carboxylate group, increasing lipophilicity and enabling passive transport across the intestinal mucosa.[3][4] Once absorbed into the bloodstream, the alapivoxil group is rapidly cleaved by esterase enzymes to release the active Ceftizoxime.

The absolute confirmation of the molecular structure of Ceftizoxime alapivoxil is paramount for several reasons:

  • Regulatory Approval: Health authorities require unambiguous proof of structure for any new chemical entity.

  • Quality Control: Confirmed structural data provides the basis for analytical methods used to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API).

  • Mechanism of Action: A precise 3D structure provides insight into how the promoiety shields the active site and influences the molecule's solid-state properties and subsequent enzymatic hydrolysis.[3][5]

This guide will walk through the logical and experimental sequence required to achieve this definitive structural characterization.

Part 1: Spectroscopic Elucidation - Assembling the Molecular Blueprint

Before the absolute 3D structure can be determined via crystallography, a structural hypothesis must be built by piecing together evidence from various spectroscopic techniques. This process confirms the presence of all expected functional groups and their precise connectivity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[7] For a compound like Ceftizoxime alapivoxil, a suite of 1D and 2D NMR experiments is required.

  • ¹H NMR (Proton NMR): This experiment identifies all unique proton environments. Key insights would include signals for the alanine methyl group, the pivaloyl tert-butyl group, the diastereotopic protons of the pivaloyloxymethyl group, and the characteristic signals for the β-lactam and dihydrothiazine rings of the cephalosporin core.[8]

  • ¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms. Expected signals would confirm the presence of carbonyl carbons (β-lactam, amides, esters), the thiadiazole ring carbons, and all aliphatic carbons.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling, allowing for the tracing of adjacent protons within a spin system (e.g., through the ethylidene bridge of the core).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the final piece of the puzzle, showing correlations between protons and carbons that are 2-3 bonds away. This is essential for connecting the disparate fragments, for instance, linking the alanine moiety to the main cephalosporin structure.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a crucial check on the elemental formula derived from NMR. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the molecular mass with enough accuracy to predict a unique molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of known fragments, such as the pivaloyloxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For Ceftizoxime alapivoxil, the IR spectrum would be expected to show characteristic absorption bands for:

  • ~1770 cm⁻¹: The highly strained β-lactam carbonyl stretch.

  • ~1750 cm⁻¹: The ester carbonyl stretches.

  • ~1670 cm⁻¹: The amide carbonyl stretches.

  • ~3300 cm⁻¹: N-H stretches from the amide and amine groups.

The logical workflow of these spectroscopic techniques is synergistic, providing orthogonal data points that converge on a single, confident 2D structural hypothesis.

Spectroscopic_Workflow cluster_data Experimental Data cluster_analysis Data Integration & Hypothesis MS Mass Spec (Molecular Weight) Fragments Identify Molecular Fragments & Groups MS->Fragments NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HMBC) Connectivity Establish Atom Connectivity NMR_2D->Connectivity IR IR Spec (Functional Groups) IR->Fragments Fragments->Connectivity via HMBC, COSY Structure Propose 2D Structure Connectivity->Structure

Caption: Workflow for proposing a molecular structure using spectroscopic data.

Part 2: Single-Crystal X-ray Diffraction - The Gold Standard

While spectroscopy provides a robust 2D structure, it cannot define the absolute three-dimensional arrangement of atoms, including stereochemistry and solid-state conformation. For this, single-crystal X-ray diffraction (SCXRD) is the definitive, "gold standard" technique.[10][11] It provides an unambiguous map of electron density in 3D space, from which the precise coordinates of each atom can be determined.[12][13]

Experimental Protocol: From Solution to Structure

The SCXRD workflow is a multi-step process that requires meticulous execution.

Step 1: Growing Diffraction-Quality Single Crystals This is often the most challenging step. The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, single-crystal lattice.[14]

  • Causality: Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SCXRD. Slow, controlled crystal growth is essential to minimize defects and achieve the necessary size (typically 10-200 μm).[14]

  • Common Methods:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually lowers its solubility, inducing crystallization.

    • Solvent Selection: A screening of various solvents and solvent mixtures is critical. The ideal solvent is one in which the compound is moderately soluble.

Step 2: X-ray Diffraction Data Collection

  • Methodology:

    • A suitable single crystal is identified under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).

    • The crystal is placed in a diffractometer, where it is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • A highly focused beam of monochromatic X-rays is directed at the crystal.[12]

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. These diffracted beams strike a detector, creating a pattern of thousands of measured reflections, each with a specific intensity and position.

Step 3: Structure Solution and Refinement

  • Methodology:

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

    • Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

    • Structural Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically added at calculated positions. The quality of the final structure is assessed using metrics like the R-factor (residual factor), where a lower value indicates a better fit.[15]

Crystallography_Workflow cluster_protocol Experimental Protocol cluster_computation Computational Analysis Compound Purified Compound Crystallization Crystal Growth (e.g., Vapor Diffusion) Compound->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Indexing Indexing & Unit Cell Determination Data_Collection->Indexing Diffraction Pattern Solution Structure Solution (Phase Problem) Indexing->Solution Refinement Model Refinement Solution->Refinement Initial Model Validation Structure Validation (CIF Report) Refinement->Validation Refined Model Final_Structure Definitive 3D Structure Validation->Final_Structure

Caption: The comprehensive workflow for single-crystal X-ray diffraction.
Data Presentation and Interpretation

The final output of a crystallographic study is a set of atomic coordinates and a wealth of crystallographic data, typically summarized in a standardized table. While specific data for Ceftizoxime alapivoxil is not publicly available, the table below presents the typical parameters that would be reported, using representative values for a complex organic molecule.

Parameter Description Representative Value
Formula Molecular formula of the compound in the crystal.C₂₂H₂₈N₆O₈S₂
Formula Weight Molecular weight ( g/mol ).568.62
Crystal System One of the seven crystal systems (e.g., Monoclinic).Monoclinic
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).P2₁/c
a, b, c (Å) The lengths of the unit cell axes.a = 10.5 Å, b = 18.2 Å, c = 14.1 Å
α, β, γ (°) The angles between the unit cell axes.α = 90°, β = 98.5°, γ = 90°
Volume (ų) The volume of the unit cell.2650 ų
Z The number of molecules per unit cell.4
R1, wR2 Residual factors indicating the quality of the refinement.R1 = 0.045, wR2 = 0.110
CCDC Number Deposition number for the data in the Cambridge Crystallographic Data Centre.N/A

This data provides the definitive proof of structure, including the absolute stereochemistry at all chiral centers, which is a critical piece of information for regulatory submission and for understanding biological activity.[11][13]

Part 3: Linking Structure to Function

The confirmed 3D structure is not merely an analytical endpoint; it provides critical insights into the drug's behavior.

  • Solid-State Properties: The crystal structure reveals the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that dictate the drug's physical properties, such as melting point, solubility, and stability. This is foundational for formulation development.

  • Conformational Analysis: The structure shows the preferred low-energy conformation of the molecule in the solid state. This can inform computational studies about the molecule's shape in solution and its interaction with the esterase enzymes responsible for its activation.

  • Mechanism of Hydrolysis: The precise geometry of the alapivoxil ester group informs our understanding of its susceptibility to enzymatic cleavage. The enzyme must be able to access the ester carbonyl to initiate hydrolysis, releasing the active Ceftizoxime and the benign byproducts (L-alanine, pivalic acid, and formaldehyde). Studies on similar cephalosporin prodrugs confirm that this enzymatic hydrolysis in the body is rapid and efficient.[3][4]

Hydrolysis_Mechanism Prodrug Ceftizoxime Alapivoxil (Absorbed Prodrug) Active Ceftizoxime (Active Drug) Prodrug->Active Esterase Enzymes (in blood/tissue) Byproducts L-alanine + Pivalic Acid + Formaldehyde Prodrug->Byproducts Hydrolysis

Caption: Enzymatic activation of Ceftizoxime alapivoxil to Ceftizoxime.

Conclusion

The structural elucidation of a complex pharmaceutical agent like Ceftizoxime alapivoxil is a rigorous, multi-faceted process. It begins with the formulation of a structural hypothesis through the combined power of NMR, MS, and IR spectroscopy. This hypothesis is then unequivocally proven or disproven by the definitive 3D structural data provided by single-crystal X-ray diffraction. This synergistic approach ensures the highest level of scientific integrity, providing the foundational data necessary for drug development, regulatory approval, and a deeper understanding of the structure-function relationship that governs the efficacy of modern medicines.

References

  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. Available at: [Link]

  • Harnessing the power of single crystal X-ray diffraction. Veranova. Available at: [Link]

  • Single Crystal Growth & Structure Determination. Crystal Pharmatech. Available at: [Link]

  • The 2.0 A crystal structure of cephalosporin acylase. PubMed. Available at: [Link]

  • Single Crystal X-Ray Structure Determination. Improved Pharma. Available at: [Link]

  • Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. PubMed. Available at: [Link]

  • Structural Analysis and Protein Binding of Cephalosporins. ACS Publications. Available at: [Link]

  • The 2.0 Å Crystal Structure of Cephalosporin Acylase. ResearchGate. Available at: [Link]

  • Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. ACS Publications. Available at: [Link]

  • The pharmacokinetics of the oral cephalosporins--a review. PubMed. Available at: [Link]

  • Ceftizoxime alapivoxil hydrochloride (JAN). PubChem - NIH. Available at: [Link]

  • Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. PubMed. Available at: [Link]

  • ceftizoxime alapivoxil. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. ResearchGate. Available at: [Link]

  • Structural Analysis and Protein Binding of Cephalosporins. PMC - NIH. Available at: [Link]

  • Synthesis of ceftizoxime alapivoxil analogues. ResearchGate. Available at: [Link]

  • Ceftizoxime Alapivoxil Hydrochloride. PubChem - NIH. Available at: [Link]

  • Chemical structures of cephalosporin prodrug esters. ResearchGate. Available at: [Link]

  • Structure of cephalosporin C. ResearchGate. Available at: [Link]

  • ceftizoxime alapivoxil. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. Available at: [Link]

  • A Solid-State NMR Study of the Antibacterial Drug Cefpodoxime Proxetil. ResearchGate. Available at: [Link]

  • NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. China Pharmacy. Available at: [Link]

  • Cephalosporin Prodrug Inhibitors Overcome Metallo-β-Lactamase Driven Antibiotic Resistance. PubMed. Available at: [Link]

  • Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug. ResearchGate. Available at: [Link]

  • A Solid-State NMR Study of the Antibacterial Drug Cefpodoxime Proxetil. SciSpace. Available at: [Link]

  • [Labelling of ceftizoxime with 99mTc]. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Oral Bioavailability of Ceftizoxime Alapivoxil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the strategies and methodologies employed to understand and enhance the oral bioavailability of the third-generation cephalosporin, ceftizoxime, through its prodrug, ceftizoxime alapivoxil.

Introduction: The Challenge of Oral Ceftizoxime and the Prodrug Solution

Ceftizoxime is a potent, broad-spectrum, third-generation cephalosporin antibiotic with excellent stability against β-lactamases.[1] Its spectrum of activity covers a wide range of Gram-positive and Gram-negative bacteria.[1] However, its clinical utility is limited by poor oral absorption, necessitating parenteral administration.[2] To overcome this limitation and develop a more convenient oral dosage form, a prodrug strategy was employed, leading to the synthesis of ceftizoxime alapivoxil.[3]

Ceftizoxime alapivoxil is a bifunctional prodrug designed to enhance oral bioavailability by transiently masking the polar functional groups of the parent drug, thereby improving its lipophilicity and facilitating its absorption across the intestinal epithelium.[3][4] This guide delves into the core principles behind the design of ceftizoxime alapivoxil and the experimental framework for evaluating its oral bioavailability.

Physicochemical Properties and Prodrug Design

The design of ceftizoxime alapivoxil (also known as AS-924) incorporates two key promoieties: a pivaloyloxymethyl (POM) group esterified to the C-4 carboxylate of the cephem nucleus and an L-alanyl group attached to the aminothiazole ring.[3][4] This bifunctional approach is a deliberate strategy to strike a crucial balance between lipophilicity and aqueous solubility, two key determinants of oral drug absorption.[4]

PropertyCeftizoximeCeftizoxime Alapivoxil
Molecular Formula C13H13N5O5S2C22H28N6O8S2
Molecular Weight 383.4 g/mol [1]568.6 g/mol [5]
Rationale for Prodrug Moieties -Pivaloyloxymethyl (POM) group: Increases lipophilicity to enhance membrane permeability. L-alanyl group: Improves water solubility to ensure adequate dissolution in the gastrointestinal fluids.[3][4]

Mechanism of Enhanced Oral Bioavailability: A Stepwise Conversion

The enhanced oral bioavailability of ceftizoxime alapivoxil is predicated on its efficient absorption in the gastrointestinal tract and subsequent conversion to the active parent drug, ceftizoxime. This bioconversion is a multi-step enzymatic process.

Following oral administration, ceftizoxime alapivoxil is absorbed across the intestinal epithelium. In the intestinal cells and/or portal circulation, the prodrug undergoes hydrolysis by esterases to release ceftizoxime. The pivaloyloxymethyl ester is susceptible to hydrolysis by non-specific carboxylesterases, which are abundant in the human liver and intestine.[6][7] The L-alanine moiety is likely cleaved by intestinal aminopeptidases.[8][9]

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Ceftizoxime_Alapivoxil_Lumen Ceftizoxime Alapivoxil Ceftizoxime_Alapivoxil_Cell Ceftizoxime Alapivoxil Ceftizoxime_Alapivoxil_Lumen->Ceftizoxime_Alapivoxil_Cell Absorption Intermediate_Prodrug Intermediate Prodrug Ceftizoxime_Alapivoxil_Cell->Intermediate_Prodrug Hydrolysis Ceftizoxime_Cell Ceftizoxime Intermediate_Prodrug->Ceftizoxime_Cell Hydrolysis Ceftizoxime_Blood Ceftizoxime Ceftizoxime_Cell->Ceftizoxime_Blood Enters Circulation Carboxylesterases Carboxylesterases Carboxylesterases->Ceftizoxime_Alapivoxil_Cell Aminopeptidases Aminopeptidases Aminopeptidases->Intermediate_Prodrug

Figure 1: Proposed metabolic pathway of Ceftizoxime Alapivoxil.

Preclinical Evaluation of Oral Bioavailability

The oral bioavailability of ceftizoxime alapivoxil has been evaluated in various animal models. These studies are essential to understand the pharmacokinetic profile of the prodrug and its conversion to the active moiety.

In Vivo Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animals such as rats and dogs are crucial for determining the extent of oral absorption (bioavailability, F%). These studies typically involve administering a single oral dose of ceftizoxime alapivoxil and collecting serial blood samples to measure the plasma concentrations of both the prodrug and the parent drug, ceftizoxime, over time. An intravenous dose of ceftizoxime is also administered to a separate group of animals to determine the absolute bioavailability.

Representative In Vivo Study Protocol (Canine Model):

  • Animal Model: Healthy adult beagle dogs are commonly used for oral bioavailability studies of cephalosporins.[10][11][12]

  • Housing and Acclimation: Animals are housed in controlled environmental conditions and acclimated to the study procedures.

  • Fasting: Dogs are typically fasted overnight prior to drug administration to minimize food-drug interactions.[10]

  • Dosing:

    • Oral Administration: Ceftizoxime alapivoxil is administered orally, often as a capsule or an aqueous suspension. The dose is calculated based on the body weight of the animal.

    • Intravenous Administration: A solution of ceftizoxime is administered intravenously to a separate group of dogs to serve as a reference for bioavailability calculation.

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of ceftizoxime and, if necessary, ceftizoxime alapivoxil are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13][14][15]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Quantitative Data from Animal Studies (Illustrative):

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drugs.[10][20][21] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[20]

Caco-2 Permeability Assay Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.[22]

  • Transport Studies:

    • The test compound (ceftizoxime alapivoxil) is added to the apical (A) side of the monolayer (representing the intestinal lumen).

    • Samples are collected from the basolateral (B) side (representing the blood) at various time points.

    • To investigate active efflux, the transport from the basolateral to the apical side (B to A) is also measured.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.[2]

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters.

G cluster_0 In Vivo Pharmacokinetic Study cluster_1 In Vitro Caco-2 Permeability Assay Dosing Oral/IV Dosing of Ceftizoxime Alapivoxil/Ceftizoxime Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis HPLC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) Plasma_Analysis->PK_Analysis Cell_Culture Caco-2 Cell Culture on Transwell Plates Monolayer_Integrity Monolayer Integrity Check (TEER) Cell_Culture->Monolayer_Integrity Transport_Study Bidirectional Transport (A to B, B to A) Monolayer_Integrity->Transport_Study Sample_Analysis LC-MS/MS Analysis Transport_Study->Sample_Analysis Permeability_Calculation Papp and Efflux Ratio Calculation Sample_Analysis->Permeability_Calculation

Figure 2: Experimental workflow for evaluating oral bioavailability.

Factors Influencing Oral Bioavailability

Several factors can influence the oral absorption of ceftizoxime alapivoxil:

  • Food Effect: The presence of food in the gastrointestinal tract can alter the absorption of many drugs. For some cephalosporin prodrugs, administration with food enhances bioavailability.[8]

  • Intestinal Transporters: The L-alanine moiety suggests that ceftizoxime alapivoxil may be a substrate for peptide transporters such as PEPT1, which could facilitate its uptake into intestinal epithelial cells.

  • Intestinal Metabolism: The stability of the prodrug in the gastrointestinal lumen and its susceptibility to first-pass metabolism in the intestinal wall and liver are critical determinants of its overall bioavailability. Human carboxylesterases, hCE1 (predominantly in the liver) and hCE2 (abundant in the intestine), play a significant role in the hydrolysis of ester-containing drugs.[6][7][23]

Clinical Significance and Future Perspectives

The development of an orally active form of ceftizoxime has significant clinical implications. It offers the potential for a convenient and effective treatment for a variety of infections in an outpatient setting, potentially reducing the need for hospitalization and intravenous administration. While clinical trial data for ceftizoxime alapivoxil is not extensively published, the preclinical data and the successful development of other oral cephalosporin prodrugs provide a strong rationale for its potential clinical utility.[1][4]

Further research should focus on elucidating the precise metabolic pathways and transporter interactions of ceftizoxime alapivoxil in humans. Clinical studies are necessary to establish its pharmacokinetic profile, efficacy, and safety in patient populations.

Conclusion

Ceftizoxime alapivoxil represents a well-designed prodrug strategy to overcome the poor oral absorption of the potent antibiotic ceftizoxime. By balancing lipophilicity and aqueous solubility through a bifunctional promoiety approach, ceftizoxime alapivoxil is engineered for enhanced intestinal permeability. The comprehensive preclinical evaluation, encompassing in vivo pharmacokinetic studies in relevant animal models and in vitro permeability assays, is essential to validate this approach and predict its clinical performance. The successful translation of this prodrug into a clinically effective oral antibiotic holds the promise of expanding the therapeutic options for a range of bacterial infections.

References

  • Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cefetamet pivoxil clinical pharmacokinetics. (1993). Clinical Pharmacokinetics, 25(3), 172-188.
  • Ceftizoxime Alapivoxil | C22H28N6O8S2 | CID 9578661 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • A Population Pharmacokinetic Approach to Describe Cephalexin Disposition in Adult and Aged Dogs. (2014). Journal of Veterinary Pharmacology and Therapeutics, 37(5), 458-466.
  • Pharmacokinetics of cephalexin from two oral formulations in dogs. (2001). Journal of Veterinary Pharmacology and Therapeutics, 24(5), 325-329.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(10), 2493.
  • Purification and properties of alanine aminopeptidase from water buffalo kidney. (2010). Journal of American Science, 6(11), 841-851.
  • Comparison of Oral Absorption and Bioavailablity of Drugs Between Monkey and Human. (2002). Pharmaceutical Research, 19(6), 868-874.
  • Pharmacokinetics, protein binding, and tissue distribution of orally administered cefpodoxime proxetil and cephalexin in dogs. (2010). American Journal of Veterinary Research, 71(12), 1433-1440.
  • Standard Operating Procedure: Oral Gavage in the R
  • A comparison of pharmacokinetics between humans and monkeys. (2010). Journal of Pharmaceutical Sciences, 99(11), 4593-4603.
  • Trial supports switch to oral antibiotics in patients with low-risk Staph bloodstream infections. (2024). CIDRAP.
  • Purification and properties of human intestine alanine aminopeptidase. (1979). Biochimica et Biophysica Acta (BBA) - Enzymology, 570(1), 183-192.
  • Caco-2 Permeability - Sygnature Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. (2024). Scientific Reports, 14(1), 1-10.
  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. (2016).
  • AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. (1999). Chemical & Pharmaceutical Bulletin, 47(8), 1081-1088.
  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2016). PeerJ, 4, e2521.
  • [Experimental and clinical studies on ceftizoxime in the field of oral surgery (author's transl)]. (1981). The Japanese Journal of Antibiotics, 34(11), 1547-1556.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).
  • A comparison of pharmacokinetics between humans and monkeys. (2010). Journal of Pharmaceutical Sciences, 99(11), 4593-4603.
  • Validation and Application of an LC-MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. (2016).
  • [Fundamental and Clinical Studies on Ceftizoxime in Pediatric Field (Author's Transl)]. (1980). The Japanese Journal of Antibiotics, 33(11), 1214-1221.
  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (2014). The AAPS Journal, 16(6), 1243-1255.
  • Hydrolytic profile for ester- or amide-linkage by carboxylesterases pI 5.3 and 4.5 from human liver. (1998). Biological & Pharmaceutical Bulletin, 21(4), 349-353.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(10), 2493.
  • Pharmacokinetics of cefixime after oral and intravenous doses in dogs: bioavailability assessment for a drug showing nonlinear serum protein binding. (1988). Journal of Pharmaceutical Sciences, 77(6), 514-518.
  • LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. (2018). Journal of Pharmaceutical and Biomedical Analysis, 158, 25-32.
  • Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human. (2009). Xenobiotica, 39(6), 465-477.
  • Pharmacokinetics of FK482, a new orally active cephalosporin, in animals. (1991). The Journal of Antibiotics, 44(10), 1134-1143.
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? (2013). Pharmacogenomics, 14(1), 103-116.
  • Human carboxylesterase isozymes: catalytic properties and rational drug design. (2005). Current Drug Metabolism, 6(4), 359-368.
  • AS-924, a novel, orally active, bifunctional prodrug of ceftizoxime: physicochemical properties, oral absorption in animals, and antibacterial activity. (2000). The Journal of Antibiotics, 53(11), 1242-1251.
  • Oral absolute bioavailability and intravenous dose-proportionality of cefprozil in humans. (1992). The Journal of Clinical Pharmacology, 32(11), 1016-1021.
  • Human carboxylesterases: a comprehensive review. (2017). Acta Pharmaceutica Sinica B, 7(6), 635-645.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011).
  • Sensitive liquid chromatography-tandem mass spectrometry method for the determination of cefixime in human plasma: Application to a pharmacokinetic study. (2006).
  • Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. (2008). British Journal of Pharmacology, 154(8), 1639-1648.
  • Investigation of factors responsible for low oral bioavailability of cefpodoxime proxetil. (2006). International Journal of Pharmaceutics, 317(2), 155-160.
  • Pharmacokinetics and absolute bioavailability of oral cefuroxime axetil in the rat. (1995). Journal of Pharmaceutical Sciences, 84(6), 753-756.
  • Absolute bioavailability of cefprozil after oral administration in beagles. (1991). Antimicrobial Agents and Chemotherapy, 35(11), 2328-2330.
  • Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs. (1981). The Journal of Antibiotics, 34(3), 324-334.
  • Effect of food on the pharmacokinetics of oral cefuroxime axetil in dogs. (2019). Journal of Veterinary Pharmacology and Therapeutics, 42(4), 434-441.
  • Animal versus Human Oral Drug Bioavailability: Do They Correlate? (2017). Pharmaceutical Research, 34(10), 2047-2057.
  • Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys. (1982). Antimicrobial Agents and Chemotherapy, 22(4), 544-549.
  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019). Molecular Pharmaceutics, 16(12), 4933-4944.
  • Intracellular hydrolysis of dipeptides during intestinal absorption. (1966). The Journal of Physiology, 186(3), 670-681.
  • Peptidomics analysis of enzymatic hydrolysis beef. (2022). Food Chemistry, 381, 132243.

Sources

The Prodrug Predicament: An In-depth Technical Guide to the Initial Investigations into Ceftizoxime Alapivoxil Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Rigorous Stability Analysis of a Bifunctional Prodrug

In the landscape of antimicrobial therapeutics, the development of orally bioavailable cephalosporins has been a significant advancement, largely achieved through the strategic implementation of prodrugs. Ceftizoxime alapivoxil, a bifunctional prodrug of the third-generation cephalosporin ceftizoxime, exemplifies this approach.[1] It is engineered to enhance oral absorption, a critical hurdle for many potent β-lactam antibiotics.[1] The molecule features two key modifications to the parent drug, ceftizoxime: an L-alanine moiety attached to the aminothiazole ring and a pivaloyloxymethyl (POM) ester at the C-4 carboxylate position.[1] Upon absorption, these modifications are designed to be enzymatically cleaved, releasing the active ceftizoxime.[2]

However, the very chemical features that bestow enhanced bioavailability also introduce potential stability liabilities. The stability of a drug substance is a cornerstone of its safety, efficacy, and quality. For a prodrug like ceftizoxime alapivoxil, this investigation is twofold: we must understand the stability of the intact prodrug and the subsequent stability of the active moiety once the promoieties are cleaved. This guide provides a comprehensive framework for the initial investigation into the stability and degradation pathways of Ceftizoxime Alapivoxil, grounded in established principles of pharmaceutical analysis and forced degradation studies. The insights from such studies are paramount for formulation development, establishing appropriate storage conditions, and ensuring the delivery of a safe and effective therapeutic agent.

Chapter 1: The Molecular Architecture and Anticipated Points of Lability

Ceftizoxime alapivoxil is a complex molecule with several functional groups susceptible to chemical degradation.[2][3][4] A thorough understanding of its structure is the first step in predicting its degradation pathways.

Core Structure: The molecule is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, which contains the defining, and notoriously labile, β-lactam ring.[5]

Key Functional Groups and Potential Instabilities:

  • Pivaloyloxymethyl (POM) Ester: This ester is the primary site for initial hydrolysis, releasing the active drug, ceftizoxime. The stability of this bond is a critical factor in the drug's shelf-life and in vivo performance.[6][7]

  • Alanyl Amino Side Chain: The amide bond linking the L-alanine to the thiazole ring is another potential site for hydrolysis, although generally more stable than the ester.

  • β-Lactam Ring: The four-membered ring is highly strained and susceptible to nucleophilic attack, particularly under acidic and basic conditions, leading to loss of antibacterial activity.[5]

  • Cephem Ring Double Bond: The double bond in the dihydrothiazine ring is typically in the active Δ³ position. Isomerization to the inactive Δ² position is a known degradation pathway for cephalosporins and their prodrugs.[8][9][10][11]

  • Thiazole Ring and Thioether Linkage: The sulfur atoms in the molecule can be susceptible to oxidation.

Chapter 2: The Strategic Design of Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of any stability investigation.[12][13][14] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate degradation pathways. This information is crucial for developing and validating a stability-indicating analytical method.[12][14]

The experimental workflow for a comprehensive forced degradation study is outlined below:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Solutions of Ceftizoxime Alapivoxil in Aqueous/Organic Solvent acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to Stress oxid Oxidation (e.g., 3% H2O2) prep->oxid Expose to Stress therm Thermal Stress (e.g., 80°C) prep->therm Expose to Stress photo Photolytic Stress (ICH Q1B Guidelines) prep->photo Expose to Stress hplc HPLC-UV/DAD Analysis acid->hplc Analyze Samples at Time Intervals base->hplc Analyze Samples at Time Intervals oxid->hplc Analyze Samples at Time Intervals therm->hplc Analyze Samples at Time Intervals photo->hplc Analyze Samples at Time Intervals lcms LC-MS/MS for Impurity Identification hplc->lcms Characterize Degradants method Development of Stability- Indicating Method hplc->method pathway Elucidation of Degradation Pathways lcms->pathway

Caption: Experimental Workflow for Forced Degradation Studies.

Experimental Protocols

The following protocols are designed to induce approximately 10-20% degradation of the active pharmaceutical ingredient (API), which is generally sufficient to detect and identify major degradation products.[14]

Protocol 2.1.1: Acid Hydrolysis

  • Prepare a solution of Ceftizoxime Alapivoxil in a suitable solvent (e.g., acetonitrile/water mixture).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Analyze by HPLC.

Protocol 2.1.2: Base Hydrolysis

  • Prepare a solution of Ceftizoxime Alapivoxil.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature, as base-catalyzed hydrolysis of the β-lactam ring is often rapid.

  • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analyze by HPLC.

Protocol 2.1.3: Oxidative Degradation

  • Prepare a solution of Ceftizoxime Alapivoxil.

  • Add an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze by HPLC.

Protocol 2.1.4: Thermal Degradation

  • Place solid Ceftizoxime Alapivoxil powder in a controlled temperature oven (e.g., 80°C).

  • Prepare a solution of Ceftizoxime Alapivoxil and incubate at the same temperature.

  • Sample the solid and the solution at various time points (e.g., 0, 1, 3, 7 days).

  • Analyze by HPLC.

Protocol 2.1.5: Photolytic Degradation

  • Expose a solution of Ceftizoxime Alapivoxil to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample at appropriate time points and analyze by HPLC.

Chapter 3: Elucidation of Degradation Pathways

Based on the known chemistry of cephalosporin prodrugs, a primary degradation pathway for Ceftizoxime Alapivoxil can be proposed. The forced degradation studies will serve to confirm and refine this model.

G A Ceftizoxime Alapivoxil (Δ³-Prodrug) B Ceftizoxime (Δ³-Active Drug) A->B Ester Hydrolysis (Primary Pathway) C Δ²-Isomer of Prodrug A->C Isomerization E β-Lactam Ring-Opened Products B->E β-Lactam Hydrolysis (Acid/Base) F Other Oxidative/Photolytic Degradants B->F Oxidation/Photolysis D Δ²-Isomer of Ceftizoxime C->D Ester Hydrolysis C->E β-Lactam Hydrolysis

Caption: Proposed Primary Degradation Pathways for Ceftizoxime Alapivoxil.

Pathway Descriptions:

  • Ester Hydrolysis: The most significant initial step is the cleavage of the pivaloyloxymethyl ester to yield the active drug, Ceftizoxime. This reaction is expected to be accelerated under both acidic and basic conditions.

  • Isomerization: A competing pathway is the isomerization of the double bond in the cephem ring from the active Δ³ to the inactive Δ² form.[6][11] This is a critical pathway to monitor as the Δ² isomer is therapeutically inactive.

  • β-Lactam Ring Cleavage: Following the formation of Ceftizoxime, or on the intact prodrug itself, the β-lactam ring can undergo hydrolysis, particularly under basic conditions, to form inactive cephalosporoic acid derivatives.[8]

  • Oxidative and Photolytic Degradation: Exposure to oxidative stress may lead to the formation of sulfoxide derivatives at the thioether linkage. Photodegradation can lead to more complex fragmentation of the molecule.

Chapter 4: Analytical Methodologies and Data Interpretation

A robust, stability-indicating analytical method is essential for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the method of choice.[16][17]

Table 1: Hypothetical HPLC Data from Forced Degradation Studies

Stress ConditionTime (hours)Ceftizoxime Alapivoxil (%)Degradant 1 (%) (Ceftizoxime)Degradant 2 (%) (Δ²-Isomer)Total Degradation (%)
0.1 M HCl (60°C)2485.210.52.114.8
0.1 M NaOH (RT)278.915.3Not Detected21.1
3% H₂O₂ (RT)2490.15.21.59.9
Thermal (80°C)7292.54.82.07.5
Photolytic2488.77.91.811.3

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • The data in Table 1 would suggest that Ceftizoxime Alapivoxil is most susceptible to degradation under basic conditions, with significant hydrolysis of both the ester and likely the β-lactam ring.

  • Acidic conditions also promote degradation, leading to both the active drug and the Δ²-isomer.

  • The presence of the Δ²-isomer under multiple stress conditions confirms isomerization as a relevant degradation pathway.

  • LC-MS/MS would be employed to confirm the identity of these and other minor degradants by comparing their mass-to-charge ratios and fragmentation patterns with the parent molecule.

Conclusion and Forward Outlook

This technical guide outlines the foundational steps for a comprehensive investigation into the stability of Ceftizoxime Alapivoxil. The proposed forced degradation studies, coupled with a robust HPLC-based analytical strategy, will provide a clear understanding of the molecule's intrinsic stability and its degradation pathways. The elucidation of these pathways is not merely an academic exercise; it is a critical component of drug development that directly impacts the formulation strategy, packaging choices, and ultimately, patient safety. The insights gained will enable the development of a stable, effective, and safe oral cephalosporin therapy.

References

  • Title: Synthesis and mechanisms of decomposition of some cephalosporin prodrugs Source: PubMed URL: [Link]

  • Title: Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability Source: ResearchGate URL: [Link]

  • Title: Studies on Orally Active Cephalosporin Esters. III. Effect of the 3-substituent on the Chemical Stability of Pivaloyloxymethyl Esters in Phosphate Buffer Solution Source: PubMed URL: [Link]

  • Title: Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability Source: PubMed URL: [Link]

  • Title: Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance Source: PMC - PubMed Central URL: [Link]

  • Title: AS-924, a novel bifunctional prodrug of ceftizoxime Source: PubMed URL: [Link]

  • Title: Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof Source: Google Patents URL
  • Title: Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients Source: PubMed URL: [Link]

  • Title: Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability Source: PMC - NIH URL: [Link]

  • Title: Synthesis of ceftizoxime alapivoxil analogues Source: ResearchGate URL: [Link]

  • Title: Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use Source: PubMed URL: [Link]

  • Title: Forced Degradation – A Review Source: IntechOpen URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data Source: PubMed Central URL: [Link]

  • Title: Significance of Stability Studies on Degradation Product Source: RJPT URL: [Link]

  • Title: Chemical structures of cephalosporin prodrug esters. Source: ResearchGate URL: [Link]

  • Title: CEFTIZOXIME ALAPIVOXIL Source: GSRS URL: [Link]

  • Title: Pivaloyloxymethyl – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs Source: PMC URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL: [Link]

  • Title: Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data Source: PubMed URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: SciSpace URL: [Link]

  • Title: Results of forced degradation studies Source: ResearchGate URL: [Link]

  • Title: Ceftizoxime Source: PubChem - NIH URL: [Link]

  • Title: Ceftizoxime Alapivoxil Hydrochloride Source: PubChem URL: [Link]

  • Title: Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion Source: Semantic Scholar URL: [Link]

  • Title: Ceftizoxime Alapivoxil Source: PubChem URL: [Link]

  • Title: Ceftizoxime alapivoxil hydrochloride (JAN) Source: PubChem - NIH URL: [Link]

  • Title: VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS Source: IJNRD URL: [Link]

  • Title: quantitative-analysis-of-cefadroxil-in-presence-of-its-degradation-product-by-various-spectrophotometric-techniques.pdf Source: TSI Journals URL: [Link]

  • Title: Degradation of cefixime under oxidative conditions Source: ResearchGate URL: [Link]

Sources

A Technical Guide to the In Vivo Bioactivation of Ceftizoxime Alapivoxil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ceftizoxime is a third-generation cephalosporin antibiotic highly effective against a broad spectrum of bacteria.[1][2][3] Its clinical utility is confined to parenteral administration due to poor oral bioavailability. To overcome this limitation, the prodrug ceftizoxime alapivoxil was designed to enhance gastrointestinal absorption. This technical guide provides an in-depth examination of the proposed in vivo activation mechanism of ceftizoxime alapivoxil. We will explore the enzymatic cascade responsible for its conversion to the active parent drug, ceftizoxime, focusing on the critical role of human carboxylesterases (CES) in the intestine and liver. Furthermore, this guide details the standard experimental methodologies and protocols essential for characterizing prodrug activation, offering researchers a validated framework for preclinical evaluation.

Introduction: The Rationale for a Ceftizoxime Prodrug

Ceftizoxime is a highly stable and potent β-lactam antibiotic.[4] Like many cephalosporins, it is administered intravenously or intramuscularly as it is not significantly absorbed when taken orally.[5] The active drug, ceftizoxime, is not metabolized in the body and is primarily excreted unchanged by the kidneys.[1][6][7] The development of an oral dosage form is highly desirable to improve patient compliance, facilitate outpatient treatment, and reduce healthcare costs.

The prodrug approach is a widely adopted strategy in drug development to improve the pharmacokinetic properties of a parent drug.[8] For drugs with poor membrane permeability, such as ceftizoxime, an ester prodrug strategy is common.[9] By masking the polar carboxylate group of ceftizoxime with a lipophilic promoiety, the resulting compound—ceftizoxime alapivoxil—can more readily traverse the intestinal epithelium. Following absorption, the promoiety must be efficiently and predictably cleaved by endogenous enzymes to release the active ceftizoxime into systemic circulation.[8]

The Enzymatic Machinery: Human Carboxylesterases (CES)

The bioactivation of most ester prodrugs is catalyzed by a superfamily of enzymes known as carboxylesterases (CES).[10][11] In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a vast array of drugs and xenobiotics.[12][13] These enzymes exhibit distinct tissue distribution and substrate specificities, which are critical determinants in the design and activation profile of oral prodrugs.

  • Human Carboxylesterase 1 (hCE1): Predominantly located in the liver, hCE1 is one of the most abundant drug-metabolizing enzymes in this organ.[10][11] It generally hydrolyzes substrates with a small alcohol group and a larger acyl group.[8] Its primary role in prodrug activation occurs after the compound has been absorbed and reaches the liver via the portal circulation.

  • Human Carboxylesterase 2 (hCE2): In contrast to hCE1, hCE2 is highly expressed in the small intestine, with minimal presence in the liver.[10][12] This makes hCE2 a key enzyme for the first-pass metabolism and activation of orally administered ester prodrugs immediately following their absorption from the gastrointestinal tract.

The strategic localization of these enzymes allows for a two-stage activation process, maximizing the conversion of the prodrug into its active form.

EnzymePrimary LocationSubcellular LocationKey Role in Prodrug Activation
hCE1 Liver[10][11][12]Endoplasmic ReticulumSystemic activation of absorbed prodrugs.
hCE2 Small Intestine[10][11][12]Endoplasmic ReticulumFirst-pass activation post-absorption.

The Activation Cascade of Ceftizoxime Alapivoxil: A Proposed Mechanism

The "alapivoxil" promoiety (pivaloyloxymethyl-L-alanine ester) is a double-ester system designed for sequential enzymatic and chemical hydrolysis. The complete in vivo activation is a rapid, multi-step process that occurs primarily in the intestinal enterocytes and the liver.

Step 1: Initial Ester Hydrolysis by Carboxylesterases Upon absorption into the intestinal enterocytes, the terminal ester bond of the pivaloyloxymethyl group is rapidly hydrolyzed by the abundantly present human carboxylesterase 2 (hCE2).[10][12] Any prodrug that bypasses intestinal metabolism enters the portal vein and is efficiently hydrolyzed by hCE1 in the liver.[14] This enzymatic action releases pivalic acid and generates a highly unstable hydroxymethyl-ester intermediate.

Step 2: Spontaneous Chemical Degradation The hydroxymethyl-ester intermediate is transient and undergoes rapid, non-enzymatic decomposition. This spontaneous breakdown cleaves the second ester bond, releasing the active ceftizoxime molecule along with formaldehyde and L-alanine as byproducts.

This two-step mechanism ensures that the active drug is released only after the prodrug has been absorbed, maximizing systemic exposure to ceftizoxime.

G cluster_gut Intestinal Lumen / Enterocyte cluster_circulation Systemic Circulation Prodrug Ceftizoxime Alapivoxil (Oral Administration) Absorption Absorption Prodrug->Absorption Enzyme hCE2 (Intestine) hCE1 (Liver) Absorption->Enzyme Step 1: Enzymatic Hydrolysis Intermediate Unstable Hydroxymethyl Intermediate ActiveDrug Active Ceftizoxime Intermediate->ActiveDrug Step 2: Spontaneous Decomposition Byproducts Byproducts: Pivalic Acid Formaldehyde L-Alanine Intermediate->Byproducts Enzyme->Intermediate

Caption: Proposed in vivo activation pathway of Ceftizoxime Alapivoxil.

Methodologies for Characterizing Prodrug Activation

Validating the proposed activation mechanism requires robust in vitro and analytical methodologies. These experiments are crucial for confirming enzymatic liability, identifying metabolites, and predicting in vivo performance.

In Vitro Models for Stability and Activation Studies

Simple, reliable in vitro models are essential for screening prodrug candidates and elucidating activation pathways at an early stage.[15]

  • Tissue Homogenates: Homogenates of human small intestine and liver are considered the gold standard for in vitro studies.[16] They contain the full complement of metabolic enzymes, including carboxylesterases, in their native environment. Stability studies in these matrices provide a strong indication of first-pass and systemic metabolic fate.[15]

  • Cell Culture Models: Caco-2 cell lines, which differentiate to form a polarized monolayer of enterocytes, are useful for studying drug transport and metabolism simultaneously.[17]

  • Microphysiological Systems (MPS): Also known as "organ-on-a-chip," these advanced models can recapitulate the complex interactions between different cell types and tissues (e.g., liver and intestine), offering a more predictive model for human ADME studies.[18]

Experimental Protocol: Prodrug Stability in Human Intestinal Homogenate

This protocol provides a self-validating framework to determine the rate of prodrug hydrolysis and confirm the generation of the active parent drug.

Objective: To measure the hydrolytic stability of ceftizoxime alapivoxil in human intestinal homogenate and identify the formation of ceftizoxime.

Materials:

  • Ceftizoxime alapivoxil

  • Ceftizoxime analytical standard

  • Pooled human intestinal homogenate (or S9 fraction)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal Standard (e.g., a structurally similar cephalosporin)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw intestinal homogenate on ice. Dilute the homogenate to a final protein concentration of 1 mg/mL with cold phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the diluted homogenate solution at 37°C for 5 minutes. Initiate the reaction by adding ceftizoxime alapivoxil (final concentration, e.g., 1 µM).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with the internal standard. This step precipitates proteins and stops the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis. Analyze for the disappearance of ceftizoxime alapivoxil and the appearance of ceftizoxime.[19][20]

  • Controls: Run parallel incubations without the prodrug (blank) and with the prodrug in heat-inactivated homogenate to control for non-enzymatic degradation.

G start Prepare Reagents (Homogenate, Buffer, Prodrug) prewarm Pre-warm Homogenate at 37°C start->prewarm initiate Initiate Reaction (Add Prodrug) prewarm->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling Incubate at 37°C quench Quench Reaction (Ice-Cold Acetonitrile + IS) sampling->quench process Vortex & Centrifuge quench->process analyze LC-MS/MS Analysis (Analyze Supernatant) process->analyze end Data Interpretation (Calculate Half-Life) analyze->end

Sources

Introduction: The Crucial Role of Bioanalytical Data in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bioanalytical Method Validation and its Application in Drug Development

In the journey of a drug from laboratory discovery to clinical application, the generation of precise and reliable data is paramount. Bioanalysis, the quantitative measurement of drugs and their metabolites in biological matrices, forms the bedrock upon which critical decisions in drug development are made. The data generated from these methods directly influences the assessment of a drug's pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile. Consequently, the validation of these bioanalytical methods is not merely a procedural formality but a scientific and regulatory necessity.

This guide provides a comprehensive overview of the methodologies and applications of bioanalytical method validation, designed for researchers, scientists, and drug development professionals. We will delve into the core principles, experimental protocols, and regulatory expectations that govern this critical discipline. Our focus will be on providing not just the "how" but the "why" behind these rigorous processes, ensuring a deep understanding of the scientific rationale that underpins them.

Chapter 1: Foundations of Bioanalytical Methodologies

The choice of a bioanalytical platform is dictated by the nature of the analyte (small molecule, biologic, etc.) and the required sensitivity and selectivity. The two most prominent platforms in modern drug development are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand Binding Assays (LBAs).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the quantification of small molecules, peptides, and increasingly, larger biologics. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The principle lies in physically separating the analyte from other matrix components, followed by its ionization and detection based on its unique mass-to-charge ratio.

  • Ligand Binding Assays (LBAs): LBAs are the preferred method for the quantification of large molecules such as monoclonal antibodies and other protein therapeutics. These assays rely on the specific binding interaction between the drug and a reagent, such as an antibody or a target protein. Common LBA formats include Enzyme-Linked Immunosorbent Assays (ELISAs) and electrochemiluminescence (ECL) assays.

The selection of the appropriate platform is a critical first step that influences the entire validation and application process.

Chapter 2: The Workflow of Bioanalytical Method Validation

A bioanalytical method validation is a comprehensive process that establishes the performance characteristics of a given assay. It ensures that the method is reliable and reproducible for its intended use. The validation process can be broken down into several key stages, from initial development to the analysis of study samples.

G cluster_0 Method Development & Optimization cluster_1 Pre-study Validation cluster_2 In-study Application dev Method Development opt Optimization dev->opt val Full Validation opt->val sample Sample Analysis val->sample isr Incurred Sample Reanalysis (ISR) sample->isr caption Bioanalytical Method Lifecycle Workflow

Caption: A high-level overview of the bioanalytical method lifecycle.

Chapter 3: Core Parameters of Bioanalytical Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidance documents that outline the essential parameters for bioanalytical method validation. These parameters are designed to demonstrate that the method is accurate, precise, and specific for the analyte of interest.

Selectivity and Specificity
  • Rationale: To ensure that the signal being measured is solely from the analyte of interest, without interference from endogenous components in the biological matrix or other concomitant medications.

  • Protocol:

    • Analyze blank matrix samples from at least six individual sources.

    • The response from interfering components should not be more than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.

Accuracy and Precision
  • Rationale: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements. These parameters ensure that the method provides reliable and consistent results.

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • The mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Calibration Curve and Sensitivity
  • Rationale: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.

    • The curve should consist of a blank sample, a zero sample (blank matrix with internal standard), and at least six non-zero standards.

    • The LLOQ must be established with a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria mentioned above.

Stability
  • Rationale: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic the handling and storage of study samples.

  • Protocol:

    • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (typically three) before analysis.

    • Bench-Top Stability: QC samples are kept at room temperature for a period that simulates the sample handling time during analysis.

    • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Summary of Acceptance Criteria
ParameterAcceptance Criteria
Selectivity Response from interferences ≤ 20% of LLOQ
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Stability Mean concentration within ±15% of nominal

Chapter 4: Application in Preclinical and Clinical Studies

Once a bioanalytical method has been fully validated, it can be applied to the analysis of samples from preclinical toxicokinetic (TK) and clinical pharmacokinetic (PK) studies. The data from these analyses are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate.

Incurred Sample Reanalysis (ISR)
  • Rationale: ISR is performed to verify the reproducibility of the bioanalytical method in study samples. It involves re-analyzing a subset of samples from a study in a separate run and comparing the results to the original values.

  • Protocol:

    • Select a subset of study samples (typically 5-10% of the total number of samples).

    • Re-analyze these samples in a separate analytical run.

    • The percentage difference between the initial and re-analyzed concentrations should be within ±20% for at least two-thirds of the ISR samples.

G cluster_0 Sample Collection & Processing cluster_1 Bioanalysis cluster_2 Data Analysis & Reporting collect Sample Collection (Preclinical/Clinical) process Sample Processing & Storage collect->process analysis Validated Method Sample Analysis process->analysis pk_calc PK/TK Parameter Calculation analysis->pk_calc report Final Report pk_calc->report caption From Sample to Data: The Bioanalytical Workflow in a Study

Caption: The workflow from sample collection to final data reporting.

Conclusion: The Future of Bioanalysis

The field of bioanalysis is continuously evolving, driven by the need for higher sensitivity, greater throughput, and the increasing complexity of new therapeutic modalities. The emergence of techniques such as high-resolution mass spectrometry and microsampling is pushing the boundaries of what can be achieved. However, the fundamental principles of rigorous method validation will remain the cornerstone of generating high-quality data to support the development of new and life-saving medicines.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Scientific and regulatory basis for Incurred Sample Reanalysis (ISR) Source: Bioanalysis Journal URL: [Link]

An In-Depth Technical Guide to the LC-MS/MS Analysis of Ceftizoxime Alapivoxil and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative and qualitative analysis of the cephalosporin prodrug Ceftizoxime alapivoxil and its active metabolite, Ceftizoxime, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind method development, from sample preparation to the intricacies of mass spectrometric detection. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust bioanalytical methods for this compound and its related metabolites.

Introduction: The Rationale for Ceftizoxime Alapivoxil and the Need for a Specialized Analytical Approach

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It is known for its stability against β-lactamase hydrolysis.[1][3] However, like many cephalosporins, its oral bioavailability is limited. To overcome this, the prodrug Ceftizoxime alapivoxil was developed. This molecule is a bifunctional derivative of Ceftizoxime, featuring a pivaloyloxymethyl ester at the C-4 carboxyl group and an L-alanine moiety on the aminothiazole ring at the C-7 position.[4][5] These modifications enhance its lipophilicity and are designed to improve oral absorption.[4][5]

Following administration, Ceftizoxime alapivoxil is expected to be metabolized back to the active parent drug, Ceftizoxime. Understanding the metabolic fate of Ceftizoxime alapivoxil is crucial for characterizing its pharmacokinetic profile and ensuring its efficacy and safety. LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the simultaneous quantification of the prodrug and its metabolites in complex biological samples.

The Metabolic Journey of Ceftizoxime Alapivoxil

While Ceftizoxime itself is reported to be largely unmetabolized and excreted unchanged by the kidneys[1][6], its prodrug, Ceftizoxime alapivoxil, undergoes enzymatic conversion to release the active molecule. The primary metabolic pathway is anticipated to be hydrolysis, likely mediated by esterases and amidases prevalent in the blood and tissues.

The proposed metabolic activation of Ceftizoxime alapivoxil to Ceftizoxime likely proceeds through one or more intermediate steps. The initial hydrolysis could occur at either the pivaloyloxymethyl ester or the L-alanine amide linkage. This leads to potential intermediate metabolites before the final formation of Ceftizoxime.

Below is a diagram illustrating the proposed metabolic pathway:

G Ceftizoxime_alapivoxil Ceftizoxime Alapivoxil (Prodrug) Intermediate_1 Intermediate Metabolite 1 (Des-pivaloyloxymethyl) Ceftizoxime_alapivoxil->Intermediate_1 Esterase Intermediate_2 Intermediate Metabolite 2 (Des-alanyl) Ceftizoxime_alapivoxil->Intermediate_2 Amidase/Peptidase Ceftizoxime Ceftizoxime (Active Drug) Intermediate_1->Ceftizoxime Amidase/Peptidase Intermediate_2->Ceftizoxime Esterase

Caption: Proposed metabolic pathway of Ceftizoxime alapivoxil.

Bioanalytical Strategy: A Step-by-Step Guide to Method Development

A robust LC-MS/MS method for Ceftizoxime alapivoxil and its metabolites requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The Foundation of a Reliable Assay

The choice of sample preparation technique is critical for removing interferences from biological matrices such as plasma, serum, or urine, and for ensuring accurate and precise quantification.

Recommended Protocol: Protein Precipitation

Protein precipitation is a straightforward and effective method for preparing plasma and serum samples for the analysis of Ceftizoxime and its prodrug.[7][8]

  • Sample Aliquoting: To a 100 µL aliquot of plasma or serum, add an appropriate volume of an internal standard (IS) working solution. A suitable IS would be a structurally similar but chromatographically resolved compound, such as another cephalosporin.

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Rationale for Choices:

  • Acetonitrile: It is an efficient precipitating agent for plasma proteins and is compatible with reversed-phase chromatography.

  • Cold Conditions: Performing the precipitation at a low temperature can enhance the precipitation of proteins.

  • Evaporation and Reconstitution: This step helps to concentrate the analytes and ensures that the sample is dissolved in a solvent compatible with the initial chromatographic conditions, leading to better peak shapes.

Chromatographic Separation: Achieving Baseline Resolution

The goal of the chromatographic separation is to resolve Ceftizoxime alapivoxil, its potential metabolites, and the active drug, Ceftizoxime, from each other and from endogenous matrix components.

Recommended LC Parameters:

ParameterRecommended Condition
Column A reversed-phase column with a phenyl-hexyl or C18 stationary phase is a good starting point. An XTerra Phenyl column (4.6 x 50 mm, 5 µm) has been successfully used for Ceftizoxime.[7][8]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Gradient Elution A gradient elution is necessary to separate the more lipophilic prodrug from the more polar active drug and metabolites. A typical gradient might start at 5-10% B, ramp up to 95% B, and then re-equilibrate.

Rationale for Choices:

  • Phenyl Column: The unique selectivity of a phenyl stationary phase can be advantageous for separating aromatic compounds like Ceftizoxime and its derivatives.

  • Formic Acid/Ammonium Acetate: These additives are volatile and compatible with mass spectrometry, aiding in the ionization of the analytes.

  • Gradient Elution: This allows for the efficient elution of compounds with a range of polarities, from the relatively nonpolar prodrug to the more polar metabolites and active drug.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Plasma/Serum Sample Plasma/Serum Sample Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Plasma/Serum Sample->Protein Precipitation\n(Acetonitrile) Centrifugation Centrifugation Protein Precipitation\n(Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution Injection Injection Evaporation & Reconstitution->Injection Reversed-Phase Column\n(e.g., Phenyl-Hexyl) Reversed-Phase Column (e.g., Phenyl-Hexyl) Injection->Reversed-Phase Column\n(e.g., Phenyl-Hexyl) Gradient Elution Gradient Elution Reversed-Phase Column\n(e.g., Phenyl-Hexyl)->Gradient Elution MS/MS Detector MS/MS Detector Gradient Elution->MS/MS Detector Data Acquisition\n(MRM Mode) Data Acquisition (MRM Mode) MS/MS Detector->Data Acquisition\n(MRM Mode) Quantification & Identification Quantification & Identification Data Acquisition\n(MRM Mode)->Quantification & Identification

Caption: Experimental workflow for LC-MS/MS analysis.

Mass Spectrometric Detection: The Key to Selectivity and Sensitivity

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.

Ionization:

  • Electrospray Ionization (ESI): ESI in the positive ion mode is recommended for Ceftizoxime and its derivatives, as it readily forms protonated molecular ions ([M+H]^+).[7][8]

MRM Transitions:

The selection of appropriate precursor and product ions is crucial for a selective and sensitive MRM assay.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Ceftizoxime 384.0227.0This is a well-established transition for Ceftizoxime, corresponding to the fragmentation of the molecule.[7][8]
Ceftizoxime Alapivoxil 571.2 (Predicted)MultipleThe precursor ion corresponds to the [M+H]+ of the prodrug. Fragmentation is expected at the ester and amide linkages.
Intermediate 1 457.1 (Predicted)MultipleCorresponds to the [M+H]+ of the des-pivaloyloxymethyl metabolite.
Intermediate 2 486.1 (Predicted)MultipleCorresponds to the [M+H]+ of the des-alanyl metabolite.

Predicted m/z values are based on the chemical structures and should be confirmed experimentally by infusing a standard of the compound.

Rationale for Product Ion Selection:

The product ions should be specific to the compound of interest and provide a stable and intense signal. For Ceftizoxime, the m/z 227.0 fragment is a characteristic product ion. For the prodrug and its metabolites, fragmentation patterns would need to be determined experimentally, but would likely involve the loss of the pivaloyloxymethyl group, the alanine moiety, or other characteristic fragments of the cephalosporin core.

Method Validation: Ensuring Data Integrity

Once the LC-MS/MS method is developed, it must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the results, respectively.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analytes in the biological matrix under various storage and processing conditions.

Conclusion: A Powerful Tool for Drug Development

The LC-MS/MS methodology outlined in this guide provides a robust and sensitive approach for the simultaneous analysis of Ceftizoxime alapivoxil and its metabolites. By carefully optimizing each step of the analytical process, from sample preparation to mass spectrometric detection, researchers can obtain high-quality data to elucidate the pharmacokinetic profile of this important prodrug. This, in turn, will facilitate its development and contribute to a better understanding of its clinical pharmacology.

References

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Shirahase, H., Nishimura, K., & Kakeya, N. (1999). AS-924, a novel bifunctional prodrug of ceftizoxime. The Journal of Antibiotics, 52(5), 491-500. [Link]

  • PubChem. (n.d.). Ceftizoxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281–329. [Link]

  • Wang, L., Zheng, X., Li, Y., Wu, Y., & Hu, P. (2016). Validation and Application of an LC-MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. Journal of chromatographic science, 54(8), 1392–1398. [Link]

  • McCormick, E. M., Echols, R. M., & Rosano, T. G. (1984). Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. Antimicrobial agents and chemotherapy, 25(3), 336–338. [Link]

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Nishimura, K., Mori, N., ... & Sugihara, T. (1999). AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. Chemical & pharmaceutical bulletin, 47(8), 1081–1088. [Link]

  • Neu, H. C. (1983). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy, 3(5), 269-281. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ceftizoxime. Retrieved from [Link]

  • Noda, K., Suzuki, A., Ohta, H., Furukawa, T., & Noguchi, H. (1980). Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs. Arzneimittel-Forschung, 30(10), 1665-1669. [Link]

  • Wikipedia. (2023, December 1). Ceftizoxime. In Wikipedia. Retrieved from [Link]

  • Jones, R. N., & Thornsberry, C. (1982). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. Infection, 10(5), 303-306. [Link]

  • Kowalsky, S. F., Echols, R. M., Venezia, A. R., & Andrews, E. A. (1982). Pharmacokinetics of ceftizoxime in subjects with various degrees of renal function. Antimicrobial agents and chemotherapy, 22(2), 151–155. [Link]

  • Vance-Bryan, K., Guay, D. R., & Rotschafer, J. C. (1990). Population pharmacokinetics of ceftizoxime administered by continuous infusion in clinically ill adult patients. Antimicrobial agents and chemotherapy, 34(5), 785–790. [Link]

  • The Indian Pharmacist. (2005). HPLC Analysis of Ceftriaxone and Ceftizoxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ceftizoxime alapivoxil analogues. Retrieved from [Link]

Sources

In Vitro Susceptibility Testing Protocols for Ceftizoxime: A Technical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the essential in vitro susceptibility testing protocols for Ceftizoxime. Designed for researchers, clinical microbiologists, and drug development professionals, this document moves beyond mere procedural lists to offer a foundational understanding of the principles governing each step. We will delve into the causality behind experimental choices, ensuring that the described methods are not just followed, but understood as self-validating systems for generating reliable and reproducible data.

Ceftizoxime is a third-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This action leads to the weakening of the cell wall and subsequent cell lysis. While Ceftizoxime has demonstrated a broad spectrum of activity against many gram-negative and some gram-positive organisms, the rise of antimicrobial resistance necessitates rigorous and standardized susceptibility testing.[1][2] It is important to note that the oral formulation, Ceftizoxime alapivoxil, is a prodrug designed to enhance oral absorption. In the body, it is converted to the active moiety, Ceftizoxime. Therefore, in vitro susceptibility testing is performed using Ceftizoxime itself.

This guide will focus on the two most widely accepted and standardized methods for in vitro susceptibility testing: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing the zone of inhibition. The protocols outlined are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The Cornerstone of Accurate Susceptibility Testing: Quality Control

Before embarking on any susceptibility testing, a robust quality control (QC) system must be in place. This is not merely a regulatory hurdle but a scientific necessity to ensure the accuracy and precision of your results. QC testing validates the performance of the test system, including the media, antibiotic potency, and incubation conditions. Standardized, well-characterized reference strains with known susceptibility profiles are tested concurrently with clinical isolates. The results for these QC strains must fall within established acceptable ranges.

The choice of QC strains is critical and is dictated by the testing methodology and the spectrum of organisms being evaluated. For Ceftizoxime, the following strains are commonly recommended by both CLSI and EUCAST:

Quality Control StrainTesting MethodAcceptable Quality Control Ranges (CLSI M100)Acceptable Quality Control Ranges (EUCAST)
Escherichia coli ATCC® 25922™Disk Diffusion (30 µg disk)25-31 mm25-31 mm
Broth Microdilution (MIC)0.06-0.25 µg/mL0.06-0.25 µg/mL
Staphylococcus aureus ATCC® 25923™Disk Diffusion (30 µg disk)23-29 mm23-29 mm
Broth Microdilution (MIC)Not specified for CeftizoximeNot specified for Ceftizoxime
Pseudomonas aeruginosa ATCC® 27853™Disk Diffusion (30 µg disk)17-23 mm17-23 mm
Broth Microdilution (MIC)8-32 µg/mL8-32 µg/mL
Haemophilus influenzae ATCC® 49247™Disk Diffusion (30 µg disk)22-30 mm22-30 mm
Broth Microdilution (MIC)0.015-0.12 µg/mL0.015-0.12 µg/mL
Neisseria gonorrhoeae ATCC® 49226™Disk Diffusion (30 µg disk)35-43 mm35-43 mm
Broth Microdilution (MIC)0.008-0.06 µg/mL0.008-0.06 µg/mL

Note: The acceptable ranges are subject to change and users should always refer to the latest versions of the CLSI M100 document and EUCAST Quality Control Tables for the most current information.[1][2][3][4][5]

Broth Microdilution Method: Quantifying Antimicrobial Potency

The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This method is considered a reference standard by both CLSI and EUCAST.[6]

Causality Behind the Method:

The principle of broth microdilution lies in exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The use of 96-well microtiter plates allows for the efficient testing of multiple isolates and concentrations simultaneously. The selection of cation-adjusted Mueller-Hinton broth (CAMHB) is crucial as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents, including some cephalosporins, against specific bacteria like Pseudomonas aeruginosa.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Inoculation cluster_incubation_reading Incubation & Reading bacterial_culture Isolate pure bacterial culture (18-24h incubation) mcfarland Prepare 0.5 McFarland standard inoculum suspension bacterial_culture->mcfarland Select 3-5 colonies standardize Standardize inoculum to ~5 x 10^5 CFU/mL in CAMHB mcfarland->standardize Dilute in saline/broth inoculate_plate Inoculate each well with standardized bacterial suspension standardize->inoculate_plate ceftizoxime_dilutions Prepare serial twofold dilutions of Ceftizoxime in microtiter plate ceftizoxime_dilutions->inoculate_plate controls Include positive (growth) and negative (sterility) controls incubate Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air inoculate_plate->incubate read_mic Visually inspect for turbidity; MIC = lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for the Broth Microdilution Method.

Detailed Step-by-Step Protocol (CLSI M07 / EUCAST):
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Transfer the colonies to a tube containing a suitable broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This step is critical for ensuring a standardized bacterial challenge.

    • Within 15 minutes of preparation, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Ceftizoxime Dilutions:

    • Prepare a stock solution of Ceftizoxime powder of known potency in a suitable solvent as recommended by the manufacturer.

    • Perform serial twofold dilutions of the Ceftizoxime stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension. The final volume in each well is typically 100 µL.

    • Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and nutritional requirements may be necessary.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of Ceftizoxime that completely inhibits visible growth.

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the MIC breakpoints established by CLSI or EUCAST.

Disk Diffusion Method: A Qualitative Assessment of Susceptibility

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method for assessing the in vitro susceptibility of bacteria to antimicrobial agents.[7] It is a simple, cost-effective, and reliable method for routine testing.

Causality Behind the Method:

The principle of the disk diffusion test is based on the diffusion of an antimicrobial agent from a paper disk of a specified concentration into an agar medium that has been uniformly inoculated with the test organism. This creates a concentration gradient of the antimicrobial agent in the agar. If the organism is susceptible to the antimicrobial agent, a zone of growth inhibition will be observed around the disk. The diameter of this zone is inversely proportional to the MIC. The use of Mueller-Hinton agar is standardized due to its well-defined composition and its minimal interference with the activity of most antimicrobial agents. The depth of the agar is also critical, as it can affect the rate of diffusion of the antimicrobial agent.

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Inoculation & Disk Application cluster_incubation_reading Incubation & Reading bacterial_culture Isolate pure bacterial culture (18-24h incubation) mcfarland Prepare 0.5 McFarland standard inoculum suspension bacterial_culture->mcfarland Select 3-5 colonies inoculate_plate Inoculate Mueller-Hinton agar plate with a sterile cotton swab mcfarland->inoculate_plate apply_disk Apply 30 µg Ceftizoxime disk to the agar surface inoculate_plate->apply_disk Within 15 mins incubate Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air apply_disk->incubate Within 15 mins measure_zone Measure the diameter of the zone of inhibition in millimeters incubate->measure_zone

Caption: Workflow for the Disk Diffusion Method.

Detailed Step-by-Step Protocol (CLSI M02 / EUCAST):
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard inoculum suspension of the test organism as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.

  • Application of Antimicrobial Disks:

    • Aseptically apply a 30 µg Ceftizoxime disk to the surface of the inoculated agar plate.

    • Ensure that the disk is in firm contact with the agar.

    • The disks should be placed at least 24 mm apart to prevent overlapping of the zones of inhibition.

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours in ambient air. For certain fastidious organisms, incubation in a CO₂-enriched atmosphere may be required.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive criteria established by CLSI or EUCAST.

Interpretive Criteria for Ceftizoxime

The interpretation of both MIC and zone diameter results is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints are determined through a complex process that considers microbiological data (wild-type distributions of MICs and zone diameters), pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes. It is imperative to use the most current versions of these standards, as breakpoints are periodically updated to reflect changes in resistance patterns and new clinical data.

CLSI M100 Interpretive Criteria for Ceftizoxime (µg/mL for MIC; mm for Zone Diameter)

OrganismMIC (µg/mL)Zone Diameter (mm)
S I
Enterobacterales≤816
Pseudomonas aeruginosa≤816
Haemophilus influenzae≤2-
Neisseria gonorrhoeae≤0.25-

EUCAST Breakpoint Tables for Ceftizoxime (µg/mL for MIC; mm for Zone Diameter)

OrganismMIC (µg/mL)Zone Diameter (mm)
S I
Enterobacterales≤12-4
Pseudomonas spp.Data insufficientData insufficient
Haemophilus influenzae≤0.1250.25-1
Neisseria gonorrhoeae≤0.125-

Note: These tables are for illustrative purposes and may not be exhaustive. Users must consult the latest CLSI M100 and EUCAST breakpoint tables for the most current and complete information.[1][2][5][8][9][10][11][12][13]

Conclusion: The Imperative of Standardization and Expertise

Accurate and reliable in vitro susceptibility testing is fundamental to guiding appropriate antimicrobial therapy and combating the global challenge of antimicrobial resistance. The protocols for Ceftizoxime testing, as standardized by CLSI and EUCAST, provide a robust framework for generating reproducible data. However, adherence to the protocols must be coupled with a deep understanding of the underlying scientific principles. From the critical role of quality control to the nuances of inoculum preparation and result interpretation, every step is designed to minimize variability and ensure the clinical relevance of the data. As a senior application scientist, I emphasize that true expertise lies not just in knowing the "how," but in mastering the "why." By integrating this foundational knowledge, researchers and laboratorians can confidently contribute to the effective use of antimicrobial agents like Ceftizoxime in both clinical and research settings.

References

  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI, 2023.
  • European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link].

  • Clinical and Laboratory Standards Institute. M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. 13th ed. CLSI, 2018.
  • Clinical and Laboratory Standards Institute. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI, 2018.
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST disk diffusion method. Version 10.0, 2022. [Link].

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.0, 2023. [Link].

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link].

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link].

  • JMI Laboratories. Impact Assessment of Revised CLSI Cephalosporin Breakpoints (M100-S20, 2010) Using. [Link].

  • Matuschek, E., Brown, D. F. J., & Kahlmeter, G. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20, O255–O266. [Link].

  • Hombach, M., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(6), 1538-1547. [Link].

  • European Committee on Antimicrobial Susceptibility Testing. MIC Determination. [Link].

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link].

  • Kasai, M., et al. (1999). AS-924, a novel bifunctional prodrug of ceftizoxime. The Journal of antibiotics, 52(5), 491–500. [Link].

  • ResearchGate. Table S1: Antibiotics, disk content and breakpoints used for disk susceptibility testing according to the EUCAST guidelines (EUC. [Link].

  • European Committee on Antimicrobial Susceptibility Testing. Document Archive. [Link].

  • Scribd. EUCAST Quality Control Guidelines. [Link].

  • Scribd. EUCAST 9.0 Breakpoint Tables. [Link].

  • CGSpace. EUCAST Disk Diffusion Method (Part 1). [Link].

  • BMJ Open. Plate outline for MIC determination by broth microdilution using the EUCAST reference method. dH2O, distilled water. [Link].

  • PubMed. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. [Link].

  • Scribd. Broth Microdilution Guide for Labs. [Link].

  • OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link].

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link].

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link].

  • Pediatric infectious diseases electronic library. CLSI M100™. [Link].

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link].

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link].

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link].

  • Regulations.gov. M07-A8. [Link].

  • Regulations.gov. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. [Link].

  • ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link].

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link].

  • U.S. Food and Drug Administration. Recognized Consensus Standards: Medical Devices. [Link].

  • U.S. Food and Drug Administration. Recognized Consensus Standards: Medical Devices. [Link].

Sources

An In-Depth Technical Guide to the Pharmacokinetic Modeling of Ceftizoxime Alapivoxil in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Foreword

The journey of a drug from laboratory bench to patient bedside is a meticulous process, underpinned by a deep understanding of its behavior within a biological system. For a prodrug like ceftizoxime alapivoxil, this journey is doubly complex. We are not just tracking one molecule, but two: the inactive prodrug and its therapeutically active metabolite, ceftizoxime. This guide is designed for researchers, scientists, and drug development professionals, providing a technical framework for navigating the preclinical pharmacokinetic (PK) evaluation of this important antibiotic. Herein, we move beyond mere protocol recitation to explore the scientific rationale—the why—behind the experimental designs and modeling approaches that are crucial for a successful development program.

Introduction: The Prodrug Strategy and Its Pharmacokinetic Implications

Ceftizoxime is a potent, third-generation cephalosporin antibiotic with broad-spectrum activity against a wide range of bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process essential for bacterial survival.[1][2][3] However, like many cephalosporins, ceftizoxime itself has poor oral bioavailability. To overcome this limitation, ceftizoxime alapivoxil was developed.[4][5][6]

Ceftizoxime alapivoxil is a bifunctional prodrug, an inactive compound that is metabolically converted in the body to the active parent drug, ceftizoxime.[4][7][8] This strategy enhances oral absorption, allowing the drug to be administered more conveniently.[4][6] The core challenge, and the focus of this guide, is to quantitatively describe this entire process: the absorption of the prodrug into the bloodstream, its conversion to the active ceftizoxime, and the subsequent distribution and elimination of both molecules from the body.[7][9][10] This is the essence of pharmacokinetic modeling.

A robust preclinical PK model is foundational. It allows us to:

  • Determine the rate and extent of prodrug absorption and conversion.

  • Establish the relationship between the administered dose and the resulting concentration of active drug in the body.

  • Provide critical data for predicting human pharmacokinetics through allometric scaling.[11][12][13]

  • Inform the design of subsequent toxicology and efficacy studies, ensuring appropriate dose selection.[14]

Designing the Preclinical Investigation: A Blueprint for Data Generation

The quality of any pharmacokinetic model is entirely dependent on the quality of the data it is built upon. A well-designed preclinical study is therefore paramount. The study must be structured to capture the full kinetic profile of both the prodrug and the active metabolite.

Rationale for Animal Model Selection

The choice of animal species is a critical first step. While regulatory guidelines provide a framework, the decision should be scientifically driven.[15][16][17] Typically, at least two species (one rodent, one non-rodent) are required.[16] Common choices include:

  • Rats (e.g., Wistar, Sprague-Dawley): Often used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.

  • Dogs (e.g., Beagle): A common non-rodent species whose gastrointestinal physiology can be more predictive of human absorption for some oral drugs.

  • Non-human Primates (e.g., Cynomolgus monkeys): Used when their metabolic pathways are known to be more similar to humans for a specific class of drugs.

The key consideration is metabolic similarity. The enzymes responsible for converting ceftizoxime alapivoxil to ceftizoxime in the chosen species should ideally mirror those in humans to ensure the preclinical data is translatable.

Dosing Strategy: Unveiling Bioavailability

To fully characterize the prodrug's kinetics, a two-pronged dosing approach is essential:

  • Intravenous (IV) Administration: A solution of the active drug, ceftizoxime, is injected directly into the bloodstream. This bypasses absorption entirely and serves as the 100% bioavailable reference. It allows for the direct calculation of key elimination parameters like clearance (CL) and volume of distribution (Vd).[18][19][20]

  • Oral (PO) Administration: The prodrug, ceftizoxime alapivoxil, is administered, typically via oral gavage. This allows for the assessment of oral absorption and the rate of conversion to ceftizoxime.

By comparing the plasma concentration-time profiles from both routes, we can calculate the absolute oral bioavailability (F), a critical parameter indicating what fraction of the oral dose reaches systemic circulation as the active drug.

Experimental Workflow and Sampling Protocol

A meticulously planned sampling schedule is necessary to accurately define the concentration-time curve. The schedule should feature intensive sampling during the initial absorption and distribution phases and extend long enough to capture at least 80-90% of the total drug exposure (Area Under the Curve, or AUC).

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis & Modeling AnimalAcclimation Animal Acclimation & Fasting DosePrep Dose Preparation (PO Prodrug or IV Drug) AnimalAcclimation->DosePrep Dosing Animal Dosing DosePrep->Dosing BloodCollection Serial Blood Sampling (e.g., via cannula) Dosing->BloodCollection PlasmaPrep Centrifugation to Isolate Plasma BloodCollection->PlasmaPrep Storage Sample Stabilization & Storage (-80°C) PlasmaPrep->Storage Bioanalysis LC-MS/MS Quantification (Prodrug & Drug) Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA & Compartmental) Bioanalysis->PK_Analysis Modeling Model Development & Simulation PK_Analysis->Modeling

Caption: Preclinical Pharmacokinetic Experimental Workflow.

Protocol: Blood Sample Collection and Processing

  • Collection: Collect approximately 0.25 mL of whole blood from each animal at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Processing: Immediately place tubes on ice. Within 30 minutes of collection, centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C.

  • Harvesting: Carefully pipette the resulting supernatant (plasma) into clean, labeled cryovials.

  • Storage: Immediately freeze the plasma samples at -80°C pending bioanalysis. This rapid processing and deep-freezing are critical to prevent enzymatic degradation of the prodrug and active metabolite.

Bioanalytical Quantification: Seeing the Molecules

Accurate measurement of both ceftizoxime alapivoxil and ceftizoxime in plasma is non-negotiable. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[21] This technique offers unparalleled sensitivity and selectivity, allowing for the precise quantification of each compound, even when both are present in the same sample.

Key Steps in LC-MS/MS Method Development:

  • Sample Preparation: Plasma proteins can interfere with analysis and must be removed. This is typically achieved through protein precipitation , where an organic solvent like acetonitrile is added to the plasma sample, causing proteins to crash out of solution.[21][22][23]

  • Chromatographic Separation: The clarified sample is injected into an HPLC system. A C18 reverse-phase column is commonly used to separate ceftizoxime alapivoxil from the more polar ceftizoxime based on their different affinities for the column's stationary phase.[21]

  • Mass Spectrometric Detection: As the compounds exit the HPLC column, they are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors for specific precursor-to-product ion transitions unique to each molecule, ensuring highly specific and sensitive detection.

Crucially, the entire bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, linearity, and stability.[22][24]

Data Analysis and Modeling: Translating Concentrations into Knowledge

Once concentration-time data has been generated, the modeling process begins. This is typically a two-stage approach, starting with a basic analysis and progressing to a more sophisticated, mechanistic model.[25][26]

Non-Compartmental Analysis (NCA)

NCA is the first step and provides a model-independent assessment of the drug's exposure and disposition.[27][28][29] It relies on algebraic equations to calculate key PK parameters directly from the observed data.[28] Software such as Phoenix™ WinNonlin® is the industry standard for performing these calculations.[30][31][32][33][34]

Table 1: Illustrative Pharmacokinetic Parameters from NCA

ParameterIV Ceftizoxime (20 mg/kg)PO Ceftizoxime Alapivoxil (50 mg/kg equiv.)Description
Ceftizoxime
Cmax (µg/mL)150.235.8Maximum observed plasma concentration
Tmax (hr)0.08 (end of infusion)1.5Time to reach Cmax
AUC0-inf (hrµg/mL)255.4166.0Total drug exposure over time
t½ (hr)1.81.9Elimination half-life
CL (L/hr/kg)0.078-Clearance (rate of drug removal)
Vdss (L/kg)0.20-Volume of distribution at steady state
F (%)-65%Absolute Oral Bioavailability
Ceftizoxime Alapivoxil
Cmax (µg/mL)N/A12.5Maximum observed prodrug concentration
Tmax (hr)N/A0.75Time to reach prodrug Cmax
AUC0-last (hrµg/mL)N/A15.2Prodrug exposure

Note: Data are illustrative and not from a specific study.

Compartmental Modeling: Building a Mechanistic Picture

While NCA is useful, it doesn't explain the underlying processes. Compartmental modeling uses differential equations to describe the movement of the drug between different "compartments" in the body.[25][26][27] For a prodrug system, a multi-compartment model is required to describe the simultaneous kinetics of both the prodrug and the active metabolite.[7][9][10][35]

A common approach is to link a model for the prodrug to a model for the active drug. The prodrug (P) is absorbed from the gut (Ka), enters a central compartment (Vp), and is then converted (Kmet) to the active drug (D). The active drug appears in its own central compartment (Vd) and is subsequently eliminated (Kel).

G Gut Gut Lumen (Prodrug Dose) Prodrug_Central Prodrug (P) in Central Compartment (Vp) Gut->Prodrug_Central Ka (Absorption) Metabolite_Central Active Drug (D) in Central Compartment (Vd) Prodrug_Central->Metabolite_Central Kmet (Conversion) Elimination Elimination Metabolite_Central->Elimination Kel (Elimination)

Caption: A simplified compartmental model for a prodrug and its active metabolite.

This model allows for the estimation of intrinsic rate constants (Ka, Kmet, Kel) that define the system. It enables simulation and prediction—for example, what would the ceftizoxime concentration profile look like at a different oral dose of the prodrug? This predictive power is the ultimate goal of pharmacokinetic modeling.

Interpretation and Forward Application

The culmination of this work is a validated pharmacokinetic model that accurately describes the ADME (Absorption, Distribution, Metabolism, and Excretion) of ceftizoxime alapivoxil and ceftizoxime in preclinical species. This model provides crucial insights:

  • Efficiency of Conversion: The rate of conversion (Kmet) tells us how quickly the body generates the active antibiotic.

  • Bioavailability: The model confirms the success of the prodrug strategy in achieving sufficient oral bioavailability.

  • Dose-Exposure Relationship: It establishes a clear, quantitative link between the administered dose and the therapeutically relevant plasma concentrations.

Perhaps most importantly, these preclinical parameters serve as the foundation for allometric scaling . Allometry is the study of how physiological processes scale with body size.[12][13] By plotting PK parameters like clearance against the body weight of multiple species, we can make initial predictions about the pharmacokinetic profile in humans, guiding the selection of a safe and potentially effective starting dose for Phase I clinical trials.[11][12][13][36][37]

Conclusion

The pharmacokinetic modeling of a prodrug like ceftizoxime alapivoxil is a complex but essential component of its preclinical development. It requires a synergistic approach, combining robust in-life study design, high-precision bioanalysis, and sophisticated mathematical modeling. By moving from raw concentration-time data to a predictive, mechanistic model, we transform numbers into knowledge. This knowledge de-risks the development process, informs critical decisions, and ultimately paves the way for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Bansal, T., & Singh, J. (2021). Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. Global Drug Design & Development Review (GDDDR). [Link]

  • Mahmood, I. (2007). The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. Clinical Pharmacokinetics, 46(1), 1-13. [Link]

  • Cho, S., & Yoon, Y. R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1-5. [Link]

  • Duaa Aslam Chaudhry, Urooj Fatima, Kainat Waqar and Mubashar Rehman. (n.d.). Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. Global Drug Design & Development Review (GDDDR). [Link]

  • AKT Health. (2022, September 20). How Certara's Phoenix WinNonlin Software used for PK/PD Analysis. AKT Health. [Link]

  • Patsnap. (2024, May 29). How is allometric scaling used to predict human PK? Patsnap Synapse. [Link]

  • Vertex AI Search. (n.d.). Noncompartmental Versus Compartmental Approaches to Pharmacokinetic Analysis. Google Cloud.
  • Patsnap. (2024, May 29). Using Allometric Scaling to Predict Human PK from Animals. Patsnap Synapse. [Link]

  • AKT Health. (2024, June 12). Phoenix WinNonlin™ The industry standard for non-compartmental analysis (NCA) and PK/PD modeling. AKT Health. [Link]

  • Certara. (n.d.). Non-Compartmental Analysis Software | Phoenix WinNonlin®. Certara. [Link]

  • Semantic Scholar. (n.d.). Understanding the pharmacokinetics of prodrug and metabolite. Semantic Scholar. [Link]

  • Symeres. (n.d.). Compartmental & non-compartmental PK/TK analysis. Symeres. [Link]

  • Tang, H., & Mayersohn, M. (2000). Allometric Pharmacokinetic Scaling. Pharmaceutical Research, 17(12), 1513-1519. [Link]

  • Keizer, R. J., van Benten, M., Beijnen, J. H., Schellens, J. H., & Huitema, A. D. (2018). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. CPT: Pharmacometrics & Systems Pharmacology, 7(3), 137-149. [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime. PubChem. [Link]

  • PubMed. (n.d.). Understanding the pharmacokinetics of prodrug and metabolite. PubMed. [Link]

  • Certara. (2015, March 31). Phoenix WinNonlin a state of the art software tool for preclinical PK & TK analysis. YouTube. [Link]

  • Applied Clinical Trials. (2018, June 5). Certara Launches Version 8.1 of its Industry-leading Phoenix PK/PD Modeling and Simulation Software; Introduces Professional Certification Program. Applied Clinical Trials Online. [Link]

  • JoVE. (2024, February 12). Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis. JoVE. [Link]

  • ResearchGate. (2018, March 15). (PDF) Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. [Link]

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Shirahase, H., Nishimura, K., & Kakeya, N. (1999). AS-924, a novel bifunctional prodrug of ceftizoxime. The Journal of Antibiotics, 52(5), 491-500. [Link]

  • Murakawa, T., Sakamoto, H., Fukada, S., Nakamoto, S., Hirose, T., Itoh, N., & Nishida, M. (1980). Pharmacokinetics of ceftizoxime in animals after parenteral dosing. Antimicrobial Agents and Chemotherapy, 17(2), 157-164. [Link]

  • National Center for Biotechnology Information. (1980). Pharmacokinetics of ceftizoxime in animals after parenteral dosing. Antimicrobial Agents and Chemotherapy, 17(2), 157-164. [Link]

  • de Souza, A., Tasso, L., & Marques, L. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. Critical Reviews in Analytical Chemistry, 47(2), 145-154. [Link]

  • Jorda, A., Zeitlinger, M., & Hutwimmer, C. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(4), 433-447. [Link]

  • Zaman, U. (2024). The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. Journal of Pharmaceutical Drug Delivery Research, 13(1). [Link]

  • Lee, H. J., & Lee, J. Y. (2016). Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 45-56. [Link]

  • Semantic Scholar. (n.d.). Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(4), 433-447. [Link]

  • Pediatric Oncall. (n.d.). Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

  • Semantic Scholar. (1980). Pharmacokinetics of ceftizoxime in animals after parenteral dosing. Antimicrobial Agents and Chemotherapy. [Link]

  • Payne, D. J., Miller, L. F., Findlay, D., Anderson, J., & Marks, T. (2015). Discovery and preclinical development of new antibiotics. Biochemical Pharmacology, 100, 10-19. [Link]

  • Rahman, A., Al-Khlaifat, D., & Al-Taee, A. (2023). Establishing Pharmacokinetic and Pharmacodynamic Models for Antibiotics Used in Special Paediatric Populations. Journal of Clinical and Experimental Investigations, 14(1), em00839. [Link]

  • Ortiz, R., Zafra-Gómez, A., Pérez-Arribas, L. V., & Navalón, A. (2021). A fast, cost-saving and sensitive method for determination of cefuroxime in plasma by HPLC with ultraviolet detection. Biomedical Chromatography, 35(3), e5002. [Link]

  • The Pharma Daily. (2024, March 5). Pharmacology of Ceftizoxime ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Semantic Scholar. (n.d.). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Semantic Scholar. [Link]

  • Dewi, L. P. M. K., Wahyono, D., Puspitasari, I., Humardewayanti, R., & Lukitaningsih, E. (2024). Bioanalytical and validation high-performance liquid chromatography method for simultaneous quantification cefotaxime and ciprofloxacin in human plasma. Journal of Applied Pharmaceutical Science, 14(01), 221-229. [Link]

  • Google Patents. (n.d.). CN102382124A - Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof.
  • Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 175(13), 2588-2598. [Link]

  • ResearchGate. (2024, August 9). Synthesis of ceftizoxime alapivoxil analogues. ResearchGate. [Link]

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Nishimura, K., Mori, N., ... & Sugihara, T. (1999). AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. Chemical & Pharmaceutical Bulletin, 47(8), 1081-1088. [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Drugs, 29(4), 281-329. [Link]

  • Patsnap. (2024, June 14). What is Ceftizoxime Sodium used for? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (2007). Population Pharmacokinetics of Ceftizoxime Administered by Continuous Infusion in Clinically Ill Adult Patients. Antimicrobial Agents and Chemotherapy, 51(5), 1598-1603. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Penn State. [Link]

  • Todd, P. A., & Brogden, R. N. (1990). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 40(3), 374-413. [Link]

  • U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • NAMSA. (2024, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

Sources

A Validated Stability-Indicating HPLC Method for the Determination of Ceftizoxime Alapivoxil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ceftizoxime Alapivoxil. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform the experimental design. Every aspect of this method is constructed to be a self-validating system, ensuring robustness, reliability, and compliance with stringent regulatory expectations.

Introduction: The Analytical Imperative for Ceftizoxime Alapivoxil

Ceftizoxime Alapivoxil is a third-generation cephalosporin antibacterial ester prodrug.[1] Its efficacy is contingent upon its purity and stability. Consequently, a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the specificity and sensitivity required for accurate quantification and impurity profiling.[2]

This guide details the systematic development of a stability-indicating HPLC method, a critical tool in pharmaceutical development that can resolve the API from its potential degradation products.[3] The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5]

Method Development: A Symphony of Selectivity and Efficiency

The primary objective of HPLC method development is to achieve adequate separation of the analyte of interest from any potential interferents, including impurities and degradation products, within a reasonable timeframe. This process is an iterative optimization of several key chromatographic parameters.

Foundational Knowledge: Physicochemical Properties of Ceftizoxime Alapivoxil

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.

PropertyValueSource
Molecular FormulaC22H28N6O8S2[6]
Molecular Weight568.6 g/mol [6]
IUPAC Name2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[6]

Ceftizoxime Alapivoxil is a moderately polar molecule, making reverse-phase HPLC the logical starting point for method development.

Chromatographic System and Conditions

The selection of the stationary and mobile phases is critical for achieving the desired separation.

Experimental Protocol: Optimized HPLC Conditions

  • Instrumentation: A gradient-capable HPLC system equipped with a UV-Vis detector and data acquisition software.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice for this type of analysis.

  • Mobile Phase:

    • Mobile Phase A: A buffer solution, such as 20 mM potassium phosphate, adjusted to a slightly acidic pH (e.g., pH 3.0) with phosphoric acid. This helps to control the ionization state of the analyte and improve peak shape.

    • Mobile Phase B: Acetonitrile.

  • Elution: A gradient elution program is employed to ensure the timely elution of both the main analyte and any potential, more retained, degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength of 254 nm is a common starting point for cephalosporins, but the optimal wavelength should be determined by examining the UV spectrum of Ceftizoxime Alapivoxil.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 30 °C to ensure reproducibility.

Rationale Behind the Choices
  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention for moderately polar compounds like Ceftizoxime Alapivoxil.

  • Buffered Mobile Phase: Maintaining a consistent pH is crucial for reproducible retention times and symmetrical peak shapes, especially for ionizable compounds.

  • Acetonitrile: Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good UV transparency and low viscosity.

  • Gradient Elution: This approach allows for a gradual increase in the organic solvent concentration, which is effective for separating compounds with a range of polarities and reduces the overall analysis time.

Method Validation: Establishing Trust in the Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The validation parameters assessed are based on the ICH Q2(R1) guidelines.[4][8]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8] To prove the stability-indicating nature of the method, forced degradation studies are performed.[3][9]

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 1 hour.

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

The goal is to achieve approximately 10-30% degradation of the active ingredient. The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the parent peak.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

Experimental Protocol: Linearity

  • Prepare a series of at least five standard solutions of Ceftizoxime Alapivoxil covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).

  • Inject each solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptClose to zero
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8]

Experimental Protocol: Accuracy

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a placebo formulation with known amounts of Ceftizoxime Alapivoxil at these three levels.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery of the analyte.

ParameterAcceptance Criteria
% Recovery98.0% to 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

Experimental Protocol: Precision

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Calculate the %RSD.

ParameterAcceptance Criteria
%RSD for Repeatability≤ 2.0%
%RSD for Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol: Robustness

Introduce small, deliberate variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

Analyze the system suitability parameters for each condition.

ParameterAcceptance Criteria
System Suitability ParametersShould remain within the established limits.

System Suitability

System suitability testing is an integral part of many analytical procedures.[2] It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[10]

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of replicate injections≤ 2.0%

Visualizing the Workflow

A clear understanding of the overall process is essential for successful implementation.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Analyte Characterization (Ceftizoxime Alapivoxil) Column_Selection Column Selection (e.g., C18) Dev_Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Buffer, Organic Modifier) Column_Selection->Mobile_Phase Detection Detection Wavelength Selection Mobile_Phase->Detection Gradient Gradient Optimization Detection->Gradient Final_Method Finalized HPLC Method Gradient->Final_Method Specificity Specificity & Forced Degradation Final_Method->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Ready for Use Robustness->Validated_Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the development and validation of an HPLC method for Ceftizoxime Alapivoxil. By adhering to the principles of causality in experimental choices and ensuring a self-validating system, the resulting method will be robust, reliable, and fit for its intended purpose in a regulated pharmaceutical environment. The detailed protocols and validation criteria provided herein serve as a practical roadmap for scientists and researchers in the field.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubChem. Ceftizoxime Alapivoxil. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ceftizoxime alapivoxil. [Link]

  • GSRS. CEFTIZOXIME ALAPIVOXIL HYDROCHLORIDE. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • PubChem. Ceftizoxime Alapivoxil Hydrochloride. [Link]

  • GSRS. CEFTIZOXIME. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Innovative Science and Research Technology. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • National Institutes of Health. (2016). Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. [Link]

  • National Institutes of Health. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

Sources

An In-Depth Technical Guide to Utilizing Ceftizoxime Alapivoxil in a Murine Model of Anaerobic Infection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of Ceftizoxime alapivoxil in a murine subcutaneous abscess model of anaerobic infection. Ceftizoxime, a third-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of bacteria, including clinically significant anaerobes such as Bacteroides fragilis. However, its poor oral bioavailability necessitates a prodrug strategy for oral administration. Ceftizoxime alapivoxil (formerly AS-924) is a bifunctional prodrug engineered for enhanced oral absorption.[1][2][3][4] This document details the scientific rationale, step-by-step experimental protocols, and data interpretation methodologies required to robustly assess the in vivo efficacy of this promising oral antibiotic. The guide is structured to provide not just the "how" but the "why" behind each procedural step, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for an Oral Cephalosporin in Anaerobic Infections

Anaerobic bacteria, particularly Bacteroides fragilis, are predominant pathogens in a variety of serious infections, including intra-abdominal abscesses, skin and soft tissue infections, and diabetic foot ulcers.[5] These infections are often polymicrobial and can lead to significant morbidity.[5] While several effective parenteral antibiotics exist, the development of an oral agent with a strong safety and efficacy profile is crucial for facilitating step-down therapy, improving patient compliance, and reducing healthcare costs.

Ceftizoxime's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. Its stability against many β-lactamases makes it an attractive candidate for treating infections caused by resistant organisms. The development of Ceftizoxime alapivoxil as an oral prodrug addresses the primary limitation of the parent compound.[1][3][4] Preclinical animal models are indispensable for validating the therapeutic potential of such new oral formulations. The murine subcutaneous abscess model using B. fragilis is a well-established and reproducible system that mimics key aspects of localized human anaerobic infections, making it an ideal platform for this evaluation.[6]

The Pathophysiology of Bacteroides fragilis Abscess Formation

Bacteroides fragilis, a Gram-negative anaerobe, is a commensal of the human colon but a potent opportunistic pathogen when it breaches the mucosal barrier.[5] Its virulence is significantly attributed to its polysaccharide capsule, which is both immunomodulatory and directly contributes to abscess formation. The host immune response to B. fragilis is complex, involving an initial influx of neutrophils and the development of a fibrous capsule that walls off the infection. This process is understood to be T-cell dependent and is crucial for containing the pathogen.[5] An effective antibiotic must not only kill the bacteria but also penetrate this complex abscess environment.

Pre-clinical Workflow: From Inoculum to Analysis

The following diagram outlines the comprehensive workflow for evaluating Ceftizoxime alapivoxil in the murine abscess model. Each stage is detailed in the subsequent sections.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimental cluster_analysis Phase 3: Analysis B_Culture B. fragilis Culture & Inoculum Prep Infection Subcutaneous Infection B_Culture->Infection Drug_Prep Ceftizoxime Alapivoxil Formulation Treatment Oral Gavage Treatment Initiation Drug_Prep->Treatment Animals Animal Acclimatization (6-8 week old BALB/c mice) Animals->Infection Infection->Treatment Monitoring Daily Monitoring (Abscess size, clinical signs) Treatment->Monitoring PK Pharmacokinetic Analysis (Satellite Group) Treatment->PK Harvest Tissue Harvest (Day X post-infection) Monitoring->Harvest CFU Bacterial Load Quantification (CFU) Harvest->CFU Histo Histopathological Analysis Harvest->Histo

Caption: Experimental workflow for assessing Ceftizoxime alapivoxil efficacy.

Detailed Methodologies

Ethical Considerations

All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. An approved protocol from an Institutional Animal Care and Use Committee (IACUC) is mandatory. Key ethical principles include the 3Rs: Replacement, Reduction, and Refinement. This study should be designed to use the minimum number of animals necessary to obtain statistically significant results, and all procedures should be refined to minimize pain and distress.

Experimental Animals
  • Species: Mouse (Mus musculus)

  • Strain: BALB/c or Swiss Webster, 6-8 weeks old, male or female. The choice of strain should be consistent throughout the study.

  • Acclimatization: Animals should be acclimatized to the housing facility for at least one week prior to the experiment.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

Preparation of Bacteroides fragilis Inoculum

Causality: The inoculum preparation is critical for inducing a consistent and reproducible abscess. The use of a mid-logarithmic phase culture ensures that the bacteria are metabolically active and virulent.

  • Bacterial Strain: Bacteroides fragilis (e.g., ATCC 25285 or a clinical isolate).

  • Culture Medium: Pre-reduced supplemented brain-heart infusion (BHI) broth or other suitable anaerobic broth.

  • Anaerobic Conditions: Streak the B. fragilis strain onto a BHI agar plate and incubate at 37°C for 48 hours in an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).

  • Broth Culture: Inoculate a single colony into 10 mL of pre-reduced BHI broth and incubate anaerobically at 37°C overnight.

  • Inoculum Preparation: Sub-culture the overnight culture into fresh, pre-warmed BHI broth and incubate until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm [OD₆₀₀] of 0.4-0.6).

  • Cell Harvesting: Centrifuge the bacterial culture at 4000 x g for 15 minutes.

  • Washing: Discard the supernatant and wash the bacterial pellet twice with sterile, anaerobic phosphate-buffered saline (PBS).

  • Final Suspension: Resuspend the final pellet in sterile PBS to achieve a concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL. The final concentration should be confirmed by serial dilution and plating on BHI agar.

Formulation of Ceftizoxime Alapivoxil for Oral Gavage

Causality: Ceftizoxime alapivoxil is poorly soluble in water. Therefore, a suspension vehicle is required for oral administration. Carboxymethyl cellulose (CMC) is a commonly used, inert suspending agent in preclinical toxicology and pharmacology studies.[2][3][7]

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. Mix thoroughly until a homogenous suspension is formed.

  • Drug Suspension: Calculate the required amount of Ceftizoxime alapivoxil powder to achieve the desired dosage (e.g., 20 mg/kg) in a typical gavage volume for a mouse (e.g., 0.2 mL for a 20g mouse).

  • Homogenization: Weigh the Ceftizoxime alapivoxil powder and gradually add it to the 0.5% CMC vehicle while vortexing or stirring to ensure a uniform suspension. Prepare fresh daily.

Subcutaneous Abscess Induction and Treatment
  • Anesthesia: Anesthetize the mice using a short-acting inhalant anesthetic (e.g., isoflurane) to minimize distress.

  • Site Preparation: Shave a small area on the dorsal flank of each mouse and disinfect the skin with 70% ethanol.

  • Infection: Inject 0.1 mL of the prepared B. fragilis inoculum (containing ~1 x 10⁸ CFU) subcutaneously into the shaved flank.

  • Group Allocation: Randomly assign the infected mice to the following groups (n=8-10 mice per group):

    • Vehicle Control: Oral gavage with 0.5% CMC.

    • Ceftizoxime Alapivoxil: Oral gavage with the drug suspension at the desired dose(s).

    • (Optional) Positive Control: Treatment with a known effective antibiotic (e.g., parenteral Ceftizoxime or oral metronidazole).

  • Treatment Administration: Begin treatment via oral gavage 2-4 hours post-infection. The dosing frequency should be based on the pharmacokinetic profile of Ceftizoxime alapivoxil in mice. A twice-daily (BID) regimen is a common starting point. Continue treatment for a predetermined period (e.g., 5-7 days).

  • Daily Monitoring: Monitor the animals daily for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss). Measure the abscess dimensions (length and width) daily using digital calipers. The abscess area can be calculated as Length x Width.

Efficacy Assessment and Data Analysis

Pharmacokinetic Analysis (Satellite Group)

To correlate drug exposure with efficacy, a satellite group of mice should be used for pharmacokinetic (PK) analysis.

  • Dosing: Administer a single oral dose of Ceftizoxime alapivoxil to a separate cohort of mice.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the active moiety, Ceftizoxime, using a validated LC-MS/MS method.

  • PK Parameters: Calculate key PK parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and t₁/₂ (half-life).

ParameterDescriptionImportance
Cmax Maximum plasma concentrationMust exceed the MIC for the pathogen.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Total drug exposure over timeA key indicator of overall drug efficacy.
t₁/₂ Elimination half-lifeDetermines the dosing frequency required to maintain therapeutic concentrations.

Pharmacokinetic data for Ceftizoxime Alapivoxil (AS-924) in mice after a 20 mg/kg oral dose has been reported, providing a basis for dose selection.[6]

Bacterial Load Quantification

Causality: The primary endpoint for assessing antibacterial efficacy is the reduction in the number of viable bacteria at the site of infection.

  • Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Abscess Excision: Aseptically excise the entire abscess and surrounding tissue.

  • Homogenization: Weigh the tissue and homogenize it in 1 mL of sterile PBS using a mechanical homogenizer.

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of the tissue homogenate in PBS. Plate 100 µL of each dilution onto BHI agar plates.

  • Incubation and Counting: Incubate the plates anaerobically at 37°C for 48-72 hours. Count the colonies on the plates with 30-300 colonies to determine the number of CFU per gram of tissue.

  • Data Presentation: Data are typically presented as Log₁₀ CFU/gram of tissue. Statistical analysis (e.g., t-test or ANOVA) should be used to compare the treatment groups to the vehicle control.

Histopathological Analysis

Causality: Histopathology provides a qualitative assessment of the host's inflammatory response and tissue damage, offering insights into the drug's effect on the infection's pathology.[5][8][9][10]

  • Tissue Fixation: Fix a portion of the excised abscess tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and tissue architecture.[11] A Gram stain can also be performed to visualize bacteria within the tissue.

  • Microscopic Examination: A veterinary pathologist should examine the slides in a blinded fashion to score for parameters such as:

    • Size of the necrotic core.

    • Thickness of the fibrous capsule.

    • Extent and type of inflammatory cell infiltrate (e.g., neutrophils, macrophages).

    • Presence of bacteria.

G cluster_histo Histopathology Workflow Fixation 1. Fixation (10% Formalin) Processing 2. Processing (Ethanol, Xylene) Fixation->Processing Embedding 3. Embedding (Paraffin) Processing->Embedding Sectioning 4. Sectioning (4-5 µm) Embedding->Sectioning Staining 5. Staining (H&E, Gram) Sectioning->Staining Analysis 6. Microscopic Analysis Staining->Analysis

Caption: Workflow for histopathological analysis of abscess tissue.

Discussion and Interpretation of Expected Results

A successful outcome for this study would be a statistically significant reduction in the bacterial load (Log₁₀ CFU/g tissue) in the Ceftizoxime alapivoxil-treated group compared to the vehicle control group. The magnitude of this reduction can be compared to that of the positive control group to gauge its relative efficacy.

The abscess size measurements should correlate with the bacterial load data, with smaller abscesses expected in the treated groups. Histopathological analysis should reveal a reduced inflammatory infiltrate, a smaller necrotic core, and signs of tissue repair in the successfully treated animals compared to the extensive necrosis and bacterial colonies seen in the control group.

The pharmacokinetic data is essential for establishing a PK/PD relationship. The time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of B. fragilis (%fT > MIC) is a key predictor of efficacy for β-lactam antibiotics. This analysis will validate the chosen dosing regimen and inform potential clinical dosing strategies.

Conclusion

This technical guide outlines a robust and reproducible methodology for evaluating the oral efficacy of Ceftizoxime alapivoxil in a clinically relevant murine model of anaerobic infection. By integrating detailed protocols for infection induction, drug formulation, and multifaceted efficacy assessment, researchers can generate the critical preclinical data necessary to advance the development of this promising oral antibiotic. Adherence to the principles of scientific integrity and ethical animal use detailed herein will ensure the generation of high-quality, reliable data to support the transition of Ceftizoxime alapivoxil towards clinical application.

References

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Shirahase, H., Nishimura, K., & Kakeya, N. (1999). AS-924, a novel bifunctional prodrug of ceftizoxime. The Journal of Antibiotics, 52(5), 491-500. [Link]

  • Yoshimi, A., Kitagawa, M., Nishimura, K., Mori, N., Sakai, A., & Sugihara, T. (2000). AS-924, a novel, orally active, bifunctional prodrug of ceftizoxime: physicochemical properties, oral absorption in animals, and antibacterial activity. Biological & Pharmaceutical Bulletin, 23(7), 861-867. [Link]

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Nishimura, K., Mori, N., Sakai, A., & Sugihara, T. (1999). AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. Chemical & Pharmaceutical Bulletin, 47(8), 1081-1088. [Link]

  • Berti, M., Rossi, E., Candiani, G., & Arioli, V. (1982). A new model of experimental Bacteroides fragilis infection in mice and rats. Chemotherapy, 28(3), 213-217. [Link]

  • Tuttle, A. H., et al. (2018). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 207, 392-397. [Link]

  • Chan, L. C., et al. (2017). Histopathology profiles of skin lesions were used to show macroabscesses and infiltrating immune cells. ResearchGate. [Link]

  • McConville, J. H., Snyder, M. J., Calia, F. M., & Hornick, R. B. (1981). Model of intraabdominal abscess in mice. Infection and Immunity, 31(1), 507–509. [Link]

  • Yoshida, K., et al. (1993). Studies on orally active cephalosporin esters. V. A prodrug approach for oral delivery of 3-thiazoliomethyl cephalosporin. The Journal of Antibiotics, 46(11), 1731-1743. [Link]

  • Shapiro, M. E., et al. (1983). The natural history of murine intra-abdominal abscess formation. The Journal of Surgical Research, 34(1), 1-8. [Link]

  • Najar, A. A., & Tauseef, M. (2023). Bacteroides Fragilis. In StatPearls. StatPearls Publishing. [Link]

  • Zarrow, M. A., et al. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 53(5), 523–527. [Link]

  • Singh, S., et al. (2018). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 80(5), 804-811. [Link]

  • Pletzer, D., et al. (2023). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. STAR Protocols, 4(1), 102035. [Link]

  • Ates, H. C., et al. (2020). Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics. ResearchGate. [Link]

  • Cardiff, R. D., Miller, C. H., & Munn, R. J. (2014). Manual hematoxylin and eosin staining of mouse tissue sections. Cold Spring Harbor Protocols, 2014(6), pdb.prot073411. [Link]

  • Chatuphonprasert, W., et al. (2018). Histology of wounds with H&E staining. Mice were sacrificed on days 1, 4, and 8 and tissues were cut into 5-µm sections, stained with H&E, and mounted. ResearchGate. [Link]

  • Vemula, S., et al. (2022). Histology samples of mice organs and skin tissue. (A) H&E staining on mouse organs and skin tissue was analyzed and scored for inflammation by a board-certified pathologist. ResearchGate. [Link]

  • Kasai, M., et al. (1999). AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. Chemical and Pharmaceutical Bulletin, 47(8), 1081-8. [Link]

  • Delaney, M. L., Cisneros, R. L., & Onderdonk, A. B. (1990). Comparison of in vivo and in vitro efficacy of ceftizoxime. Clinical Therapeutics, 12 Suppl C, 25-30. [Link]

  • Grappel, S. F., Phillips, L., & Actor, P. (1984). Activity of ceftizoxime and comparative compounds against Bacteroides fragilis in a mouse model of anaerobic infection. The Journal of Antibiotics, 37(4), 384-388. [Link]

Sources

A Comparative Analysis of Broth Microdilution and Agar Dilution for Ceftizoxime Alapivoxil MIC Testing: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of two cornerstone methods for determining the Minimum Inhibitory Concentration (MIC) of Ceftizoxime alapivoxil: broth microdilution and agar dilution. As the landscape of antimicrobial resistance evolves, the precision and reliability of susceptibility testing are paramount for both clinical diagnostics and the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Critical Role of Minimum Inhibitory Concentration (MIC) in Antimicrobial Stewardship

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] It is a fundamental metric in microbiology, guiding therapeutic decisions and informing the pharmacokinetic/pharmacodynamic (PK/PD) models essential for drug development.[3] Ceftizoxime alapivoxil, a prodrug of the third-generation cephalosporin ceftizoxime, requires accurate MIC determination to ascertain its efficacy against target pathogens. The choice of methodology for this determination—primarily broth microdilution or agar dilution—can significantly impact the results and their interpretation. Both methods, when performed according to stringent standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are considered gold standards for susceptibility testing.[3][4][5][6]

Foundational Principles: A Tale of Two Dilutions

At their core, both broth microdilution and agar dilution operate on the principle of exposing a standardized bacterial inoculum to a range of antimicrobial concentrations. The key distinction lies in the physical state of the growth medium.

Broth Microdilution: This method utilizes a liquid growth medium in a 96-well microtiter plate format.[3][7][8] Each well contains a specific, decreasing concentration of the antimicrobial agent, into which a standardized suspension of the test organism is inoculated.[9] The MIC is determined as the lowest concentration of the antimicrobial that inhibits visible bacterial growth after a defined incubation period.[7]

Agar Dilution: In contrast, the agar dilution method incorporates the antimicrobial agent directly into a solid agar medium.[1][4][8] A series of agar plates are prepared, each containing a different concentration of the antimicrobial. A standardized inoculum of the test organism is then spotted onto the surface of each plate.[4] The MIC is the lowest concentration of the antimicrobial that prevents the growth of bacterial colonies.[4][10]

Head-to-Head Comparison: Broth Microdilution vs. Agar Dilution for Ceftizoxime Alapivoxil

The selection of an appropriate MIC testing method for Ceftizoxime alapivoxil hinges on a variety of factors, from the specific research question to laboratory workflow and throughput needs. The following table summarizes the key comparative aspects:

FeatureBroth MicrodilutionAgar DilutionRationale and Field Insights
Throughput High; suitable for testing multiple isolates against multiple drugs simultaneously on a single plate.[7]Moderate to high; allows for the testing of multiple isolates on a single plate of a specific drug concentration.[4][11]For large-scale screening of a compound library against a single bacterial strain, broth microdilution is often more efficient. Conversely, for testing a large panel of bacterial strains against a few specific drugs, agar dilution can be very effective.
Reagent Consumption Low per test due to the small volumes used in microtiter plates.[3]Higher, as a full agar plate is required for each drug concentration.The cost-effectiveness of broth microdilution is a significant advantage in resource-limited settings or for high-throughput screening projects.
Labor Intensity Can be automated, reducing hands-on time. Manual preparation of dilution series can be tedious.Generally more labor-intensive due to the need to prepare individual agar plates for each concentration.[12]The potential for automation in broth microdilution is a major driver of its widespread adoption in clinical and industrial laboratories.
Detection of Contamination Contamination in a single well can be difficult to distinguish from true growth.Contaminating colonies are often morphologically distinct and easily identifiable on the agar surface.[11]The visual clarity of agar dilution provides an inherent quality control check against contamination that is less apparent in the turbid environment of a broth microdilution well.
Endpoint Reading Can be subjective, especially with trailing endpoints. Automated readers can improve consistency.Generally provides a clearer, all-or-nothing endpoint (growth vs. no growth).The distinct colonies on an agar plate often make MIC determination less ambiguous than interpreting subtle changes in turbidity in a microtiter plate well.
Special Considerations for Ceftizoxime Alapivoxil The prodrug must be hydrolyzed to the active ceftizoxime in the broth. The kinetics of this conversion could potentially influence the effective drug concentration.The drug is incorporated into the agar, and its stability and diffusion characteristics within the solid medium are critical.For prodrugs like Ceftizoxime alapivoxil, it is crucial to ensure that the chosen medium and incubation conditions allow for complete conversion to the active form. This may require specific validation steps not outlined in standard protocols.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and should be adapted as necessary for specific laboratory conditions and bacterial species.

Broth Microdilution Method

This protocol outlines the determination of Ceftizoxime alapivoxil MIC using the broth microdilution method.

Workflow for Broth Microdilution MIC Testing

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Ceftizoxime Alapivoxil Stock Solution dilutions Perform Serial Dilutions in Broth start->dilutions inoculate Inoculate Microtiter Plate Wells dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read and Record MIC incubate->read qc Perform Quality Control read->qc

Caption: Workflow for Ceftizoxime Alapivoxil Broth Microdilution MIC Testing.

Step-by-Step Protocol:

  • Preparation of Ceftizoxime Alapivoxil Stock Solution:

    • Accurately weigh a sufficient amount of Ceftizoxime alapivoxil powder.

    • Dissolve in a suitable solvent as recommended by the manufacturer to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Sterilize by membrane filtration if necessary.[13]

  • Preparation of Serial Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range.[14]

    • The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Within 15 minutes, dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Ceftizoxime alapivoxil.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[3][7]

  • MIC Determination:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Ceftizoxime alapivoxil that shows no visible growth.[7]

Agar Dilution Method

This protocol details the procedure for determining the MIC of Ceftizoxime alapivoxil using the agar dilution method.

Workflow for Agar Dilution MIC Testing

AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Ceftizoxime Alapivoxil Stock Solution drug_agar Incorporate Drug into Agar at Various Concentrations start->drug_agar agar_prep Prepare Molten Mueller-Hinton Agar agar_prep->drug_agar plates Pour and Solidify Agar Plates drug_agar->plates spot Spot Inoculum onto Agar Plates plates->spot inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->spot incubate Incubate at 35-37°C for 16-20 hours spot->incubate read Read and Record MIC incubate->read qc Perform Quality Control read->qc

Caption: Workflow for Ceftizoxime Alapivoxil Agar Dilution MIC Testing.

Step-by-Step Protocol:

  • Preparation of Ceftizoxime Alapivoxil Stock Solution:

    • Prepare a concentrated stock solution of Ceftizoxime alapivoxil as described for the broth microdilution method.

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare Mueller-Hinton agar according to the manufacturer's instructions and cool to 45-50°C in a water bath.

    • Add the appropriate volume of the Ceftizoxime alapivoxil stock solution to the molten agar to achieve the desired final concentrations.[12]

    • Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[4]

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial inoculum onto the surface of each agar plate, including a growth control plate with no antibiotic.

    • Allow the spots to dry before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.[4]

  • MIC Determination:

    • After incubation, examine the plates for bacterial growth at the inoculation sites.

    • The MIC is the lowest concentration of Ceftizoxime alapivoxil that completely inhibits visible growth, disregarding a single colony or a faint haze.

Quality Control and Data Interpretation: Ensuring Trustworthy Results

A robust quality control (QC) program is the bedrock of reliable MIC testing. This involves the regular testing of reference strains with known MIC values to ensure the accuracy of the entire testing system, from media preparation to inoculum density and incubation conditions.

QC Parameters:

  • Reference Strains: Utilize ATCC® (or equivalent) reference strains as specified by CLSI or EUCAST guidelines. For cephalosporins, common QC strains include Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 29213.

  • Acceptable Ranges: The MIC values for the QC strains must fall within the acceptable ranges published in the latest CLSI M100 or EUCAST breakpoint tables.[6][15]

  • Frequency: Perform QC testing each time a new batch of reagents is used or on each day of testing, depending on laboratory protocols.

Data Interpretation:

The interpretation of MIC results for Ceftizoxime alapivoxil will depend on the established clinical breakpoints for ceftizoxime. These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). It is crucial to consult the most current CLSI or EUCAST documents for these interpretive criteria.

Conclusion: Selecting the Optimal Method for Your Research Needs

Both broth microdilution and agar dilution are robust and reliable methods for determining the MIC of Ceftizoxime alapivoxil when performed with meticulous attention to standardized protocols and rigorous quality control. The choice between the two methods is not a matter of one being definitively superior, but rather a strategic decision based on the specific objectives of the study, available resources, and desired throughput.

  • Broth microdilution offers advantages in terms of automation, higher throughput for testing multiple drugs, and lower reagent consumption, making it well-suited for large-scale screening and clinical laboratories.

  • Agar dilution , while more labor-intensive, provides a clearer endpoint, is excellent for detecting contamination, and is a highly effective method for testing a large number of isolates against a limited number of drugs.

Ultimately, a thorough understanding of the principles and nuances of each technique, as outlined in this guide, will empower researchers and drug development professionals to generate accurate and reproducible MIC data, contributing to the responsible and effective use of antimicrobial agents like Ceftizoxime alapivoxil.

References

  • Broth microdilution. Grokipedia.
  • Broth Dilution Method for MIC Determin
  • Agar dilution. Wikipedia.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

  • Agar Dilution Susceptibility Testing. Taylor & Francis eBooks. [Link]

  • EUCAST. ESCMID. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Comparison of Agar Dilution to Broth Microdilution for Testing In Vitro Activity of Cefiderocol against Gram-Negative Bacilli. PubMed. [Link]

  • Comparison of Agar Dilution to Broth Microdilution for Testing In Vitro Activity of Cefiderocol against Gram-Negative Bacilli. ASM Journals. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • EUCAST: EUCAST - Home. EUCAST. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Guidance Documents. EUCAST. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • (PDF) Comparison of Agar Dilution to Broth Microdilution for Testing In Vitro Activity of Cefiderocol against Gram-Negative Bacilli. ResearchGate. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • Comparative Evaluation of Broth and Agar Dilution Techniques for Antimicrobial Susceptibility Testing against Multidrug Resistant Pseudomonas aeruginosa. CABI Digital Library. [Link]

  • Comparison of Microdilution Method with Agar Dilution Method for Antibiotic Susceptibility Test of Neisseria gonorrhoeae. PMC - PubMed Central. [Link]

  • Ceftizoxime interpretive criteria for in vitro susceptibility tests with Neisseria gonorrhoeae. PMC - NIH. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central. [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Idexx. [Link]

Sources

Efficacy of 99mTc-Labeled Ceftizoxime in Diagnosing Infections: A Technical Guide for Preclinical Research in Rat Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Imperative for Specific Infection Imaging

The accurate and timely diagnosis of infection is a cornerstone of effective clinical management, preventing the progression to more severe complications such as sepsis or chronic disease. While anatomical imaging modalities like MRI and CT scans excel at identifying structural abnormalities, they often fall short in differentiating between sterile inflammation and active bacterial infection. This limitation has propelled the development of functional imaging agents that can specifically target microbial processes. Radi-labeled antibiotics, such as Technetium-99m (99mTc)-labeled ceftizoxime, have emerged as a promising class of radiopharmaceuticals for the specific visualization of bacterial infections.[1]

Ceftizoxime, a third-generation cephalosporin, boasts a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action involves binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, thereby inhibiting peptidoglycan synthesis and leading to cell lysis.[4] When labeled with the gamma-emitting radionuclide 99mTc, ceftizoxime can be tracked non-invasively using single-photon emission computed tomography (SPECT) or planar scintigraphy, allowing for the visualization of sites of bacterial accumulation. This guide provides an in-depth technical overview of the synthesis, quality control, and preclinical evaluation of 99mTc-ceftizoxime in rat models of infection, offering field-proven insights for researchers and drug development professionals.

I. Synthesis and Quality Control of 99mTc-Ceftizoxime: A Self-Validating Protocol

The successful application of 99mTc-ceftizoxime as an infection imaging agent hinges on a robust and reproducible radiolabeling process that yields a stable, high-purity product while preserving the biological activity of the antibiotic.

A. The Rationale Behind the Radiolabeling Chemistry

The labeling of ceftizoxime with 99mTc is a reduction-based process. Technetium-99m is typically obtained from a 99Mo/99mTc generator as sodium pertechnetate (Na99mTcO4), where technetium is in its highest oxidation state (+7). To form a stable complex with ceftizoxime, the technetium must be reduced to a lower oxidation state. This is achieved using a reducing agent, most commonly stannous chloride (SnCl2) or sodium dithionite.[4][5][6] The reduced 99mTc can then chelate with electron-donating functional groups present in the ceftizoxime molecule.[7]

B. Step-by-Step Radiolabeling Protocol

This protocol is a synthesis of established methods designed for high radiochemical purity and stability.[4][6][8]

  • Preparation of Reagents:

    • Ceftizoxime Solution: Prepare a solution of ceftizoxime at a concentration of 2.5 mg/mL in nitrogen-purged water for injection.[4] The use of nitrogen-purged water is critical to prevent the oxidation of the reducing agent.

    • Reducing Agent Solution: Prepare a fresh solution of a reducing agent. For example, sodium dithionite at 6.0 mg/mL[4][8] or stannous chloride. The choice of reducing agent can influence labeling efficiency and stability.

  • Lyophilized Kit Preparation (Optional but Recommended for Consistency):

    • For improved stability and ease of use, a lyophilized kit can be prepared.[4][8] This involves mixing the ceftizoxime and reducing agent solutions, dispensing aliquots into vials, and lyophilizing them. The vials are then sealed under a nitrogen atmosphere or vacuum.[4]

  • Radiolabeling Procedure:

    • To a vial containing ceftizoxime and the reducing agent (either freshly prepared or from a lyophilized kit), add approximately 1.0 mL of Na99mTcO4 solution with an activity of 370 MBq.[4][8]

    • The reaction mixture is then heated, for instance, by boiling for 10 minutes, to facilitate the reaction kinetics.[4][8]

    • After heating, the solution is cooled.

  • Purification:

    • The final solution can be filtered through a 0.22 µm cellulose ester filter to remove any potential radiochemical impurities, such as colloidal 99mTcO2.[4][8]

C. Rigorous Quality Control for a Validatable Tracer

Ensuring the radiochemical purity of the final product is paramount for accurate in vivo studies.

  • Thin-Layer Chromatography (TLC): Instantaneous thin-layer chromatography (ITLC) with silica gel (SG) is a standard method to determine radiochemical purity.[4][5]

    • Mobile Phase 1 (e.g., Methyl Ethyl Ketone - MEK): Used to determine the percentage of free pertechnetate (99mTcO4-), which moves with the solvent front.

    • Mobile Phase 2 (e.g., 0.9% NaCl): Used to determine the percentage of reduced/hydrolyzed technetium (99mTcO2), which remains at the origin. The 99mTc-ceftizoxime complex will move with the solvent front in this system.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can provide a more detailed analysis of the labeled product, separating the 99mTc-ceftizoxime complex from unlabeled ceftizoxime and other impurities.[6]

  • Biological Activity Assay: To confirm that the labeling process has not compromised the antibiotic's function, an in vitro bacterial growth inhibition assay can be performed. The diameter of the inhibition zones created by labeled and unlabeled ceftizoxime on agar plates inoculated with susceptible bacteria (e.g., E. coli or S. aureus) are compared.[4][6] A preserved biological activity is indicated by comparable inhibition zones.[6]

A high radiochemical purity (typically >90%) is essential for minimizing background signal and ensuring that the observed radioactivity accumulation is due to the targeted tracer.[4]

II. Preclinical Evaluation in Rat Models of Infection: Experimental Design and Insights

The in vivo efficacy of 99mTc-ceftizoxime is evaluated in well-defined rat models of infection. The choice of model is critical and should align with the clinical question being addressed.

A. Establishing the Rat Infection Model
  • Common Pathogens: Staphylococcus aureus is frequently used to induce infections in preclinical models due to its clinical relevance in osteomyelitis, skin and soft tissue infections, and implant-associated infections.[7][9][10] Escherichia coli is another common choice for inducing septic abscesses.[4][11]

  • Induction of Infection:

    • Musculoskeletal Infections: For osteomyelitis models, a localized infection can be induced by injecting a bacterial suspension directly into the medullary cavity of the tibia.[10] For periprosthetic infections, titanium implants contaminated with bacteria are surgically placed in the femur.[9]

    • Soft Tissue Infections: Subcutaneous or intramuscular injections of bacterial suspensions are used to create localized abscesses.[11]

    • Deep Sternal Wound Infections: A partial median sternotomy is performed, followed by the inoculation of S. aureus to mimic post-surgical infections.[7]

  • Control Groups: The inclusion of appropriate control groups is crucial for validating the specificity of the tracer.

    • Sterile Inflammation: Inducing a sterile inflammatory response (e.g., using zymosan) helps to differentiate between infection-specific accumulation and non-specific uptake in inflamed tissues.[10][11]

    • Sham-Operated/Healthy Controls: These animals undergo the same surgical procedures without bacterial inoculation or receive no treatment, providing a baseline for normal biodistribution.[7][9][10]

B. In Vivo Imaging Protocol
  • Tracer Administration: Anesthetized rats are injected with a sterile solution of 99mTc-ceftizoxime, typically via the tail vein. The administered activity can range from 37 to 62.9 MBq.[8][9][10]

  • Scintigraphic Imaging:

    • Instrumentation: A gamma camera is used to acquire planar scintigraphic images.

    • Imaging Time Points: Images are typically acquired at multiple time points post-injection (e.g., 1, 2, 4, and 6 hours) to assess the pharmacokinetics and optimal imaging window.[10][11] Studies have shown that the difference in radioactivity between infected and control tissues can become more significant at later time points, such as 6.5 hours post-injection.[9]

  • Quantitative Analysis:

    • Region of Interest (ROI) Analysis: ROIs are drawn over the infected area (target) and a contralateral, non-infected area (non-target) to calculate the target-to-non-target (T/NT) ratio. A higher T/NT ratio indicates better localization of the tracer at the infection site.[10][11]

C. Biodistribution Studies: Understanding the In Vivo Fate

Ex vivo biodistribution studies provide quantitative data on the uptake of the radiopharmaceutical in various organs and tissues.

  • Procedure: At a predetermined time point after tracer injection, animals are euthanized, and organs of interest (e.g., blood, liver, kidneys, spleen, muscle, and the infected tissue) are harvested and weighed.

  • Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.

  • Data Expression: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a standardized comparison of tracer uptake across different tissues and experimental groups.

Studies in rats have shown that 99mTc-ceftizoxime is primarily cleared through the kidneys.[5][12] High uptake is observed in the kidneys, with lower levels in the liver and other organs.[5][11] A significant accumulation is observed at the site of infection.[5]

III. Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting the results of preclinical studies.

Quantitative Data Summary
Parameter Result Significance Reference
Radiochemical Purity >90% (typically 92-98.8%)Ensures that the detected signal is from the targeted tracer.[4][5]
In Vitro Stability Stable for up to 6 hours post-labelingAllows for a practical window for quality control and injection.[4][6]
Target-to-Non-Target Ratio (Infected vs. Inflamed) Significantly higher in infected tissue (e.g., 2.40 ± 0.22 vs. 1.50 ± 0.05)Demonstrates the ability to differentiate infection from sterile inflammation.[10]
Target-to-Non-Target Ratio (Infected vs. Healthy) Significantly higher in infected tissueConfirms specific accumulation at the site of infection.[4][11]
Biodistribution (%ID/g at 2h in infected tissue) 49.3% in a rabbit modelIndicates high uptake at the infection focus.[5]
Experimental Workflow and Mechanistic Diagrams

Radiolabeling_Workflow cluster_preparation Reagent Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Ceftizoxime Ceftizoxime (2.5 mg/mL) Mix Mixing & Heating Ceftizoxime->Mix Reducer Reducing Agent (e.g., Sodium Dithionite) Reducer->Mix Tc Na⁹⁹ᵐTcO₄ Tc->Mix Labeled_Product ⁹⁹ᵐTc-Ceftizoxime (Crude) Mix->Labeled_Product Purification Filtration (0.22 µm) Labeled_Product->Purification Final_Product Purified ⁹⁹ᵐTc-Ceftizoxime Purification->Final_Product TLC TLC/HPLC Analysis Final_Product->TLC Bioassay Biological Activity Assay Final_Product->Bioassay

Caption: Workflow for the synthesis and quality control of 99mTc-Ceftizoxime.

Mechanism_of_Accumulation cluster_circulation Systemic Circulation cluster_infection_site Infection Site Tracer_Circ ⁹⁹ᵐTc-Ceftizoxime Binding Specific Binding Tracer_Circ->Binding Extravasation Bacteria Bacteria PBP Penicillin-Binding Proteins (PBPs) Bacteria->PBP Binding->PBP Targets Accumulation Signal Accumulation Binding->Accumulation

Caption: Proposed mechanism of 99mTc-Ceftizoxime accumulation at an infection site.

IV. Conclusion and Future Directions

99mTc-labeled ceftizoxime has demonstrated significant potential as a specific agent for diagnosing bacterial infections in various rat models, including osteomyelitis, periprosthetic infections, and deep sternal wound infections.[7][9] Its ability to differentiate between infection and sterile inflammation is a key advantage over conventional imaging modalities.[11] The straightforward and reproducible radiolabeling process, coupled with favorable in vivo pharmacokinetics, makes it a valuable tool for preclinical research.

Future research should focus on further elucidating the precise molecular interactions between 99mTc-ceftizoxime and different bacterial species. Additionally, studies in larger animal models and ultimately, human clinical trials, are necessary to translate these promising preclinical findings into a clinically useful diagnostic tool. The continued development of such targeted radiopharmaceuticals will undoubtedly play a crucial role in advancing the field of infection imaging.

V. References

  • 99mTc-Ceftizoxime: Synthesis, characterization and its use in diagnosis of diabetic foot osteomyelitis. Journal of Medical Imaging and Radiation Oncology. [Link]

  • Efficacy of (99m)Tc-Labeled Ceftizoxime in the Diagnosis of Subclinical Infections Associated with Titanium Implants in Rats. Surgical Infections. [Link]

  • Scintigraphic imaging with technetium-99M-labelled ceftizoxime is a reliable technique for the diagnosis of deep sternal wound infection in rats. Acta Cirurgica Brasileira. [Link]

  • Scintigraphic imaging using technetium-99m-labeled ceftizoxime in an experimental model of acute osteomyelitis in rats. Nuclear Medicine Communications. [Link]

  • Scintigraphic imaging with technetium-99M-labelled ceftizoxime is a reliable technique for the diagnosis of deep sternal wound infection in rats. Scite.ai. [Link]

  • Scintigraphic imaging with technetium-99M-labelled ceftizoxime is a reliable technique for the diagnosis of deep sternal wound infection in rats. SciELO. [Link]

  • [99mTc-ceftizoxime scintigraphy in normal rats and abscess induced rats]. Revista Espanola de Medicina Nuclear. [Link]

  • Technetium-99m ceftizoxime kit preparation. Brazilian Archives of Biology and Technology. [Link]

  • Technetium-99m ceftizoxime kit preparation. SciSpace. [Link]

  • Efficacy of 99m Tc-Labeled Ceftizoxime in the Diagnosis of Subclinical Infections Associated with Titanium Implants in Rats. ResearchGate. [Link]

  • Technetium-99m ceftizoxime kit preparation. Scite. [Link]

  • [Labelling of ceftizoxime with 99mTc]. Revista Espanola de Medicina Nuclear. [Link]

  • [Labelling of ceftizoxime with 99mTc]. CNGBdb. [Link]

  • [Diagnosis of bone infection with 99mTc-ceftizoxime]. ResearchGate. [Link]

  • (PDF) 99mTc-Labeled Ceftazidime and Biological Evaluation in Experimental Animals for Detection of Bacterial Infection. ResearchGate. [Link]

  • Preliminary evaluation of technetium-99m-labeled ceftriaxone: infection imaging agent for the clinical diagnosis of orthopedic infection. International Journal of Infectious Diseases. [Link]

  • Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs. Arzneimittel-Forschung. [Link]

  • Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy. [Link]

  • Technetium-99m-labeled ceftizoxime loaded long-circulating and pH-sensitive liposomes used to identify osteomyelitis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cefizox®(CEFTIZOXIME FOR INJECTION, USP). DailyMed. [Link]

  • Technetium-99m Ceftizoxime Kit Preparation. SciELO. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ceftizoxime Alapivoxil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ceftizoxime Alapivoxil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve your reaction yields. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the synthesis of Ceftizoxime Alapivoxil.

Q1: What are the primary synthetic strategies for Ceftizoxime Alapivoxil?

There are two predominant routes reported in the literature for synthesizing Ceftizoxime Alapivoxil.[1] The choice between them often depends on the availability of starting materials, scalability, and purification strategy.

  • Route A: Esterification First. This strategy involves first carrying out the esterification at the C-4 carboxyl group of the ceftizoxime core, followed by amidation at the C-7 position side chain.[1]

  • Route B: Amidation First. Conversely, this route prioritizes the amidation at the C-7 position, followed by the esterification of the C-4 carboxylic acid.[1]

From our experience, Route A can sometimes offer advantages in simplifying the purification of the final product, as the lipophilic pivoxil group is introduced early, altering the solubility characteristics of the intermediates.

Q2: Why is the Alapivoxil moiety added to Ceftizoxime?

Ceftizoxime itself has poor oral bioavailability. The alapivoxil group is a prodrug moiety, specifically a bifunctional ester.[2][3] After oral administration, this ester is designed to be cleaved by enzymes in the body, releasing the active ceftizoxime molecule.[3] The structure is engineered to have a balance of water-soluble and fat-soluble properties, which significantly enhances its absorption in the intestinal tract.[1][4]

Q3: What are the most critical factors that influence the overall yield?

Several factors are paramount for achieving a high yield:

  • Purity of Starting Materials: Particularly the 7-amino-3-cephem-4-carboxylic acid (7-ANCA) core. Impurities can interfere with subsequent reactions.

  • Anhydrous Conditions: Moisture is detrimental, especially during the activation of carboxylic acids and esterification steps. It can lead to hydrolysis of key intermediates and reagents.

  • Choice of Coupling Agents and Catalysts: The efficiency of the amidation step is highly dependent on the selection of the right condensing agent (e.g., DCC, EDC) and catalyst (e.g., HOBt, DMAP).[4][5]

  • Temperature Control: Many steps in the synthesis require low temperatures (-20°C to 0°C) to minimize side reactions and prevent the degradation of the sensitive β-lactam ring.[1][4]

  • pH Control: Maintaining the optimal pH during reactions and work-up procedures is crucial for product stability and for facilitating extractions and crystallizations.[6][7]

Q4: What are the common impurities encountered in the synthesis?

Impurities can arise from side reactions, degradation of the product, or residual starting materials. Common impurities include:

  • Epimers: Isomerization at the C-6 or C-7 positions of the cephalosporin core can occur under harsh basic or acidic conditions.

  • Degradation Products: Opening of the β-lactam ring is a common degradation pathway.

  • Residual Coupling Agents: Reagents like dicyclohexylurea (DCU), a byproduct of DCC, can be difficult to remove and may co-crystallize with the product.

  • Side-chain Related Impurities: Incomplete reactions or side reactions involving the aminothiazole ring can lead to process-related impurities.[8]

A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for identifying and quantifying these impurities.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield After Esterification of the C-4 Carboxylic Acid

Question: I am reacting the ceftizoxime intermediate with iodomethyl pivalate (or a similar halogenated pivalate) but my yield of the ester is consistently below 50%. What could be the cause?

Possible Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Presence of Moisture The halide reagent (e.g., iodomethyl pivalate) and any activated carboxylate intermediates are highly susceptible to hydrolysis. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DMAc) and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Inefficient Nucleophilic Attack The carboxylate may not be sufficiently activated or available for reaction. The choice of base is critical. Solution: Use a non-nucleophilic organic base like dicyclohexylamine or triethylamine (TEA) to deprotonate the carboxylic acid. Ensure stoichiometric amounts are used. Over-basing can lead to side reactions.
Side Reactions The halide reagent can react with other nucleophilic sites on the molecule, such as the amino group on the thiazole ring if it is unprotected. Solution: Confirm your synthetic route employs appropriate protecting groups (e.g., a Boc group on the alanine moiety).[4] Lowering the reaction temperature can also improve selectivity.
Degradation of Product Prolonged reaction times or high temperatures can lead to the degradation of the cephalosporin core. Solution: Monitor the reaction closely by TLC or HPLC. Aim to stop the reaction as soon as the starting material is consumed. Maintain recommended temperature protocols, often at or below room temperature.
Issue 2: Multiple Spots on TLC/HPLC After the Amide Coupling Step

Question: I've coupled my activated side-chain with the 7-amino cephalosporin core, but the crude product shows multiple spots/peaks, indicating a mixture of products. Why is this happening?

Possible Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Incomplete Activation If the carboxylic acid of the side-chain is not fully converted to an active ester (e.g., HOBt ester), you will have unreacted starting material. Solution: Allow sufficient time for the activation step before adding the 7-amino core. A common protocol involves pre-stirring the acid, coupling agent (e.g., EDC/DCC), and catalyst (e.g., HOBt/DMAP) for 30-60 minutes at 0°C.[4][5]
Formation of Byproducts Using DCC as a coupling agent results in the formation of dicyclohexylurea (DCU), which is often insoluble in the reaction solvent and can be removed by filtration. However, some may remain. Solution: Filter the reaction mixture before work-up. DCU has limited solubility in many organic solvents but can sometimes be removed during crystallization or by washing with a specific solvent where it is insoluble.
Epimerization The stereocenter at C-7 can be susceptible to epimerization under basic conditions, leading to the formation of diastereomers. Solution: Carefully control the amount of base (e.g., triethylamine) used. Add the base slowly at a low temperature to avoid localized heating and high concentrations. The use of HOBt is known to suppress racemization.
Over-acylation The free amino group on the thiazole ring could potentially be acylated if it is not adequately protected, leading to dimers or other side products. Solution: Ensure that the side-chain synthesis strategy results in a clean, protected intermediate before attempting the coupling reaction.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing and resolving low yield issues.

G start Problem: Low Yield or High Impurity Profile check_sm Step 1: Verify Starting Material Purity & Integrity start->check_sm sm_purity Purity by HPLC/NMR? Structure Confirmed? check_sm->sm_purity check_cond Step 2: Scrutinize Reaction Conditions cond_anhydrous Anhydrous Solvents? Inert Atmosphere? check_cond->cond_anhydrous check_workup Step 3: Analyze Work-up & Purification workup_ph pH Drifts During Extraction? check_workup->workup_ph sm_ok Purity >98% Proceed to Conditions sm_purity->sm_ok Yes sm_bad Re-purify or Re-synthesize Starting Materials sm_purity->sm_bad No sm_ok->check_cond cond_temp Strict Temperature Control Maintained? cond_anhydrous->cond_temp Yes cond_bad Optimize Conditions: - Dry Solvents - Calibrate Thermostat - Re-check Calculations cond_anhydrous->cond_bad No cond_reagents Correct Stoichiometry? Reagents Added in Correct Order? cond_temp->cond_reagents Yes cond_temp->cond_bad No cond_ok Conditions Correct Proceed to Work-up cond_reagents->cond_ok Yes cond_reagents->cond_bad No cond_ok->check_workup workup_decomp Product Degradation During Purification? workup_ph->workup_decomp No workup_bad Optimize Work-up: - Use Buffered Washes - Minimize Time at RT - Evaluate Alt. Purification workup_ph->workup_bad Yes workup_ok Analysis Complete workup_decomp->workup_ok No workup_decomp->workup_bad Yes

Caption: A decision tree for troubleshooting low yields in synthesis.

Optimized Protocol: Active Ester Mediated Synthesis of Ceftizoxime Acid

This protocol details a high-yield method for synthesizing the ceftizoxime acid intermediate, a critical step in the overall process. This method, adapted from published procedures, utilizes an active ester to facilitate clean and efficient coupling.[5][9]

Step 1: Preparation of the Active Ester
  • Reagents & Setup:

    • (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (1.0 eq)

    • N-hydroxysuccinimide (HOSu) (1.2 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Procedure:

    • Dissolve (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and N-hydroxysuccinimide in anhydrous THF.

    • Cool the solution to 0-5°C in an ice-water bath.

    • Slowly add a solution of DCC in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Stir the mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Validation Checkpoint: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes). The starting acid spot should disappear and a new, less polar spot for the active ester should appear.

    • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture to remove the DCU and wash the solid with a small amount of cold THF.

    • The filtrate containing the active ester is used directly in the next step.

Step 2: Coupling with 7-ANCA to form Ceftizoxime Acid
  • Reagents & Setup:

    • 7-amino-3-cephem-4-carboxylic acid (7-ANCA) (1.0 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Active Ester solution from Step 1

    • Dichloromethane (DCM) and Water

    • Hydrochloric Acid (2M)

  • Procedure:

    • Suspend 7-ANCA in a mixture of DCM and water.

    • Cool the suspension to 0-5°C.

    • Slowly add TEA dropwise to dissolve the 7-ANCA. The pH should be around 7.5-8.0.

    • To this solution, add the THF solution of the active ester from Step 1 dropwise, maintaining the temperature between 0-10°C.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Validation Checkpoint: Monitor the consumption of 7-ANCA by HPLC. A typical C18 reverse-phase column can be used.[10] The reaction is complete when <1% of 7-ANCA remains.

    • Once the reaction is complete, separate the aqueous and organic layers.

    • Wash the organic layer with water. Combine all aqueous layers.

    • Cool the combined aqueous layer to 0-5°C and slowly acidify with 2M HCl to a pH of 2.5-3.0.

    • The product, ceftizoxime acid, will precipitate as a solid. Stir the slurry in the cold for 1-2 hours to ensure complete precipitation.

    • Filter the solid, wash with cold water and then with a small amount of acetone or isopropanol.

    • Dry the product under vacuum at <40°C. A yield of >90% with purity >99% (by HPLC) can be expected.[6]

Visualizing the Synthetic Pathway

This diagram illustrates the key transformations in the synthesis of Ceftizoxime Alapivoxil.

G cluster_0 Side-Chain Activation cluster_1 Core Modification & Coupling cluster_2 Prodrug Moiety Attachment cluster_3 Final Deprotection a Methoxyimino Acetic Acid Derivative b Active Ester (e.g., HOSu Ester) a->b DCC/HOSu c 7-ANCA d Ceftizoxime Acid c->d + Active Ester (b) e Ceftizoxime Pivoxil Ester d->e Halomethyl Pivalate g Final Protected Intermediate e->g + Boc-L-Ala (f) EDC/DMAP f Boc-L-Alanine h Ceftizoxime Alapivoxil g->h TFA or HCl

Caption: General synthetic pathway for Ceftizoxime Alapivoxil.

References

  • PubChem Compound Summary for CID 6533629, Ceftizoxime. National Center for Biotechnology Information. [Link]

  • Preparation method for ceftizoxime alapivoxil, intermediates thereof and preparation method for intermediates. Patsnap Eureka. [Link]

  • Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof.
  • Synthesis of ceftizoxime alapivoxil analogues. ResearchGate. [Link]

  • Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. National Center for Biotechnology Information. [Link]

  • Method for purifying Ceftizoxime sodium.
  • PubChem Compound Summary for CID 9578661, Ceftizoxime Alapivoxil. National Center for Biotechnology Information. [Link]

  • Precision of ceftizoxime determination. ResearchGate. [Link]

  • HPLC Analysis of Ceftriaxone and Ceftizoxime. Asian Journal of Chemistry. [Link]

  • Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. PubMed. [Link]

  • Ceftizoxime alapivoxil, AS-924, KY-020. Drug Synthesis Database. [Link]

  • Method for preparing ceftizoxime.
  • Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. PubMed. [Link]

  • Ceftizoxime. Wikipedia. [Link]

  • Method for purifying Ceftizoxime sodium.
  • Preparation method of ceftizoxime sodium.
  • Synthetic method of ceftizoxime acid.
  • Detection method and production process for ceftizoxime sodium preparation.
  • Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Semantic Scholar. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]

  • Ceftizoxime Alapivoxil. AdooQ BioScience. [Link]

  • PubChem Compound Summary for CID 9851758, Ceftizoxime Alapivoxil Hydrochloride. National Center for Biotechnology Information. [Link]

  • Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Center for Biotechnology Information. [Link]

  • Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. [Link]

  • Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. ResearchGate. [Link]

Sources

Overcoming solubility challenges of Ceftizoxime alapivoxil in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ceftizoxime Alapivoxil Formulation

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for Ceftizoxime alapivoxil. This resource is designed for researchers, scientists, and formulation professionals who are navigating the complexities of working with this important cephalosporin prodrug. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental work. We will explore the physicochemical properties of Ceftizoxime alapivoxil and delve into systematic, field-proven strategies to overcome its inherent solubility limitations in aqueous media.

Section 1: Understanding the Core Challenge: FAQs on Ceftizoxime Alapivoxil

This section addresses the fundamental questions regarding the nature of Ceftizoxime alapivoxil and the root causes of its solubility behavior.

Q1: What is Ceftizoxime alapivoxil, and why is its aqueous solubility a primary concern for researchers?

A: Ceftizoxime alapivoxil is an orally active prodrug of Ceftizoxime, a third-generation cephalosporin antibiotic.[1][2] A "prodrug" is an inactive or less active molecule that is metabolized into the active therapeutic agent within the body. In this case, the active drug, Ceftizoxime, is modified with an alapivoxil moiety (a pivaloyloxymethyl and L-alanyl group).[3] This chemical modification was specifically designed to create a balance of lipophilic and hydrophilic properties to enhance the drug's absorption through the intestine after oral administration, something the parent drug, Ceftizoxime, cannot achieve effectively.[3]

The very feature that enhances its intestinal absorption—increased lipophilicity—is what creates a challenge for researchers in the lab. For in vitro assays, analytical method development, and early-stage formulation work, the drug must first be dissolved in an aqueous solution (like buffers or cell culture media).[4] Poor aqueous solubility can lead to inaccurate experimental results, underestimation of potency, and significant hurdles in developing stable liquid formulations.[5]

Q2: What specific physicochemical properties of Ceftizoxime alapivoxil contribute to its limited water solubility?

A: Several key properties are at play:

  • Molecular Size and Structure: Ceftizoxime alapivoxil is a relatively large molecule with a molecular weight of 568.6 g/mol .[1] Larger molecules generally present more difficulty for solvent molecules to surround and solvate them, which can negatively impact solubility.[6][7]

  • Lipophilicity: The alapivoxil ester group significantly increases the lipophilicity (oil-loving nature) of the molecule compared to the parent Ceftizoxime. While this is beneficial for crossing biological membranes, it reduces its affinity for water. Its calculated XLogP value of 0.63 indicates a degree of lipophilicity.[2]

  • Ionizable Groups: The molecule contains both an amino group (which can be protonated to form a positive charge) and a carboxyl group (which can be deprotonated to form a negative charge). This makes its solubility highly dependent on the pH of the solution. At its isoelectric point, where the net charge is zero, the molecule will exhibit its lowest aqueous solubility.

Q3: How does the prodrug nature of Ceftizoxime alapivoxil affect its stability in aqueous solutions?

A: The ester linkage in the alapivoxil moiety is susceptible to hydrolysis, particularly at non-neutral pH or in the presence of esterase enzymes. This chemical instability is, in fact, part of its design; the ester is meant to be cleaved in vivo to release the active Ceftizoxime.[1]

For the researcher, this means that the very methods used to increase solubility (e.g., adjusting pH to highly acidic or basic conditions) could also accelerate the degradation of the prodrug into its active form.[8] This complicates experiments, as you may inadvertently be testing the effects of the parent drug, Ceftizoxime, or a mixture of the two, rather than the intact prodrug. Therefore, it is critical to not only dissolve the compound but also to verify its integrity in the final solution.

Section 2: Troubleshooting and Step-by-Step Solubilization Guides

This section provides a logical progression of techniques, from simple first steps to more advanced formulation strategies, presented in a question-and-answer format.

Q4: I am struggling with the initial dissolution of Ceftizoxime alapivoxil in my aqueous buffer. What are the first troubleshooting steps?

A: Before employing advanced methods, ensure the fundamentals are covered. The following workflow helps resolve the most common initial issues.

dot

cluster_start Initial Troubleshooting Workflow start Start: Weigh Ceftizoxime Alapivoxil Powder check_purity Verify Compound Purity & Solid State (Amorphous vs. Crystalline) start->check_purity prepare_slurry Prepare a Slurry (Add small volume of vehicle) check_purity->prepare_slurry energy_input Apply Mechanical Energy prepare_slurry->energy_input vortex Vortex Vigorously energy_input->vortex Method 1 sonicate Sonicate (Bath) (Monitor temperature) energy_input->sonicate Method 2 gentle_heat Gentle Warming (e.g., 37°C) (Caution: Degradation risk) energy_input->gentle_heat Method 3 observe Observe for Dissolution vortex->observe sonicate->observe gentle_heat->observe success Success: Clear Solution observe->success If clear fail Failure: Suspension Persists observe->fail If not clear proceed Proceed to Advanced Methods (pH, Co-solvents, etc.) fail->proceed cluster_micelle Mechanism of Micellar Solubilization cluster_monomers Below CMC: Surfactant Monomers drug Drug s1 S s2 S s1->s2 s3 S s2->s3 s4 S s3->s4 s5 S s4->s5 s6 S s5->s6 s7 S s6->s7 s8 S s7->s8 s8->s1 micelle_label Micelle with Solubilized Drug m1 S m2 S m3 S m4 S

Sources

Stabilizing Ceftizoxime alapivoxil in different pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ceftizoxime Alapivoxil. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges of this cephalosporin prodrug. Here, we move beyond simple protocols to explain the causality behind formulation choices, providing you with the knowledge to troubleshoot and optimize the stability of your Ceftizoxime Alapivoxil formulations.

Section 1: Foundational Stability Profile of Ceftizoxime Alapivoxil

Ceftizoxime Alapivoxil is an orally administered prodrug designed to enhance the bioavailability of the third-generation cephalosporin, Ceftizoxime.[1][2] Its structure includes a pivaloyloxymethyl ester, which is cleaved in vivo to release the active drug, and the critical β-lactam ring responsible for its antibacterial activity.[1][3] Both of these moieties are susceptible to hydrolysis, making moisture the primary antagonist to its stability.

Key Physicochemical Properties
PropertyValue / DescriptionSource
Chemical Formula C22H28N6O8S2[1]
Molecular Weight 568.6 g/mol [1]
Form Typically used as hydrochloride salt[4]
Key Moieties β-lactam ring, pivaloyloxymethyl ester, aminothiazole ring[1]
Primary Degradation Route Hydrolysis (of both the ester linkage and β-lactam ring)[5][6]
Q: What are the primary degradation pathways for Ceftizoxime Alapivoxil?

A: There are two main hydrolytic degradation pathways that compromise the integrity of Ceftizoxime Alapivoxil:

  • Ester Hydrolysis: The pivaloyloxymethyl ester group is highly susceptible to hydrolysis. This cleavage releases the active Ceftizoxime molecule prematurely. While this conversion is desired in the body, its occurrence in the dosage form leads to the presence of a non-absorbable, active drug that can cause gastrointestinal side effects and represents a loss of deliverable prodrug.[5]

  • β-Lactam Ring Hydrolysis: This is a classic degradation pathway for all β-lactam antibiotics. Cleavage of the four-membered lactam ring results in an inactive open-ring compound, leading to a direct loss of therapeutic efficacy.[7][8] This reaction is catalyzed by moisture and can be accelerated by changes in pH.

Additionally, isomerization of the double bond in the dihydrothiazine ring (from the active Δ3 to the inactive Δ2 isomer) can occur, particularly in solution, further reducing the drug's potency.[5][9]

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis (Moisture, pH) C_Alapivoxil Ceftizoxime Alapivoxil (Stable Prodrug) Ester_Cleavage Ester Hydrolysis C_Alapivoxil->Ester_Cleavage Premature Activation Beta_Lactam_Cleavage β-Lactam Ring Hydrolysis C_Alapivoxil->Beta_Lactam_Cleavage Loss of Activity Isomerization Δ3 to Δ2 Isomerization (in solution) C_Alapivoxil->Isomerization Loss of Potency Ceftizoxime Ceftizoxime (Active Drug) + Pivalic Acid + Formaldehyde Ester_Cleavage->Ceftizoxime Inactive_Prodrug Inactive Open-Ring Prodrug Beta_Lactam_Cleavage->Inactive_Prodrug Inactive_Isomer Inactive Δ2-Isomer Prodrug Isomerization->Inactive_Isomer

Primary degradation pathways for Ceftizoxime Alapivoxil.

Section 2: Stabilizing Solid Oral Dosage Forms

Controlling moisture is the paramount objective when formulating solid dosage forms of Ceftizoxime Alapivoxil. Even small amounts of water adsorbed onto excipients or from the atmosphere can initiate degradation.

Frequently Asked Questions (FAQs)

Q: How can I prevent hydrolytic degradation in tablets or capsules?

A: A multi-pronged approach is essential:

  • Excipient Selection: Choose excipients with low intrinsic moisture content and low hygroscopicity.[[“]]

  • Moisture Scavengers: Incorporate excipients that preferentially adsorb moisture, protecting the API. Porous silica gels (e.g., Syloid® FP) are particularly effective.[11]

  • Manufacturing Process: Utilize a dry process like direct compression or roller compaction. Avoid wet granulation, as the addition of water and subsequent drying can accelerate degradation.[11]

  • Protective Coating: Apply a moisture-barrier film coat to the final tablet. This creates a physical barrier between the drug core and environmental humidity.[12][13]

  • Packaging: Use high-barrier packaging such as cold-form aluminum blisters or tightly sealed HDPE bottles with desiccants.[[“]]

Q: What are the most suitable excipients for a direct compression formulation?

A: For direct compression, you need a balance of good flow, compressibility, and low moisture.

Excipient ClassRecommended ExamplesRationale & Key Considerations
Diluents/Fillers Microcrystalline Cellulose (low moisture grades), Anhydrous Lactose, MannitolProvide bulk and good compaction properties. Ensure you are using grades with specified low water content.
Disintegrants Crospovidone, Croscarmellose SodiumHighly effective at low concentrations, minimizing their contribution to the overall moisture content.
Moisture Scavengers Colloidal Silicon Dioxide, Porous Silica GelAct as glidants and adsorb ambient moisture, protecting the API. Porous silica can be used in higher amounts for enhanced protection.[11]
Lubricants Magnesium Stearate, Sodium Stearyl FumarateUse at the lowest effective concentration (typically <1%) as they can be hydrophobic and impede dissolution.

Q: My powder blend is showing poor flow and caking during manufacturing. What is the cause and solution?

A: This is a classic sign of moisture uptake by a hygroscopic powder.[12] The absorbed water forms liquid bridges between particles, increasing cohesion and causing clumping.

  • Immediate Action: Check the relative humidity (RH) of your manufacturing suite. It should be strictly controlled, ideally below 40% RH.

  • Formulation Solution: Increase the concentration of your glidant/moisture scavenger, such as colloidal silicon dioxide.[11] A two-step mixing process, where the API is first blended with the scavenger before adding other excipients, can provide a protective coating around the drug particles.[11]

  • Process Solution: Ensure all excipients are properly dried and stored in sealed containers before use. Minimize the exposure time of the powder blend to the environment.

Experimental Workflow: Developing a Moisture-Resistant Tablet

G cluster_dev Formulation Development Workflow Start Start: API Characterization (Hygroscopicity) Excipient Excipient Screening (Low Moisture Content) Start->Excipient Scavenger Incorporate Moisture Scavenger (e.g., Porous Silica) Excipient->Scavenger Process Select Process: Direct Compression Scavenger->Process Blend Blending (RH < 40%) Process->Blend Compress Tablet Compression Blend->Compress Coat Apply Moisture- Barrier Film Coat Compress->Coat Package Package with Desiccant/Barrier Film Coat->Package Stability ICH Stability Testing (Accelerated & Long-Term) Package->Stability G cluster_lyo Lyophilization Cycle Workflow Start Start: Prepare aqueous solution (API, Buffer, Lyoprotectant) Fill Sterile Fill into Vials Start->Fill Freezing Freezing (-40°C to -50°C) Annealing (optional) Fill->Freezing Drying1 Primary Drying (Sublimation) (Low Temp, High Vacuum) Freezing->Drying1 Drying2 Secondary Drying (Desorption) (Gradual Temp Increase) Drying1->Drying2 Stop Stoppering under Vacuum or N2 Drying2->Stop End Stable Lyophilized Cake Stop->End

A typical lyophilization cycle for cephalosporins.

Section 4: Analytical Protocols for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any formulation development program. It must be able to separate the intact drug from all potential degradation products. [14][15]

Protocol: Forced Degradation Study

The objective is to intentionally degrade Ceftizoxime Alapivoxil under stressed conditions to identify likely degradation products and demonstrate the specificity of the analytical method. [16]

  • Prepare Stock Solutions: Prepare a stock solution of Ceftizoxime Alapivoxil in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60°C for 2-4 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature for 30-60 minutes. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H2O2). Keep at room temperature for 1-2 hours.

  • Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. The goal is to achieve 10-20% degradation of the main peak.

Example Stability-Indicating HPLC Method

This method serves as a starting point and must be validated for your specific formulation. [16][17]

Parameter Condition Rationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) Provides good hydrophobic retention for separating the parent drug from its more polar degradants.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile or Methanol The acidic buffer suppresses the ionization of carboxylic acid groups, improving peak shape.
Elution Gradient (e.g., Start at 10% B, ramp to 90% B over 20 min) A gradient is necessary to elute both early-eluting polar degradants and the more retained parent drug within a reasonable time.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp 30°C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm The thiazole ring and conjugated system provide strong UV absorbance at this wavelength.

| Injection Volume | 10 µL | Standard volume; adjust based on concentration and detector sensitivity. |

Trustworthiness Check: The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak (Resolution > 2) and from each other. A peak purity analysis using a Photodiode Array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

References

  • Ng, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1139. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus.
  • Ng, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Basilea Pharmaceutica AG. (2006). Stabilized freeze-dried formulation for cephalosporin derivatives.
  • Cioce, C., et al. (2020). Progress towards a stable cephalosporin-halogenated phenazine conjugate for antibacterial prodrug applications. Bioorganic & Medicinal Chemistry Letters, 30(22), 127565. [Link]

  • Canalejas, L. (2021). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery, (122), 28–31. [Link]

  • Grace. (2021). An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas. Grace Materials Technologies.
  • Cioce, C., et al. (2020). Progress towards a stable cephalosporin-halogenated phenazine conjugate for antibacterial prodrug applications. PubMed. [Link]

  • Eddy, A. C., et al. (1995). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 39(7), 1513–1518. [Link]

  • Wockhardt Ltd. (2005). Stabilized oral pharmaceutical compositions of cephalosporins.
  • National Center for Biotechnology Information. (n.d.). Ceftizoxime Alapivoxil Hydrochloride. PubChem. [Link]

  • Neu, H. C. (1983). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy, 3(5), 253–263. [Link]

  • Eddy, A. C., et al. (1995). Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime Alapivoxil. PubChem. [Link]

  • Eddy, A. C., et al. (1995). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ceftizoxime alapivoxil. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime. PubChem. [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281–329. [Link]

  • Vlase, L., et al. (2011). Studies regarding the stability of pharmaceutical formulations realized through association of beta-lactamic antibiotics. Romanian Biotechnological Letters, 16(6), 67-74.
  • Ohkawa, M., et al. (1983). Elimination kinetics of ceftizoxime in humans with and without renal insufficiency. Antimicrobial Agents and Chemotherapy, 22(1), 308–311. [Link]

  • Alcon, Inc. (2007). Stabilizing compositions for antibiotics and methods of use.
  • National Center for Biotechnology Information. (n.d.). Ceftizoxime alapivoxil hydrochloride (JAN). PubChem. [Link]

  • Ways, M. (2023). Profiling key excipients in commercial oral antibiotic suspensions: a descriptive study of formulation trends and selected safety considerations. Pharmacia, 70(4), 1017–1026. [Link]

  • Binson, G., et al. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Pharmaceuticals, 15(4), 416. [Link]

  • Global Substance Registration System. (n.d.). CEFTIZOXIME. GSRS.
  • Brogard, J. M., et al. (1982). Pharmacokinetics of ceftizoxime. Chemotherapy, 28(5), 317–323. [Link]

  • Zhang, L., et al. (2022). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Journal of International Medical Research, 50(11), 3000605221140889. [Link]

  • Knoppert, D. C., & Freeman, D. (1993). Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride. Canadian Journal of Hospital Pharmacy, 46(1), 13–16. [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. American Pharmaceutical Review. [Link]

  • Lesko, A. B., et al. (1989). Ceftizoxime stability in i.v. solutions. DICP, 23(7-8), 615, 618. [Link]

  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application.
  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22–26. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Zhang, L., et al. (2022). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. PMC. [Link]

  • Kumar, A., et al. (2016). a new stability indicating hplc method for simultaneous estimation of cefixime and linezolid in pharmaceutical dosage form and plasma sample. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 275-282.
  • BenchChem. (n.d.). The Degradation Pathway of Cefuroxime: An In-depth Technical Guide. BenchChem.
  • Zhang, L., et al. (2022). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Semantic Scholar. [Link]

  • BenchChem. (n.d.). Elucidation of Cefuroxime degradation products and pathways. BenchChem.

Sources

Technical Support Center: Addressing Variability in Ceftizoxime Alapivoxil Oral Absorption

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ceftizoxime Alapivoxil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its oral absorption and address the inherent variability that can be encountered during experimentation. As a bifunctional prodrug of the third-generation cephalosporin, Ceftizoxime, Ceftizoxime Alapivoxil was engineered to enhance oral bioavailability. However, like many prodrugs, its journey from administration to systemic circulation is influenced by a myriad of factors that can lead to variable and sometimes unpredictable results.

This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to understand, investigate, and mitigate the sources of variability in your studies.

Understanding the Absorption Pathway and Inherent Variability

Ceftizoxime Alapivoxil is designed to overcome the poor oral absorption of its parent drug, Ceftizoxime[1]. The prodrug strategy involves the esterification of the carboxyl group at the C-4 position with a lipophilic pivaloyloxymethyl (POM) group and the introduction of a hydrophilic L-alanine moiety to the amino group on the thiazole ring at the C-7 position[1]. This bifunctional design aims to strike a crucial balance between lipophilicity for membrane permeation and sufficient aqueous solubility for dissolution[1].

The absorption process is a multi-step cascade, and variability can be introduced at each stage:

  • Dissolution: The prodrug must first dissolve in the gastrointestinal fluids.

  • Intestinal Permeation: The intact prodrug then needs to permeate the intestinal epithelium.

  • Enzymatic Hydrolysis: During or after absorption, intestinal and/or hepatic esterases hydrolyze the ester bonds to release the active drug, Ceftizoxime.

Variability in any of these steps, influenced by physiological, formulation, and experimental factors, can lead to inconsistent pharmacokinetic profiles.

Diagram: Absorption and Hydrolysis Pathway of Ceftizoxime Alapivoxil

G cluster_lumen GI Lumen cluster_enterocyte Intestinal Enterocyte cluster_blood Systemic Circulation CA_prodrug Ceftizoxime Alapivoxil (Dissolution) CA_prodrug_inside Ceftizoxime Alapivoxil CA_prodrug->CA_prodrug_inside Permeation Ceftizoxime_active Ceftizoxime (Active Drug) CA_prodrug_inside->Ceftizoxime_active Hydrolysis Ceftizoxime_blood Ceftizoxime Ceftizoxime_active->Ceftizoxime_blood Absorption Esterases Intestinal Esterases Esterases->CA_prodrug_inside

Caption: Absorption and hydrolysis of Ceftizoxime Alapivoxil.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-subject variability in the plasma concentrations of Ceftizoxime after oral administration of Ceftizoxime Alapivoxil in our animal studies. What are the likely causes?

A1: High inter-subject variability is a common challenge with orally administered prodrugs. Several factors could be at play:

  • Gastrointestinal Physiology: Differences in gastric emptying time, intestinal pH, and motility among subjects can significantly impact the dissolution and degradation of the prodrug. For some cephalosporin prodrugs, the presence of food can either increase or decrease absorption[2][3].

  • Intestinal Esterase Activity: The rate and extent of conversion of Ceftizoxime Alapivoxil to the active Ceftizoxime are dependent on the activity of non-specific esterases in the intestinal wall[4]. The expression and activity of these enzymes can vary considerably between individuals and species[4].

  • Transporter Expression: While not definitively established for Ceftizoxime Alapivoxil, other cephalosporins are known substrates for transporters like the peptide transporter 1 (PEPT1)[5][6]. Variations in the expression levels of such transporters in the gut can lead to differences in absorption.

  • Gut Microbiome: The gut microbiota can also contribute to the metabolism of certain drugs, although its specific role in Ceftizoxime Alapivoxil hydrolysis is not well-documented.

Q2: Our in vitro Caco-2 permeability results for Ceftizoxime Alapivoxil are inconsistent. What could be wrong?

A2: Inconsistent Caco-2 permeability data often points to issues with experimental setup or the inherent properties of the compound. Here are some troubleshooting steps:

  • Monolayer Integrity: Ensure the integrity of your Caco-2 monolayers before and after each experiment. This can be verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or mannitol.

  • Compound Stability: Ceftizoxime Alapivoxil is an ester prodrug and may be susceptible to hydrolysis in the experimental buffer. Assess the stability of the compound in your transport medium over the course of the experiment. Degradation will lead to an underestimation of permeability.

  • Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). If Ceftizoxime Alapivoxil or the formed Ceftizoxime is a substrate for these transporters, you may observe a higher basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport. To investigate this, conduct bidirectional transport studies and consider including a P-gp inhibitor like verapamil.

  • Solubility Issues: Poor aqueous solubility of the prodrug can lead to inaccurate permeability measurements. Ensure that the concentration of Ceftizoxime Alapivoxil in your donor compartment is below its solubility limit in the transport buffer.

Q3: We are struggling to get a reproducible analytical method for quantifying Ceftizoxime in plasma samples after oral dosing of the prodrug. Any suggestions?

A3: A robust analytical method is crucial. For the quantification of Ceftizoxime in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity[7][8]. Here are some key considerations:

  • Sample Preparation: Protein precipitation is a common and effective method for preparing plasma samples for LC-MS/MS analysis of Ceftizoxime[8].

  • Internal Standard: Use a suitable internal standard to account for variability in sample processing and instrument response.

  • Stability: Ceftizoxime itself may not be entirely stable in biological matrices. It is essential to evaluate its stability under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

  • Chromatography: A C18 or a phenyl column can be used for the chromatographic separation[8]. The mobile phase composition should be optimized to achieve good peak shape and separation from endogenous interferences.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for key experiments to investigate and troubleshoot the variability in Ceftizoxime Alapivoxil oral absorption.

Guide 1: Investigating Physicochemical Properties

Variability can often be traced back to the fundamental physicochemical properties of the drug substance.

Protocol 1.1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of Ceftizoxime Alapivoxil in different pH environments, mimicking the conditions of the gastrointestinal tract.

Materials:

  • Ceftizoxime Alapivoxil powder

  • Phosphate buffered saline (PBS) at pH 5.5, 6.8, and 7.4

  • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of Ceftizoxime Alapivoxil powder to vials containing each of the buffers.

  • Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtered supernatant appropriately and quantify the concentration of Ceftizoxime Alapivoxil using a validated analytical method.

  • Perform the experiment in triplicate for each buffer.

Interpretation of Results:

Observation Potential Implication for Variability
Low solubility at intestinal pH (6.8-7.4) Dissolution may be a rate-limiting step, leading to incomplete absorption and high variability.
pH-dependent solubility profile Changes in gastrointestinal pH among subjects can significantly affect dissolution and absorption.
Guide 2: Assessing Intestinal Permeability and Efflux

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability[9].

Protocol 2.1: Bidirectional Caco-2 Permeability Assay

This assay determines the apparent permeability coefficient (Papp) in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell®) for 21-25 days

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Ceftizoxime Alapivoxil

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Wash the Caco-2 monolayers with transport buffer pre-warmed to 37°C.

  • Measure the TEER of each monolayer to confirm its integrity.

  • For A-B transport: Add Ceftizoxime Alapivoxil solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For B-A transport: Add Ceftizoxime Alapivoxil solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, collect samples from the donor chamber.

  • Quantify the concentration of Ceftizoxime Alapivoxil in all samples by LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Interpretation of Results:

Papp (A-B) Value Interpretation
< 1 x 10⁻⁶ cm/sLow permeability
1-10 x 10⁻⁶ cm/sModerate permeability
> 10 x 10⁻⁶ cm/sHigh permeability
Efflux Ratio Interpretation
> 2Suggests the involvement of active efflux transporters.
Guide 3: Evaluating Enzymatic Hydrolysis

The conversion of the prodrug to the active drug is a critical step that can be a source of variability.

Protocol 3.1: In Vitro Hydrolysis in Intestinal S9 Fractions

This protocol assesses the rate of hydrolysis of Ceftizoxime Alapivoxil in a system containing a mixture of metabolic enzymes present in the intestine.

Materials:

  • Human intestinal S9 fractions

  • NADPH regenerating system (optional, to assess concurrent oxidative metabolism)

  • Ceftizoxime Alapivoxil

  • Ceftizoxime analytical standard

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system for quantification

Procedure:

  • Pre-incubate the intestinal S9 fractions and NADPH regenerating system (if used) in the reaction buffer at 37°C.

  • Initiate the reaction by adding Ceftizoxime Alapivoxil.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding ice-cold acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentrations of both Ceftizoxime Alapivoxil and the formed Ceftizoxime using a validated LC-MS/MS method.

  • Calculate the rate of disappearance of the prodrug and the rate of appearance of the active drug.

Interpretation of Results:

Observation Potential Implication for Variability
Rapid hydrolysis The prodrug may be extensively converted in the gut wall, leading to low systemic exposure of the intact prodrug. Variability in esterase activity will have a significant impact.
Slow hydrolysis The prodrug may be absorbed intact and hydrolyzed systemically. Variability in hepatic esterase activity will be more important.

Data Summary Tables

Table 1: Physicochemical Properties of Ceftizoxime and its Prodrug

PropertyCeftizoximeCeftizoxime Alapivoxil
Molecular Formula C₁₃H₁₃N₅O₅S₂C₂₂H₂₈N₆O₈S₂
Molecular Weight 383.4 g/mol 568.6 g/mol
XLogP -0.50.63[7]
Hydrogen Bond Donors 33[7]
Hydrogen Bond Acceptors 912[7]
Topological Polar Surface Area 165 Ų245 Ų[7]

Table 2: Typical Permeability Classification Based on Caco-2 Papp Values

Permeability Class Papp (A-B) (x 10⁻⁶ cm/s) Predicted Human Absorption
Low< 1< 50%
Moderate1 - 1050 - 89%
High> 10≥ 90%

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting high variability in Ceftizoxime Alapivoxil oral absorption studies.

G cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Assessment cluster_formulation Formulation & In Vivo Factors start High Variability Observed in PK Study solubility Protocol 1.1: Assess pH-dependent solubility start->solubility solubility_issue Is solubility low or pH-dependent? solubility->solubility_issue permeability Protocol 2.1: Caco-2 permeability (bidirectional) solubility_issue->permeability No formulation Review formulation (excipients, particle size) solubility_issue->formulation Yes permeability_issue Low Papp or high efflux ratio? permeability->permeability_issue hydrolysis Protocol 3.1: Intestinal S9 hydrolysis permeability_issue->hydrolysis No permeability_issue->formulation Yes hydrolysis_issue Is hydrolysis very fast or slow? hydrolysis->hydrolysis_issue hydrolysis_issue->start No, re-evaluate experimental design food_effect Conduct food-effect study hydrolysis_issue->food_effect formulation->start Reformulate and re-test food_effect->start Adjust dosing protocol and re-test

Caption: Troubleshooting workflow for Ceftizoxime Alapivoxil absorption variability.

References

  • Bégué, P., Baron, S., Borderon, J. C., & Quinet, B. (1989). [Clinical and pharmacokinetic study of ceftizoxime in newborn infants and children].
  • Borin, M. T., & Forbes, K. K. (1995). Effect of food on absorption of cefpodoxime proxetil oral suspension in adults. Antimicrobial agents and chemotherapy, 39(1), 273–275.
  • Guide to PHARMACOLOGY. (n.d.). ceftizoxime alapivoxil. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Li, Q., et al. (2016). Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine.
  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Nishimura, K., Mori, N., ... & Sugihara, T. (1999). AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. Chemical & pharmaceutical bulletin, 47(8), 1081–1088.
  • Kees, M. G., Weber, S., Kees, F., & Horbach, T. (2009). Population Pharmacokinetics of Ceftizoxime Administered by Continuous Infusion in Clinically Ill Adult Patients. Antimicrobial Agents and Chemotherapy, 53(11), 4843–4848.
  • Kiss, D. (1989). Clinical experience with 1000 patients treated with cefetamet pivoxil. Journal of antimicrobial chemotherapy, 23 Suppl D, 121–130.
  • Klepser, M. E., & Patel, K. B. (1998). The pharmacokinetics of oral cephalosporins.
  • Lee, W., & Kim, H. (2011). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 301(4), G670-G678.
  • Stoeckel, K., & Koup, J. R. (1991). Bioavailability of syrup and tablet formulations of cefetamet pivoxil. Antimicrobial agents and chemotherapy, 35(6), 1163–1168.
  • Tamai, I., Nakanishi, T., Hayashi, K., Terao, T., Sai, Y., & Tsuji, A. (1999). Recognition of beta-lactam antibiotics by rat peptide transporters, PEPT1 and PEPT2, in LLC-PK1 cells. Journal of pharmaceutical sciences, 88(6), 675–679.
  • Williams, P. E. O. (1988). Factors affecting the oral absorption of esterified antibiotics. Biochemical Society Transactions, 16(5), 874-876.
  • Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. Pharmaceutical research, 14(6), 763–766.
  • van de Kerkhof, E. G., de Graaf, I. A., Ungell, A. L., & Groothuis, G. M. (2007). In vitro methods to study intestinal drug metabolism. Current drug metabolism, 8(7), 658–675.
  • SOLVO Biotechnology. (n.d.). PEPT1. Retrieved from [Link]

  • Breemen, R. B. V. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 2(2), 175-185.
  • Kakumanu, V. K., Arora, V., & Bansal, A. K. (2006). Investigation of factors responsible for low oral bioavailability of cefpodoxime proxetil. International journal of pharmaceutics, 317(2), 155–160.
  • Richards, D. M., & Brogden, R. N. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281–329.
  • Pfeil-Doyle, J., Draheim, S. E., Kukolja, S., Ott, J. L., & Counter, F. T. (1988). Oral absorption of cephalosporin antibiotics. 2. Expanded structure-activity relationships of 7-(arylacetamido)-3-substituted cephalosporins. Journal of medicinal chemistry, 31(10), 1993–1997.
  • Pfeil-Doyle, J., Giera, D. D., Johnson, D. A., Leisz, D. L., Nelson, D. L., & Ott, J. L. (1988). Oral absorption of cephalosporin antibiotics. 1. Synthesis, biological properties, and oral bioavailability of 7-(arylacetamido)-3-chloro cephalosporins in animals. Journal of medicinal chemistry, 31(10), 1987–1993.
  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced drug delivery reviews, 46(1-3), 27–43.
  • Brittain, H. G. (2009). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 14(6), 2014-2029.
  • Brogden, R. N., & Campoli-Richards, D. M. (1989). Cefixime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 38(4), 524–550.
  • Dell'Acqua, G. (2014). The Bioavailability of Drugs—The Current State of Knowledge. Cosmetics, 1(3), 188-197.
  • Wise, R. (1990). The pharmacokinetics of the oral cephalosporins--a review. The Journal of antimicrobial chemotherapy, 26 Suppl E, 13–20.
  • Wise, R., & Donovan, I. A. (1982). Pharmacokinetics of Ceftizoxime. The Journal of antimicrobial chemotherapy, 10 Suppl C, 91–97.
  • Kasai, M., et al. (1999). AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. Chemical and Pharmaceutical Bulletin, 47(8), 1081-1088.
  • Fujimoto, M. (1989). [Experimental and clinical studies on ceftizoxime in the field of oral surgery (author's transl)]. Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 63(5), 435–446.
  • Igarashi, T., & Koizumi, T. (1979). Species difference and characterization of intestinal esterase on the hydrolizing activity of ester-type drugs. Japanese journal of pharmacology, 29(1), 9–16.
  • Nakashima, M., Uematsu, T., Takiguchi, Y., Mizuno, A., Iida, M., & Nishijima, K. (1991). Effects of the quantity of water and milk ingested concomitantly with AS-924, a novel ester-type cephem antibiotic, on its pharmacokinetics. Arzneimittel-Forschung, 41(12), 1259–1262.
  • Hori, R., Okumura, K., & Inui, K. (1993). [Pharmacokinetics of new oral cephalosporins, including a new carbacephem]. Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 67(11), 1037–1045.
  • Barriere, S. L. (1993). Pharmacokinetics and pharmacodynamics of newer oral cephalosporins: implications for treatment of community-acquired lower respiratory tract infections. Diagnostic microbiology and infectious disease, 16(4), 307–314.
  • Davey, P. G., & Williams, P. E. (1990). Bioavailability of cefuroxime axetil: comparison of standard and abbreviated methods. The Journal of antimicrobial chemotherapy, 25(4), 645–651.
  • James, N. C., & Donn, K. H. (1993). Bioavailability of cefuroxime axetil formulations. The Journal of antimicrobial chemotherapy, 32(3), 515–517.
  • Barbhaiya, R. H., Shukla, U. A., Gleason, C. R., Shyu, W. C., & Pittman, K. A. (1992). Oral absolute bioavailability and intravenous dose-proportionality of cefprozil in humans. Journal of clinical pharmacology, 32(9), 798–803.
  • Cho, M. J., & Lee, H. S. (2007). Pharmacokinetics of a New, Orally Available Ceftriaxone Formulation in Physical Complexation with a Cationic Analogue of Bile Acid in Rats. Antimicrobial Agents and Chemotherapy, 51(10), 3766–3768.
  • Fujimoto, M., et al. (1988). [Pharmacokinetics and clinical studies of ceftizoxime in newborn and premature infants]. The Japanese journal of antibiotics, 41(8), 1065-1086.

Sources

Technical Support Center: Identifying and Characterizing Degradation Products of Ceftizoxime Alapivoxil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime alapivoxil is an orally administered prodrug of the third-generation cephalosporin, ceftizoxime.[1] As a pivaloyloxymethyl ester, it is designed to enhance oral absorption, after which it is rapidly hydrolyzed by esterases to release the active ceftizoxime moiety.[2] The stability of ceftizoxime alapivoxil is a critical parameter in its development and formulation, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This guide provides a comprehensive resource for identifying and characterizing the degradation products of ceftizoxime alapivoxil, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our HPLC chromatogram during the stability testing of a ceftizoxime alapivoxil formulation. How can we determine if these are degradation products?

A1: The appearance of new peaks in a stability-indicating HPLC method is a strong indicator of degradation. To confirm this, you should perform forced degradation studies.[3] By subjecting ceftizoxime alapivoxil to stress conditions such as acid, base, oxidation, heat, and light, you can intentionally induce degradation and compare the resulting chromatograms with your stability samples. Co-elution of the unknown peaks with those generated under specific stress conditions can help identify the nature of the degradation. Further characterization using LC-MS is essential to elucidate the structures of these new entities.[4][5][6]

Q2: What are the most common degradation pathways for cephalosporins like ceftizoxime alapivoxil?

A2: Cephalosporins are susceptible to several degradation pathways, primarily driven by the reactivity of the β-lactam ring.[7][8] The most common pathways include:

  • Hydrolysis: This is a major degradation route for β-lactam antibiotics and can be catalyzed by acidic, basic, or neutral conditions.[5] It typically involves the cleavage of the β-lactam ring, leading to a loss of antibacterial activity.

  • Oxidation: The thioether group in the dihydrothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides.

  • Isomerization: Isomerization of the double bond in the dihydrothiazine ring (from Δ3 to Δ2) can occur, particularly under certain storage conditions.

  • Side-chain cleavage: The ester linkage in the alapivoxil moiety is designed to be labile and can be hydrolyzed. Additionally, the amide linkage at the C-7 position can also be susceptible to cleavage under harsh conditions.

Q3: Our LC-MS analysis of a degraded sample shows a product with a mass increase of 16 Da. What could this be?

A3: A mass increase of 16 Da is characteristic of oxidation, specifically the formation of a sulfoxide. The sulfur atom in the cephem nucleus is a likely site for this modification. To confirm this, you can perform tandem MS (MS/MS) experiments to fragment the ion and analyze the resulting product ions. The fragmentation pattern of the suspected sulfoxide will differ from that of the parent drug and can provide structural confirmation.

Q4: We are struggling to achieve good separation between ceftizoxime alapivoxil and its degradation products using our current HPLC method. What parameters can we adjust?

A4: Optimizing chromatographic separation is crucial for a reliable stability-indicating method.[9] Consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve closely eluting peaks.

  • pH of the Mobile Phase: The ionization state of both the parent drug and its degradation products can significantly impact their retention. Adjusting the pH of the aqueous buffer can alter selectivity.

  • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.

  • Temperature: Adjusting the column temperature can influence peak shape and resolution.

Troubleshooting Guide

Problem 1: Identification of Unknown Peaks in HPLC
Step-by-Step Protocol: Forced Degradation Studies

Forced degradation studies are essential for generating degradation products and developing a stability-indicating analytical method.[3]

  • Preparation of Stock Solution: Prepare a stock solution of ceftizoxime alapivoxil in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.[6]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before injection.[6]

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.[6]

    • Thermal Degradation: Expose a solid sample or a solution of the drug to dry heat (e.g., 80°C).[10]

    • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber.[10]

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS. Compare the retention times and mass spectra of the generated peaks with the unknown peaks in your stability samples.

Problem 2: Characterization of Degradation Product Structures
Step-by-Step Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown compounds.[11]

  • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the parent ion of the degradation product. This allows for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Fragmentation Pathway Analysis: Propose a fragmentation pathway for the parent drug. By comparing the fragmentation pattern of the degradation product to that of the parent drug, you can identify the site of modification.

  • Structure Elucidation: Based on the accurate mass, the fragmentation pattern, and knowledge of common cephalosporin degradation pathways, propose a chemical structure for the degradation product.

Workflow for Identification and Characterization

Degradation_Workflow cluster_0 Problem Identification cluster_1 Degradation Generation cluster_2 Analytical Investigation cluster_3 Data Interpretation & Elucidation Unknown_Peak Unknown Peak in HPLC Chromatogram Forced_Degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) Unknown_Peak->Forced_Degradation Induce Degradation HPLC_UV HPLC-UV Analysis Forced_Degradation->HPLC_UV LC_MS LC-MS Analysis Forced_Degradation->LC_MS Compare_RT Compare Retention Times HPLC_UV->Compare_RT Analyze_MS Analyze Mass Spectra LC_MS->Analyze_MS LC_MSMS LC-MS/MS Analysis Elucidate Elucidate Structure LC_MSMS->Elucidate Compare_RT->Elucidate Analyze_MS->LC_MSMS Further Fragmentation

Caption: Experimental workflow for degradation product analysis.

Potential Degradation Pathways of Ceftizoxime Alapivoxil

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization Ceftizoxime_Alapivoxil Ceftizoxime Alapivoxil Prodrug Beta_Lactam_Cleavage β-Lactam Ring Cleavage (Loss of Activity) Ceftizoxime_Alapivoxil->Beta_Lactam_Cleavage Acid/Base Ester_Hydrolysis Ester Hydrolysis (Release of Ceftizoxime) Ceftizoxime_Alapivoxil->Ester_Hydrolysis Esterases/H2O Sulfoxide_Formation Sulfoxide Formation Ceftizoxime_Alapivoxil->Sulfoxide_Formation Oxidizing Agent Delta2_Isomer Δ2-Isomer Formation Ceftizoxime_Alapivoxil->Delta2_Isomer Heat/Light

Caption: Potential degradation pathways for Ceftizoxime Alapivoxil.

Quantitative Data Summary

Degradation ConditionPotential ProductsAnalytical Technique for DetectionReference
Acidic Hydrolysisβ-lactam ring-opened products, side-chain cleavage productsHPLC, LC-MS[6]
Basic Hydrolysisβ-lactam ring-opened products, epimersHPLC, LC-MS[6][12]
Oxidative (H₂O₂)SulfoxidesHPLC, LC-MS[6]
ThermalIsomers (e.g., Δ²-ceftizoxime), various decomposition productsHPLC, LC-MS[10]
PhotolyticVarious photoproductsHPLC, LC-MS[10]

References

  • PubChem. Ceftizoxime Alapivoxil. National Center for Biotechnology Information. [Link]

  • von Ahn, A., Dallegrave, A., & dos Santos, J. D. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies.
  • Foulds, G., et al. (1982). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. Infection.
  • Passarin, P. B. S., et al. (2025). AQbD approach for the development of an analytical procedure for the separation of cephalosporin drugs and their degradation products.
  • Pfaller, M. A., & Barry, A. L. (1984). Recent analytical methods for cephalosporins in biological fluids. Journal of Clinical Microbiology.
  • Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences.
  • De Wael, K., et al. (2021). Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC–MS Analysis. Analytical Chemistry.
  • Gawande, V. R., Bothara, K. G., & Mahajan, A. A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian journal of pharmaceutical sciences.
  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (1997). Stability-Indicating Method for the Determination of Some Cephalosporines in the Prescence of Degradation Products. Journal of Pharmaceutical and Biomedical Analysis.
  • Li, J., Zhang, D., & Hu, C. (2014). The degradation mechanism of Cephalosporins. Chinese Journal of Pharmaceutical Analysis.
  • Vilanova, L., et al. (1996). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Journal of the Chemical Society, Perkin Transactions 2.
  • Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Abraham, E. P., Newton, G. G., & Hale, C. W. (1954). Experiments on the degradation of cephalosporin C. Biochemical Journal.
  • PubChem. Ceftizoxime. National Center for Biotechnology Information. [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs.
  • Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences.
  • Parks, D., et al. (1984). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy.
  • Kumar, A., & Sahoo, S. K. (2012). A new stability indicating hplc method for simultaneous estimation of cefixime and linezolid in pharmaceutical dosage form and plasma sample. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Pharmaffiliates. Ceftizoxime-impurities. [Link]

  • Pharmaffiliates. Ceftizoxime-impurities. [Link]

  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
  • Pharmaffiliates. Ceftizoxime and its Impurities. [Link]

  • Gawande, V. R., Bothara, K. G., & Mahajan, A. A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian journal of pharmaceutical sciences.
  • Taylor & Francis. Ceftizoxime – Knowledge and References. [Link]

  • Jain, P. S., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences.
  • Saini, B., & Bansal, G. (2012). Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil. Journal of pharmaceutical analysis.
  • Zhang, J., et al. (2013). Structural identification and characterization of impurities in ceftizoxime sodium. Journal of Pharmaceutical and Biomedical Analysis.
  • Wang, Y., et al. (2006). Synthesis of ceftizoxime alapivoxil analogues. Chinese Journal of Medicinal Chemistry.
  • PubChem. Ceftizoxime alapivoxil hydrochloride (JAN). National Center for Biotechnology Information. [Link]

  • PubChem. Ceftizoxime Alapivoxil Hydrochloride. National Center for Biotechnology Information. [Link]

  • Talebpour, Z., et al. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Journal of the Brazilian Chemical Society.
  • Namiki, Y., et al. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences.
  • Talebpour, Z., et al. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Molecules.
  • Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences.

Sources

Troubleshooting inconsistent results in Ceftizoxime alapivoxil in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Consistent In Vitro Results with Ceftizoxime Alapivoxil

Welcome to the Technical Support Center for Ceftizoxime Alapivoxil. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of working with this unique antibiotic prodrug. Inconsistent results in antimicrobial susceptibility testing (AST) can be a significant source of frustration, leading to delays and questionable data. This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice, ensuring your in vitro assays are robust, reproducible, and reliable.

The core challenge—and the key to consistent results—lies in understanding that Ceftizoxime Alapivoxil is not the active drug. It is a prodrug that requires enzymatic conversion to its active form, Ceftizoxime.[1][2] Standard in vitro antibacterial assays are designed for directly active compounds, and they often lack the necessary biological components to ensure consistent prodrug activation. This guide will illuminate this and other potential pitfalls, providing you with the expertise to control them.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational concepts you need to master before starting your experiments. Understanding the 'why' is the first step to troubleshooting the 'how'.

Q1: What is Ceftizoxime Alapivoxil and how does it work?

Ceftizoxime Alapivoxil is an orally administered prodrug of Ceftizoxime. The "alapivoxil" moiety is an ester group that enhances the molecule's absorption. After administration, this ester bond is cleaved by enzymes in the body (esterases), releasing the active third-generation cephalosporin, Ceftizoxime.[1]

The active Ceftizoxime then exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall.[3][4] This binding inhibits the final stage of peptidoglycan synthesis, compromising the cell wall's structural integrity and leading to cell lysis.[3][5] Ceftizoxime is known for its stability against a broad spectrum of beta-lactamase enzymes, making it effective against many resistant bacteria.[6][7][8]

G cluster_prodrug Extracellular/In Vivo cluster_activation Bioactivation cluster_active Bacterial Target Prodrug Ceftizoxime Alapivoxil (Inactive Prodrug) Esterases Host Esterases Prodrug->Esterases Hydrolysis Active_Drug Ceftizoxime (Active Drug) Esterases->Active_Drug PBPs Penicillin-Binding Proteins (PBPs) Active_Drug->PBPs Binding CellWall Cell Wall Synthesis Inhibition PBPs->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: Metabolic activation pathway of Ceftizoxime Alapivoxil.

Q2: Why can't I just add the prodrug to my standard MIC assay and expect it to work?

This is the most common pitfall. Standard antimicrobial susceptibility testing media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), are formulated for optimal bacterial growth and do not contain the mammalian esterase enzymes required to efficiently convert Ceftizoxime Alapivoxil to active Ceftizoxime. Without this conversion, you are essentially testing the activity of an inactive compound, which will lead to erroneously high or inconsistent Minimum Inhibitory Concentration (MIC) values. For predictable results, your assay system must be supplemented with a source of esterase activity or you should use the active compound, Ceftizoxime, directly.

Q3: What are the standard guidelines I should follow for antimicrobial susceptibility testing?

The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized gold-standard protocols.[9] For any new assay, you should ground your methodology in the relevant CLSI documents, such as M07 for broth dilution methods and M100 for performance standards and quality control.[10] Adhering to these standards for inoculum preparation, incubation conditions, and interpretation is critical for generating data that is comparable and trustworthy.[11][12]

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and solve specific issues you may encounter during your in vitro assays.

Problem 1: My MIC values are significantly higher than expected or highly variable between replicates.

This is the most frequent issue encountered with this prodrug and almost always points to inconsistent or insufficient activation.

  • Primary Cause: Lack of adequate esterase activity in the assay medium.

  • Solution 1 (Recommended): Use the Active Compound. For basic in vitro susceptibility testing against bacterial panels, the most straightforward and reliable approach is to use the active form, Ceftizoxime , directly. This eliminates the variable of enzymatic activation entirely and allows you to measure the compound's intrinsic antibacterial activity according to established CLSI methods.[12][13]

  • Solution 2 (Advanced): Supplement with Esterases. If you must test the prodrug form (e.g., to investigate specific metabolic questions), you must create a bio-mimetic environment. This can be achieved by supplementing your growth medium with a source of esterases, such as:

    • Purified Porcine Liver Esterase (PLE): This is a commercially available option. You will need to empirically determine the optimal concentration that provides complete and rapid conversion of the prodrug without affecting bacterial growth or pH.

    • Cell Lysates: Lysates from cell lines known to have high esterase activity (e.g., certain liver or intestinal cell lines) can be used. However, this introduces significant complexity and lot-to-lot variability.

    • Serum: While serum contains esterases, it also contains proteins that can bind to the antibiotic, reducing its effective concentration.[14][15] This confounding factor makes serum a poor choice for establishing a baseline MIC unless you are specifically studying the effects of protein binding.[16][17]

Problem 2: My results are inconsistent even when using the active drug, Ceftizoxime.

If you've eliminated the prodrug activation variable and still see inconsistency, the issue lies in your fundamental assay technique. A systematic review of your protocol is required.

G Start Inconsistent MIC Results QC Are QC Strain MICs in Range? Start->QC DrugPrep Review Drug Stock Preparation QC->DrugPrep No End Assay Validated QC->End Yes Inoculum Verify Inoculum Density (McFarland) DrugPrep->Inoculum Technique Observe Plate Inoculation Technique Inoculum->Technique Media Check Media Prep & pH Technique->Media System_Issue Systemic Issue Identified Media->System_Issue

Caption: Troubleshooting workflow for inconsistent MIC assay results.

  • Potential Cause A: Incorrect Drug Stock Preparation.

    • Insight: Ceftizoxime alapivoxil and Ceftizoxime have different molecular weights and solubility profiles. Ensure you are using the correct molecular weight for your concentration calculations. Use a high-purity solvent like DMSO for initial stock preparation, but be mindful that residual DMSO can affect some bacterial strains.[8]

    • Action: Prepare a fresh stock solution using a calibrated balance and sterile, high-purity solvent. Perform serial dilutions carefully and use calibrated pipettes. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[18]

  • Potential Cause B: Inaccurate Bacterial Inoculum.

    • Insight: The final inoculum density in the assay wells is critical. The CLSI standard is approximately 5 x 10^5 CFU/mL.[12] A higher inoculum can overwhelm the antibiotic, leading to falsely elevated MICs. A lower inoculum can result in falsely low MICs.

    • Action: Standardize your inoculum using a McFarland turbidity standard (typically 0.5) and verify with plate counts. Ensure bacteria are in the logarithmic growth phase when preparing the inoculum.

  • Potential Cause C: Quality Control Failure.

    • Insight: Your assay is not valid unless your quality control (QC) strains give MICs within the acceptable range.[19] These strains serve as the ultimate check on your reagents, technique, and incubation conditions.

    • Action: Always run the appropriate ATCC reference strains in parallel with your test isolates. For Ceftizoxime, these typically include E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853.[20][21] Consult the latest CLSI M100 document for the expected MIC ranges. If QC fails, all results from that run are invalid and you must troubleshoot the entire process.

Quality Control Strain Antimicrobial Agent Expected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Ceftizoxime0.06 - 0.25
Staphylococcus aureus ATCC® 29213™Ceftizoxime0.25 - 1
Pseudomonas aeruginosa ATCC® 27853™Ceftizoxime8 - 32
Enterococcus faecalis ATCC® 29212™Ceftizoxime32 - 128
Note: Ranges are illustrative and must be verified against the current CLSI M100 supplement.

Best Practices & Standard Operating Protocols

Adhering to a robust, validated protocol is the best way to prevent inconsistent results.

Protocol: Preparation of Ceftizoxime Stock Solution (10 mg/mL)
  • Pre-computation: Calculate the required mass of Ceftizoxime powder based on its purity and molecular weight (383.4 g/mol ).

  • Weighing: Using an analytical balance, accurately weigh the required amount of Ceftizoxime powder into a sterile, conical tube.

  • Solubilization: Add the calculated volume of sterile, anhydrous DMSO to achieve a concentration of 10 mg/mL.[8] Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting & Storage: Dispense single-use aliquots into sterile microcentrifuge tubes. Store immediately at -80°C. Avoid repeated freeze-thaw cycles.

Protocol: Broth Microdilution MIC Assay (CLSI-based)

This protocol is for the active drug, Ceftizoxime.

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. Transfer to a tube of sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute Inoculum: Perform a 1:150 dilution of the standardized suspension in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). This will be your final working inoculum.

  • Prepare Antibiotic Plate: In a 96-well U-bottom plate, add 50 µL of CAMHB to wells 2 through 12.

  • Serial Dilution: Prepare an intermediate dilution of your Ceftizoxime stock to 400 µg/mL in CAMHB. Add 100 µL of this 400 µg/mL solution to well 1. This makes the starting concentration in the first well 200 µg/mL after adding bacteria. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10.

  • Controls: Well 11 is the growth control (no drug). Well 12 is the sterility control (no bacteria).

  • Inoculate Plate: Add 50 µL of the final working inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum of ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Ceftizoxime that completely inhibits visible bacterial growth.

References

  • Felmingham, D., & Wilson, A. P. R. (1987). Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. Journal of Medical Microbiology, 23(3), 231-235. [Link]

  • National Center for Biotechnology Information (n.d.). Ceftizoxime. PubChem Compound Summary for CID 6533629. [Link]

  • CLSI (2023). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Clinical and Laboratory Standards Institute. [Link]

  • Peterson, L. R., Schierl, E. A., & Hall, W. H. (1975). Effect of Protein Concentration and Binding on Antibiotic Assays. Antimicrobial Agents and Chemotherapy, 7(5), 540-542. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • CLSI (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • Jones, R. N., et al. (1994). Minimum inhibitory concentration quality-control guidelines for biapenem, DU-6859a, FK-037, levofloxacin, grepafloxacin, and ceftizoxime when using various National Committee for Clinical Laboratory Standards susceptibility test methods. Diagnostic Microbiology and Infectious Disease, 19(1), 65-68. [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(9), 4208-4213. [Link]

  • Drusano, G. L., et al. (2001). Plasma protein binding of fluoroquinolones affects antimicrobial activity. Journal of Antimicrobial Chemotherapy, 48(1), 87-91. [Link]

  • Tulkens, P. M. (1991). Effect of serum on in vitro susceptibility test categories of 25 antibiotics. Antimicrobial Agents and Chemotherapy, 35(5), 988-992. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Aldridge, K. E., & Sanders, C. V. (1987). Ceftizoxime and cefoxitin susceptibility testing against anaerobic bacteria: comparison of results from three NCCLS methods and quality control recommendations for the reference agar dilution procedure. Diagnostic Microbiology and Infectious Disease, 8(2), 87-94. [Link]

  • van der Zwaluw, K., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • BSAC AST Standing Committee (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • Pediatric Oncall (n.d.). Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Tally, F. P., et al. (1985). Comparison of in vivo and in vitro efficacy of ceftizoxime. The American Journal of Medicine, 79(5B), 14-18. [Link]

  • Morgan, R. E., et al. (2012). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical Pharmacology & Therapeutics, 91(1), 122-129. [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Drugs, 29(4), 281-329. [Link]

  • Jones, R. N., et al. (1985). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. Diagnostic Microbiology and Infectious Disease, 3(1), 95-99. [Link]

  • Jorgensen, J. H., et al. (1993). Ceftizoxime interpretive criteria for in vitro susceptibility tests with Neisseria gonorrhoeae. Journal of Clinical Microbiology, 31(9), 2531-2532. [Link]

  • The Pharma Expert (2025). Pharmacology of Ceftizoxime ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Taylor & Francis (n.d.). Ceftizoxime – Knowledge and References. [Link]

  • National Center for Biotechnology Information (n.d.). Ceftizoxime Alapivoxil. PubChem Compound Summary for CID 9578661. [Link]

  • Tamma, P. D., et al. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. Journal of Clinical Microbiology, 61(12), e00344-23. [Link]

  • Todd, P. A., & Brogden, R. N. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281-329. [Link]

  • Drugs.com (n.d.). Ceftizoxime Uses, Side Effects & Warnings. [Link]

  • Alaa, M. (2017). How to choose the proper cell line for assessment of cytotoxicity?. ResearchGate. [Link]

  • Challener, C. (2019). How Best to Select a Quality Cell-Line Source. Pharmaceutical Technology. [Link]

  • Al-Zeyara, A. A., et al. (2023). Contamination Levels and Phenotypic and Genomic Characterization of Antimicrobial Resistance in Escherichia coli Isolated from Fresh Salad Vegetables in the United Arab Emirates. Foods, 12(11), 2182. [Link]

  • Kim, J. S., et al. (2018). A Screen for and Validation of Prodrug Antimicrobials. Antimicrobial Agents and Chemotherapy, 62(7), e00321-18. [Link]

  • Fass, R. J. (1983). In Vitro Antimicrobial Activity of Ceftizoxime. Chemotherapy, 29(6), 408-414. [Link]

  • Bauernfeind, A., & Petermüller, C. (1984). Ceftizoxime (FK 749) in vitro antibacterial activity. Infection, 12(1), 40-45. [Link]

  • Thabaut, A., et al. (1984). [In vitro activity of ceftizoxime on hospital bacteria. Results of a multicenter study]. Pathologie-biologie, 32(5 Pt 2), 527-532. [Link]

  • Sy, S. K. B., et al. (2024). Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations. Antibiotics, 13(4), 346. [Link]

  • ResearchGate (n.d.). Unexpected results and troubleshooting when testing novel beta-lactam agents in the clinical laboratory. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). ceftizoxime alapivoxil. [Link]

  • Neu, H. C., & Fu, K. P. (1980). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial Agents and Chemotherapy, 18(4), 582-586. [Link]

  • Dr. Remy (2025). MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. [Link]

  • Fass, R. J., & Barnishan, J. (1981). In vitro antimicrobial activity of ceftizoxime against glucose-nonfermentative gram-negative rods. Antimicrobial Agents and Chemotherapy, 20(1), 136-139. [Link]

  • Stevens, D. L. (2023). Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey. Journal of Clinical Microbiology, 61(11), e00039-23. [Link]

  • Neu, H. C., et al. (1982). In vitro activity and beta-lactamase stability of cefmenoxime. Antimicrobial Agents and Chemotherapy, 22(3), 316-322. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Ceftizoxime Alapivoxil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Development Support

This guide serves as a specialized technical resource for research teams working to optimize the oral delivery of Ceftizoxime, a potent third-generation cephalosporin, via its alapivoxil prodrug form. Ceftizoxime itself has poor oral absorption, necessitating a prodrug strategy to enable effective oral administration.[1] Ceftizoxime alapivoxil (also known as AS-924) is a bifunctional prodrug designed to balance lipophilicity and water solubility, thereby enhancing its passage through the intestinal epithelium.[1][2]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common experimental hurdles. Our goal is to equip your team with the foundational knowledge and practical protocols required to diagnose issues, interpret data accurately, and strategically advance your formulation development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the Ceftizoxime alapivoxil prodrug strategy.

Q1: What is the core rationale behind the Ceftizoxime alapivoxil bifunctional prodrug design?

A1: The parent drug, Ceftizoxime, is a zwitterionic molecule with low lipid solubility, which severely limits its ability to diffuse across the intestinal cell membranes. The alapivoxil prodrug strategy addresses this by making two key modifications to the parent molecule.[1][2]

  • Esterification at the C-4 Carboxyl Group: A pivaloyloxymethyl (pivoxil) ester is added to the C-4 carboxyl group. This masks the negative charge, significantly increasing the molecule's lipophilicity and facilitating passive diffusion across the lipid bilayers of enterocytes.[1][3]

  • L-alanine Addition at the C-7 Position: A hydrophilic L-alanine moiety is introduced to the amino group on the thiazole ring.[1] This modification helps to maintain an optimal hydrophilic-lipophilic balance (HLB). An excessively lipophilic molecule might have poor solubility in the aqueous gut environment or get trapped within cell membranes. The L-alanine group may also facilitate recognition by intestinal amino acid or peptide transporters (e.g., PEPT1), potentially enabling a carrier-mediated uptake mechanism in addition to passive diffusion.[4]

The combination of these two moieties creates a "bifunctional" prodrug with a finely tuned balance of properties for improved oral absorption compared to either monofunctional prodrugs or the parent drug itself.[1]

Q2: What is the expected metabolic activation pathway of Ceftizoxime alapivoxil after oral absorption?

A2: The prodrug is designed to be absorbed intact from the small intestine into the portal circulation. Once absorbed, it undergoes rapid enzymatic hydrolysis by non-specific esterases present in the intestinal mucosa, blood, and liver to release the active Ceftizoxime molecule. This two-step cleavage process is critical for its therapeutic action.

The activation pathway is illustrated below:

G cluster_gut Intestinal Lumen & Enterocyte cluster_circulation Systemic Circulation / Liver Prodrug Ceftizoxime Alapivoxil Abs Intestinal Absorption (Passive Diffusion & Transporter-Mediated) Prodrug->Abs Enzymes Intestinal / Plasma Esterases Abs->Enzymes Active Ceftizoxime (Active) Enzymes->Active Byproducts Inactive Byproducts: L-alanine, Pivalic Acid, Formaldehyde Enzymes->Byproducts

Caption: Metabolic activation of Ceftizoxime Alapivoxil.

Q3: What are the primary factors that can limit the oral bioavailability of cephalosporin prodrugs like Ceftizoxime alapivoxil?

A3: The success of an oral prodrug strategy is highly dependent on the molecule's stability and transport kinetics within the gastrointestinal tract. The primary limiting factors include:

  • Premature Hydrolysis: The most significant barrier is often premature hydrolysis of the ester linkage by luminal or brush-border enzymes in the intestine before the prodrug can be absorbed.[5] This releases the polar, non-absorbable parent drug (Ceftizoxime) into the gut lumen, reducing the amount of prodrug available for absorption.[5]

  • Chemical Instability: Cephalosporins can undergo pH-dependent degradation. A critical degradation pathway is the reversible, base-catalyzed isomerization of the double bond in the cephem nucleus from the active Δ3 position to the inactive Δ2 position.[5] While enzymatic hydrolysis in intestinal juice often favors the formation of the active Δ3-cephalosporin, chemical degradation in buffer can favor the inactive Δ2 form.[6]

  • Efflux Transporter Activity: The prodrug, due to its increased lipophilicity, may become a substrate for apically-located efflux transporters in enterocytes, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[7] These transporters actively pump the absorbed prodrug back into the intestinal lumen, creating a major barrier to net absorption.

  • Poor Aqueous Solubility/Dissolution: While lipophilicity is increased, the prodrug must still have sufficient aqueous solubility to dissolve in the gut fluids before absorption can occur. Poor dissolution of the solid form can be a rate-limiting step.[8]

Section 2: Troubleshooting Experimental Challenges

This section provides guidance in a question-and-answer format for specific issues you may encounter during your experiments.

Q4: Our in vivo pharmacokinetic study in rats shows significantly lower oral bioavailability (<15%) than we predicted from our Caco-2 permeability assay. What could explain this discrepancy?

A4: This is a common and challenging issue in drug development, often referred to as poor in vitro-in vivo correlation (IVIVC).[9][10] Several factors, beyond simple membrane permeability, could be responsible.

Possible Causes & Recommended Actions:

  • High First-Pass Metabolism: The Caco-2 model primarily assesses intestinal permeability and efflux; it does not fully account for hepatic first-pass metabolism. After absorption into the portal vein, the prodrug may be rapidly and extensively hydrolyzed or metabolized by the liver before it reaches systemic circulation.

    • Action: Perform an in vitro metabolic stability assay using rat liver microsomes or S9 fractions. Compare the metabolic rate of Ceftizoxime alapivoxil to a known high-clearance compound. This will help quantify the extent of hepatic metabolism.

  • Prodrug Instability in Blood: The prodrug might be exceptionally unstable in rat blood, with a half-life of only a few minutes.[11] This would lead to rapid conversion to Ceftizoxime immediately upon absorption, and your analytical method might not be capturing the true exposure of the absorbed prodrug.

    • Action: Conduct an in vitro blood stability assay. Incubate Ceftizoxime alapivoxil in fresh rat whole blood and plasma at 37°C and measure the disappearance of the prodrug over time (e.g., at 0, 5, 15, 30, and 60 minutes). This will determine its half-life in the relevant biological matrix.

  • Species Differences: The expression levels and activity of intestinal esterases and efflux transporters can vary significantly between humans (from which Caco-2 cells are derived) and rats.[11] Rats may have higher esterase activity in the gut lumen or enterocytes, leading to more extensive pre-systemic hydrolysis than predicted by the Caco-2 model.

    • Action: Perform an in vitro stability study using freshly prepared intestinal homogenates or S9 fractions from rats. Compare the hydrolysis rate to that observed in Caco-2 cell lysates to identify species-specific differences in enzymatic activity.

  • Inadequate Formulation: The formulation used for the animal study (e.g., a simple suspension in water) may not provide adequate solubilization or wetting in the rat's gastrointestinal tract, leading to poor dissolution and, consequently, low absorption.[11]

    • Action: Characterize the dissolution profile of your formulation in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Consider developing an enabling formulation, such as a solution in a vehicle containing co-solvents and surfactants or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS), to improve in vivo dissolution.[12]

The workflow below outlines a systematic approach to diagnosing this issue.

G Start Low In Vivo Bioavailability with Good Caco-2 Permeability Q1 Is the prodrug stable in rat blood/plasma? Start->Q1 Q2 Is the prodrug subject to high hepatic clearance? Q1->Q2 Yes A1 Cause: Rapid systemic clearance. Action: Re-evaluate prodrug linker for higher plasma stability. Q1->A1 No Q3 Is the formulation providing adequate dissolution in vivo? Q2->Q3 No A2 Cause: High first-pass metabolism. Action: Consider structural modifications to block metabolic soft spots. Q2->A2 Yes Q4 Are there significant species differences? Q3->Q4 Yes A3 Cause: Dissolution-limited absorption. Action: Develop enabling formulation (e.g., SEDDS, nanosuspension). Q3->A3 No A4 Cause: High pre-systemic hydrolysis. Action: Compare stability in rat vs. human intestinal homogenates. Q4->A4 Yes

Caption: Troubleshooting workflow for poor in vitro-in vivo correlation.

Q5: We are observing high inter-subject variability in our animal PK studies. What are the likely causes and how can we mitigate this?

A5: High variability is a common challenge in oral drug studies and can obscure the true pharmacokinetic profile of a compound. The sources can be physiological or formulation-related.

Potential CauseScientific RationaleMitigation Strategy
Formulation Inhomogeneity If using a suspension, inconsistent particle size or poor redispersibility can lead to variable dosing and dissolution rates between animals.Ensure the formulation is homogeneous. Use particle size reduction techniques (e.g., micronization, nanosuspension) and incorporate wetting agents or viscosity modifiers.[13] For each study, validate the homogeneity of the dosing suspension.
Food Effects The presence or absence of food can alter gastric emptying time, GI tract pH, and bile salt secretion, all of which can significantly impact the dissolution and absorption of a drug, especially a lipophilic one.Standardize the feeding schedule for all animals. Typically, an overnight fast is employed for oral dosing studies to reduce variability. If a food effect is suspected, conduct a formal food-effect bioavailability study comparing fasted vs. fed states.
Variable GI Transit Time Differences in gut motility between animals can alter the time the drug spends at its optimal absorption site in the small intestine.While difficult to control directly, ensure animals are not stressed, as stress can impact GI motility. Ensure consistent housing and handling procedures.
Genetic Polymorphisms Outbred animal strains (e.g., Sprague-Dawley rats) can have genetic variability in the expression of metabolic enzymes or intestinal transporters (like P-gp), leading to different absorption and clearance profiles.Consider using an inbred strain of animals (e.g., Wistar rats) to reduce genetic variability. If transporter involvement is suspected, this can be confirmed in mechanistic studies.

Q6: Our Caco-2 assay shows a high efflux ratio (>3.0) for Ceftizoxime alapivoxil. What does this mean and what are the next steps?

A6: An efflux ratio (calculated as the permeability coefficient from the basolateral-to-apical direction divided by the apical-to-basolateral direction, Papp B-A / Papp A-B) significantly greater than 2.0 is a strong indicator that your compound is a substrate for an active efflux transporter, likely P-glycoprotein (P-gp).[11] This means that even after the prodrug enters the intestinal cells, it is actively pumped back into the gut lumen, drastically reducing its net absorption.

Experimental Next Steps:

  • Confirm P-gp Involvement: Repeat the Caco-2 permeability assay in the presence of a known, potent P-gp inhibitor, such as Verapamil or Zosuquidar. If Ceftizoxime alapivoxil is a P-gp substrate, the addition of the inhibitor will block the efflux pump. You should observe a significant decrease in the Papp B-A and a corresponding increase in the Papp A-B, resulting in an efflux ratio approaching 1.0.

  • Investigate Other Transporters: If the efflux ratio remains high even with a P-gp inhibitor, the prodrug may be a substrate for other efflux transporters like BCRP or MRP2. You can perform similar inhibitor studies using specific inhibitors for these transporters (e.g., Ko143 for BCRP).

  • Strategic Response: If efflux is confirmed to be a major barrier, you have two main strategic options:

    • Formulation Approach: Incorporate excipients that are known to inhibit P-gp (e.g., certain surfactants like Tween 80 or Cremophor EL) into your formulation. This can locally saturate or inhibit the transporters at the site of absorption, increasing drug uptake.

    • Medicinal Chemistry Approach: Redesign the prodrug to reduce its affinity for the efflux transporter. This may involve minor structural modifications that disrupt the key interactions between the prodrug and the transporter's binding site without compromising its desired absorption properties.

Section 3: Key Experimental Protocols

This section provides condensed, step-by-step methodologies for core experiments.

Protocol 1: In Vitro Stability in Simulated Intestinal Fluid (SIF)

Objective: To determine the hydrolytic stability of Ceftizoxime alapivoxil in an environment mimicking the small intestine, assessing both chemical and enzymatic degradation.

Methodology:

  • Prepare SIF: Prepare fresh, enzyme-fortified SIF. A common recipe is FaSSIF-V2, which includes pancreatin and bile salts to simulate the fasted state. Prepare a parallel batch without pancreatin to serve as a control for chemical (non-enzymatic) degradation.

  • Incubation: Warm the SIF solutions to 37°C. Add a stock solution of Ceftizoxime alapivoxil (e.g., in DMSO) to the SIF to achieve a final concentration of 1-10 µM (ensure final DMSO concentration is <0.5%).

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a quenching solution (e.g., a 3:1 ratio of ice-cold acetonitrile) to precipitate proteins and stop all enzymatic activity.

  • Sample Processing: Vortex the quenched sample, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze for the remaining concentration of the parent prodrug (Ceftizoxime alapivoxil) and the appearance of the active metabolite (Ceftizoxime).

  • Data Analysis: Plot the natural log of the remaining prodrug concentration versus time. The slope of this line will give you the degradation rate constant (k), and the half-life (t1/2) can be calculated as 0.693/k. Compare the half-life in the presence and absence of pancreatin to distinguish between enzymatic and chemical degradation.[6]

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability of Ceftizoxime alapivoxil and determine if it is a substrate for active efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Apical-to-Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test prodrug solution (at a defined concentration in transport buffer) to the apical (upper) chamber.[11]

    • Add fresh transport buffer to the basolateral (lower) chamber.[11]

    • Incubate at 37°C with gentle shaking.

    • At designated time points, take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Basolateral-to-Apical (B-A) Transport:

    • Perform the same procedure but add the drug solution to the basolateral chamber and sample from the apical chamber. This measures transport in the efflux direction.

  • LC-MS/MS Analysis: Quantify the concentration of the prodrug in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

References

  • CN102382124A - Ceftizoxime alapivoxil synthesized from cephalosporin drug intermediate and preparation method thereof - Google Patents.
  • Al-kassas, R., et al. (2023). Enhanced Intestinal Permeability of Cefixime by Self-Emulsifying Drug Delivery System: In-Vitro and Ex-Vivo Characterization. MDPI. Available at: [Link]

  • Kasai, M., et al. (1999). AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. Chemical & Pharmaceutical Bulletin (Tokyo), 47(8), 1081-8. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ceftizoxime alapivoxil. Available at: [Link]

  • US9149482B2 - Pharmaceutical formulation of cefixime for enhanced bioavailability - Google Patents.
  • Taylor & Francis. Ceftizoxime – Knowledge and References. Available at: [Link]

  • Fayez, S. M., et al. (2021). Enhancement in Oral Absorption of Ceftriaxone by Highly Functionalized Magnetic Iron Oxide Nanoparticles. PMC - NIH. Available at: [Link]

  • Flouzat, C., et al. (1995). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 39(11), 2400-2404. Available at: [Link]

  • Fass, R. J. (1991). An update on the in vitro activity of ceftizoxime and other cephalosporin/cephamycin antimicrobial agents against clinically significant anaerobic bacteria. PubMed. Available at: [Link]

  • Patsnap Eureka. Preparation method for ceftizoxime alapivoxil, intermediates thereof and preparation method for intermediates. Available at: [Link]

  • Kasai, M., et al. (1999). AS-924, a novel bifunctional prodrug of ceftizoxime. The Journal of Antibiotics (Tokyo), 52(5), 491-500. Available at: [Link]

  • ASM Journals. (1995). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Jones, R. N., et al. (1985). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. PubMed. Available at: [Link]

  • Nishimura, T., et al. (1990). In Vitro and in Vivo Evaluations of a New Broad-Spectrum Oral Cephalosporin, BMY-28232, and Its Prodrug Esters. PubMed. Available at: [Link]

  • Brown, D. G., & Wobst, H. J. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. PMC - NIH. Available at: [Link]

  • Shah, R. B., et al. (2019). Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. NIH. Available at: [Link]

  • Gil-ad, N., & Al-Ghananeem, A. M. (2018). Modern Prodrug Design for Targeted Oral Drug Delivery. PMC - NIH. Available at: [Link]

  • ResearchGate. (2012). Biopharmaceutical Classification System in Invitro/ In-vivo Correlation: Concept and Development Strategies in Drug Delivery. Available at: [Link]

  • ResearchGate. (2022). Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA. Available at: [Link]

  • Degradation studies of cefuroxime tablet by using spectrophotometric techniques. (2024). Available at: [Link]

  • Williams, P. E. O. (1985). Factors affecting the oral absorption of esterified antibiotics. Portland Press. Available at: [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (2021). NIH. Available at: [Link]

  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. PubMed. Available at: [Link]

  • Varma, M. V. S., et al. (2012). Intestinal drug transporters: an overview. PubMed. Available at: [Link]

  • MDPI. (2023). Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. Available at: [Link]

  • Bardel, C., et al. (2021). Involvement of Transporters in Intestinal Drug–Drug Interactions of Oral Targeted Anticancer Drugs Assessed by Changes in Drug Absorption Time. MDPI. Available at: [Link]

  • Zhang, T., et al. (2022). Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA. MDPI. Available at: [Link]

  • formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). Available at: [Link]

  • ResearchGate. (2023). Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. Available at: [Link]

  • Nainar, S., et al. (2012). Biopharmaceutical Classification System in In- vitro/In-vivo Correlation: Concept and Development Strategies in Drug Delivery. Semantic Scholar. Available at: [Link]

  • Kesisoglou, F., et al. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Available at: [Link]

  • UQ eSpace. (2011). In vitro–in vivo correlation and biopharmaceutical classification system. Available at: [Link]

  • Oreate AI Blog. (2026). Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms. Available at: [Link]

  • gsrs. CEFTIZOXIME ALAPIVOXIL. Available at: [Link]

  • Wu, C. Y., & Benet, L. Z. (2005). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC. Available at: [Link]

  • Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. PubMed. Available at: [Link]

  • Brown, D. G., & Wobst, H. J. (2020). Antibacterial Prodrugs to Overcome Bacterial Antimicrobial Resistance. PMC - NIH. Available at: [Link]

Sources

Minimizing epimerization during Ceftizoxime alapivoxil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Epimerization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Ceftizoxime Alapivoxil Synthesis. This guide is designed to provide in-depth technical assistance to researchers and professionals in the field of drug development. We will address the critical challenge of minimizing epimerization during the synthesis of Ceftizoxime Alapivoxil, a bifunctional prodrug of the third-generation cephalosporin, Ceftizoxime.[1] Our focus is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your synthetic routes effectively.

Understanding Epimerization in Ceftizoxime Alapivoxil Synthesis

Ceftizoxime Alapivoxil is synthesized through a multi-step process that involves the acylation of the 7-amino group of a cephalosporin nucleus, specifically 7-amino-3-cephem-4-carboxylic acid (7-ANCA), with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain.[2][3] This is followed by esterification and amidation to introduce the alapivoxil moiety.

Epimerization is a significant concern in this synthesis, particularly at the C-7 position of the cephalosporin core. The desired stereochemistry at this position is crucial for the drug's antibacterial activity. The formation of the undesired diastereomer, or epimer, can significantly reduce the efficacy of the final product and complicate purification processes.

The primary mechanism of epimerization in this context is the abstraction of the proton at the C-7 position by a base. This leads to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of the desired (R)- and undesired (S)-epimers. The presence of the electron-withdrawing acyl group on the C-7 amino group increases the acidity of the C-7 proton, making it more susceptible to abstraction.

Diagram: Epimerization Mechanism at C-7 of the Cephalosporin Core

Epimerization_Mechanism Desired_Epimer Desired (R)-Epimer at C-7 Enolate_Intermediate Planar Enolate Intermediate Desired_Epimer->Enolate_Intermediate -H+ (Base) Enolate_Intermediate->Desired_Epimer +H+ (from either face) Undesired_Epimer Undesired (S)-Epimer at C-7 Enolate_Intermediate->Undesired_Epimer +H+ (from either face) Base Base Proton_Source Proton Source (e.g., Solvent)

Caption: Base-catalyzed epimerization at the C-7 position.

Troubleshooting Guide: Minimizing Epimerization

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of Ceftizoxime Alapivoxil.

Question 1: I am observing a significant amount of the C-7 epimer in my final product. Which step is the most likely culprit and what are the primary factors influencing this?

Answer:

The most critical step for controlling stereochemistry is the acylation of the 7-aminocephalosporanic acid (7-ANCA) nucleus with the activated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain.[3] The primary factors that contribute to epimerization during this step are:

  • Choice of Base: The base used to scavenge the acid generated during the acylation can also catalyze epimerization. Strong, sterically hindered bases are generally preferred to minimize proton abstraction from the C-7 position.

  • Activating Agent/Coupling Reagent: The method used to activate the carboxylic acid of the side chain can influence the reaction rate and the propensity for side reactions, including epimerization.[4][5]

  • Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.[6]

  • Solvent Polarity: The polarity of the solvent can affect the stability of the enolate intermediate and the rate of epimerization.

Question 2: What are the recommended bases to minimize epimerization during the acylation of 7-ANCA?

Answer:

The choice of base is critical. While a base is necessary to neutralize the acid formed during the coupling reaction, a strong or unhindered base can readily abstract the acidic C-7 proton, leading to epimerization.

Base Type Recommendation Rationale
Organic Amine Bases Use a sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .Their bulky nature makes them less likely to abstract the C-7 proton, while still effectively neutralizing the acid generated.
Inorganic Bases Use with caution. Anhydrous sodium carbonate has been mentioned in some patents, but precise pH control is crucial.[7]Over-basing can significantly increase the rate of epimerization. If using an inorganic base, careful monitoring and control of pH are essential.

Recommendation: Start with a sterically hindered organic base like DIPEA. If epimerization is still an issue, consider using a weaker base or carefully titrating the base addition to maintain a neutral pH.

Question 3: How does the choice of activating agent for the side-chain carboxylic acid impact epimerization?

Answer:

The activating agent determines the reactivity of the acylating species. A highly reactive acylating agent can lead to a faster reaction, which may be beneficial, but can also promote side reactions if not properly controlled.

Activating Agent/Method Potential Impact on Epimerization Recommendations
Acyl Chlorides Highly reactive, can lead to rapid acylation but may also promote side reactions if the reaction is not well-controlled.Use at low temperatures and with slow addition of the acyl chloride to the reaction mixture.
Carbodiimides (e.g., DCC, EDC) + Additives (e.g., HOBt, HOAt) The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization by forming an active ester that is less prone to racemization.[4]This is a widely used and effective method for minimizing epimerization in peptide and related amide bond formations.
Mixed Anhydrides Can be effective, but the choice of chloroformate and reaction conditions must be carefully optimized.This method is described in some patents for Ceftizoxime Alapivoxil synthesis.[1]

Recommendation: The use of a carbodiimide coupling reagent in combination with an additive like HOBt is a robust and well-established method for minimizing epimerization.

Diagram: Workflow for Acylation with Minimized Epimerization

Acylation_Workflow cluster_0 Side-Chain Activation cluster_1 Acylation Reaction Side_Chain (Z)-2-(2-aminothiazol-4-yl) -2-(methoxyimino)acetic acid Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Side_Chain->Coupling_Reagent Activated_Ester Activated Ester Intermediate Coupling_Reagent->Activated_Ester Reaction_Vessel Reaction at Low Temperature (e.g., 0 to -20 °C) Activated_Ester->Reaction_Vessel ANCA 7-ANCA ANCA->Reaction_Vessel Base Sterically Hindered Base (e.g., DIPEA) Base->Reaction_Vessel Product Ceftizoxime Acid (High Chiral Purity) Reaction_Vessel->Product

Sources

Optimization of ceftizoxime determination using derivatizing reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical determination of ceftizoxime. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimental workflows. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction to Ceftizoxime Derivatization

Ceftizoxime is a third-generation cephalosporin antibiotic.[1][2][3] Its core structure contains a 7-aminocephalosporanic acid nucleus with an aminothiazolyl side chain. For quantitative analysis, particularly at low concentrations in complex matrices like biological fluids, direct detection methods can lack the required sensitivity or selectivity.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[4] In the case of ceftizoxime, derivatization targets the primary amine group on the aminothiazolyl ring to attach a chromophore (for UV-Vis spectrophotometry) or a fluorophore (for spectrofluorimetry or HPLC-Fluorescence detection), thereby significantly enhancing detectability.[5]

This guide will focus on troubleshooting and optimizing methods using common derivatizing reagents.

Section 1: Spectrophotometric Determination with 1,2-Naphthoquinone-4-sulphonate (NQS)

The reaction of ceftizoxime with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium is a robust method for its spectrophotometric determination.[5] The principle involves a nucleophilic substitution reaction where the deprotonated primary amine of ceftizoxime attacks the NQS molecule, forming a distinctly colored product that can be quantified.[6][7][8]

Frequently Asked Questions & Troubleshooting Guide (NQS Method)

Question: Why are my absorbance readings consistently low or non-existent?

Answer: This is a common issue that typically points to a suboptimal reaction environment. Consider the following factors:

  • Incorrect pH: The reaction is highly pH-dependent. An alkaline medium (typically pH 9.5-11.0) is essential to deprotonate the primary amine group of ceftizoxime, making it a potent nucleophile.[5][8][9] If the pH is too low, the amine remains protonated and unreactive. Verify your buffer's pH and ensure it has sufficient buffering capacity.

  • Insufficient Reagent Concentration: The concentration of NQS should be in excess to ensure the reaction proceeds to completion. If the ceftizoxime concentration is high, you may need to increase the NQS concentration accordingly.[7][9]

  • Inadequate Reaction Time or Temperature: While the reaction is often rapid at room temperature (around 5 minutes), ensure you have allowed sufficient time for the color to fully develop as specified in your protocol.[7][9] Some similar derivatization reactions may require gentle heating to proceed efficiently.[10]

  • Incorrect Wavelength: Ensure your spectrophotometer is set to the maximum absorption wavelength (λmax) of the ceftizoxime-NQS derivative, which is typically around 490 nm.[5][6] Scanning the product from 350-600 nm is a good practice to confirm the λmax in your specific experimental conditions.

Question: The color of my final solution is unstable and fades quickly. What is happening?

Answer: The stability of the final colored product is crucial for reproducible measurements. Instability can arise from:

  • pH Drift: If the buffer is weak, the pH of the solution may change over time, affecting the stability of the colored complex. Prepare fresh, robust buffers.

  • Photodegradation: The NQS derivative can be light-sensitive. It is advisable to protect the solutions from direct light by using amber vials or keeping them covered before measurement.

  • Oxidation: The reaction product may be susceptible to oxidation. While generally stable for a reasonable measurement window, prolonged exposure to air could cause degradation.

Question: I'm observing a high reagent blank absorbance. How can I reduce this background?

Answer: A high blank reading reduces the signal-to-noise ratio and can compromise the limit of detection.

  • Purity of NQS: The NQS reagent itself can degrade over time, especially if exposed to light or moisture, leading to colored impurities. Use a fresh, high-purity reagent.

  • Solvent Quality: Ensure the solvents used for preparing reagents and diluting samples are of high purity (e.g., HPLC grade methanol, distilled or deionized water) and free from interfering substances.[10]

  • Cleanliness of Cuvettes: Any contamination on the cuvette walls can scatter light or contribute to the absorbance. Ensure cuvettes are meticulously cleaned before each use.

Experimental Protocol: Ceftizoxime Determination with NQS

This is a generalized protocol synthesized from established methods.[5][9] Optimization is recommended for your specific instrumentation and sample matrix.

  • Reagent Preparation:

    • Ceftizoxime Stock Solution: Accurately weigh and dissolve ceftizoxime standard in distilled water to prepare a stock solution (e.g., 100 µg/mL).

    • NQS Solution: Prepare a 0.2% w/v solution of 1,2-naphthoquinone-4-sulphonate sodium in distilled water. This solution should be freshly prepared.

    • Alkaline Buffer: Prepare a sodium carbonate-bicarbonate buffer solution (pH 10.5).[9]

  • Derivatization Procedure:

    • In a series of 10 mL volumetric flasks, pipette varying aliquots of the ceftizoxime stock solution to create a calibration curve (e.g., final concentrations of 10-80 µg/mL).[5]

    • Add 1.0 mL of the pH 10.5 buffer solution to each flask.

    • Add 1.0 mL of the NQS solution.

    • Mix well and allow the reaction to proceed at room temperature (25°C) for 5-10 minutes.[9]

    • Dilute to the mark with distilled water and mix thoroughly.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the orange-colored product at its λmax (approx. 490 nm) against a reagent blank prepared in the same manner but without ceftizoxime.[5]

Data Summary: Optimized NQS Reaction Parameters
ParameterOptimized ValueRationaleSource(s)
pH 10.5 - 11.0Ensures deprotonation of the primary amine for nucleophilic attack.[5][9]
NQS Concentration ~7.1x10⁻³ mol/L (or 0.2% w/v)Provides sufficient excess reagent for complete reaction.[5][9]
Reaction Time 5 minutesAllows for complete color development at room temperature.[9]
Temperature 25°C (Room Temp.)Sufficient for the reaction to proceed without thermal degradation.[9]
λmax ~490 nmWavelength of maximum absorbance for the ceftizoxime-NQS product.[5]
Workflow Diagram: NQS Method

NQS_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Cef_Stock Ceftizoxime Stock Solution Mix 1. Mix Aliquots: Ceftizoxime + Buffer + NQS Cef_Stock->Mix NQS_Reagent NQS Reagent (0.2%) NQS_Reagent->Mix Buffer Alkaline Buffer (pH 10.5) Buffer->Mix React 2. React at 25°C for 5-10 min Mix->React Initiate Reaction Dilute 3. Dilute to Volume with DI Water React->Dilute Stop Reaction Measure Measure Absorbance at ~490 nm Dilute->Measure Transfer to Cuvette Result Quantify Concentration Measure->Result

Caption: Workflow for ceftizoxime analysis using NQS derivatization.

Section 2: HPLC Determination with 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

For higher sensitivity and selectivity, especially in complex matrices, HPLC with fluorescence or UV detection is preferred. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is an excellent derivatizing reagent for this purpose. It is non-fluorescent itself but reacts with the primary amine of ceftizoxime to form a highly fluorescent and UV-active derivative.[11][12][13]

Frequently Asked Questions & Troubleshooting Guide (NBD-Cl Method)

Question: My chromatogram shows two peaks: one for the unreacted ceftizoxime and one for the derivative. How do I achieve a complete reaction?

Answer: Incomplete derivatization is a frequent challenge in pre-column methods. The goal is a single, sharp peak for the derivatized product.

  • Optimize Reaction Conditions: The reaction between ceftizoxime and NBD-Cl is dependent on pH, temperature, and time. A buffered alkaline solution is typically required.[14] Heating (e.g., 70°C for 15 minutes) is often necessary to drive the reaction to completion.[14][15] Experiment with these parameters to find the optimal conditions for your system.

  • Reagent Stoichiometry: Ensure a sufficient molar excess of NBD-Cl is used. A 4-8 fold excess is a good starting point.[16] However, avoid a very large excess, which can lead to interfering peaks in the chromatogram.

  • Reaction Quenching: After the reaction is complete, it should be stopped consistently. This is often achieved by rapid cooling in an ice bath and/or acidification (e.g., with HCl), which also can enhance the fluorescence of the derivative.[14]

Question: The fluorescent signal of my derivative is weak or shows high variability.

Answer: A stable and strong fluorescent signal is key to a sensitive assay.

  • Check Wavelengths: Verify that the excitation and emission wavelengths on your fluorescence detector are set correctly for the NBD-amine adduct (typically λex ≈ 460-470 nm and λem ≈ 512-535 nm).[11][16]

  • Solvent Effects (Quenching): The fluorescence of NBD derivatives is highly sensitive to the solvent environment.[11] The fluorescence intensity is often significantly lower in highly aqueous solutions. Ensure your mobile phase composition is optimized for maximum fluorescence response.

  • Derivative Stability: While generally stable, the NBD-derivative can be light-sensitive. Prepare samples fresh and protect them from light before injection. The stability of ceftizoxime itself in various solutions should also be considered, as degradation prior to derivatization will lead to lower results.[17][18][19]

Question: A large peak from the excess NBD-Cl reagent is co-eluting with or obscuring my peak of interest.

Answer: This is a classic problem with pre-column derivatization.

  • Optimize Chromatography: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or gradient to improve the separation between the reagent peak and the derivatized analyte peak.

  • Extraction Step: After derivatization, a liquid-liquid extraction (e.g., with chloroform) can be performed.[14] The ceftizoxime-NBD derivative is typically more nonpolar and will partition into the organic layer, leaving the unreacted, more polar reagent behind in the aqueous phase.

  • Reduce Reagent Concentration: Carefully titrate the amount of NBD-Cl used to the minimum required for complete derivatization to minimize the size of the reagent peak.

Experimental Protocol: Pre-column Derivatization with NBD-Cl for HPLC

This generalized protocol is based on methods for derivatizing primary amines for HPLC analysis.[14][15]

  • Reagent Preparation:

    • Ceftizoxime Standard Solutions: Prepare in a suitable solvent like methanol or a water/methanol mixture.

    • NBD-Cl Reagent: Prepare a solution of NBD-Cl in methanol (e.g., 120 µg/mL). Store refrigerated and protected from light.[14][15]

    • Buffer Solution: Prepare a borate or carbonate buffer (e.g., pH 9.0-10.0).

  • Derivatization Procedure:

    • To 100 µL of the ceftizoxime sample/standard, add 100 µL of buffer solution.

    • Add 100 µL of the NBD-Cl reagent solution.

    • Vortex the mixture and incubate in a water bath at 70°C for 15 minutes.[14][15]

    • Immediately stop the reaction by placing the vial in an ice-water bath.

    • Acidify the sample with 100 µL of 0.1 M HCl to stabilize and enhance fluorescence.[14]

    • The sample is now ready for HPLC injection.

  • HPLC-Fluorescence Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector set to λex ≈ 470 nm and λem ≈ 530 nm.

Workflow Diagram: HPLC Pre-Column Derivatization with NBD-Cl

NBDCl_Workflow cluster_prep Sample & Reagent Prep cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Ceftizoxime Sample Mix 1. Mix Sample, Buffer, and NBD-Cl Sample->Mix NBD_Reagent NBD-Cl in Methanol NBD_Reagent->Mix Buffer Alkaline Buffer Buffer->Mix Heat 2. Heat at 70°C for 15 min Mix->Heat Cool 3. Cool in Ice Bath (Stop Reaction) Heat->Cool Acidify 4. Acidify with HCl Cool->Acidify Inject Inject into HPLC (C18 Column) Acidify->Inject Detect Fluorescence Detection (Ex: 470nm, Em: 530nm) Inject->Detect Elution Quantify Quantify Peak Area Detect->Quantify

Caption: Pre-column derivatization workflow for HPLC-fluorescence analysis.

References
  • Maheshwari, M. L., et al. (2015). Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. Journal of the Saudi Pharmaceutical Society. Available at: [Link]

  • El-Kommos, M. E., et al. (2011). Spectrofluorimetric Method for Determination and Validation of Cefixime in Pharmaceutical Preparations Through Derivatization With 2-cyanoacetamide. Journal of Fluorescence. Available at: [Link]

  • Maheshwari, M. L., et al. (2015). Optimization of HPLC method for determination of cefixime using 2-thiophencarboxaldehyde as derivatizing reagent: A new approach. ResearchGate. Available at: [Link]

  • Știrbeț, D., et al. (2015). Spectrofluorimetric analysis of cefotaxime sodium by using 4-fluoro-7-nitrobenzofurazan as derivatization agent. ResearchGate. Available at: [Link]

  • Știrbeț, D., et al. (2015). SPECTROFLUORIMETRIC ANALYSIS OF CEFOTAXIME SODIUM BY USING 4-FLUORO-7-NITROBENZOFURAZAN AS DERIVATIZATION AGENT. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. Available at: [Link]

  • Perez-Ruiz, T., et al. (2003). New spectrophotometric procedure for determining cefotaxime based on derivatization with 1,2-naphthoquinone-4-sulphonate into solid-phase extraction cartridges - Application to pharmaceutical and urine samples. ResearchGate. Available at: [Link]

  • Gao, L. (2011). Spectrophotometric determination of cefotaxime by using sodium 1,2-naphthoquinone-4-sulfonate. Semantic Scholar. Available at: [Link]

  • Prajapati, Y. I., et al. (2018). An experimental design approach for optimization of spectrophotometric method for estimation of cefixime trihydrate using ninhydrin as derivatizing reagent in bulk and pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Maheshwari, M. L., et al. (2015). Optimization of HPLC method for determination of cefixime using 2- thiophenecarboxaldehyde as derivatizing reagent: A new approach. ResearchGate. Available at: [Link]

  • El-Kommos, M. E., et al. (2011). Spectrofluorimetric Method for Determination and Validation of Cefixime in Pharmaceutical Preparations Through Derivatization with 2-Cyanoacetamide. ResearchGate. Available at: [Link]

  • Lesko, A. B., et al. (1989). Ceftizoxime stability in i.v. solutions. DICP. Available at: [Link]

  • Mohammadi, A., et al. (2013). Spectrofluorimetric determination of cefixime using terbium-danofloxacin probe. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Rivers, T. E., & Webster, A. A. (1995). Stability of ceftizoxime sodium, ceftriaxone sodium, and ceftazidime with metronidazole in ready-to-use metronidazole bags. American Journal of Health-System Pharmacy. Available at: [Link]

  • Tsuchiya, K., & Kondo, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Marble, D. A., et al. (1986). Stability of clindamycin phosphate and ceftizoxime sodium, cefoxitin sodium, cefamandole nafate, or cefazolin sodium in two intravenous solutions. American Journal of Hospital Pharmacy. Available at: [Link]

  • Zhang, Y., et al. (2024). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Semantic Scholar. Available at: [Link]

  • Perez-Ruiz, T., et al. (2004). A new derivatization procedure for the determination of cephalexin with 1,2-naphthoquinone 4-sulphonate in pharmaceutical and urine samples using solid-phase extraction cartridges and UV–visible detection. ResearchGate. Available at: [Link]

  • Walash, M. I., et al. (2012). Spectophotometric methods for determination of cefdinir in pharmaceutical formulations via derivatization with 1,2-naphthoquinone-4-sulfonate and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. Drug Testing and Analysis. Available at: [Link]

  • ResearchGate. Precision of ceftizoxime determination. Available at: [Link]

  • Taylor & Francis Online. Ceftizoxime – Knowledge and References. Available at: [Link]

  • Neu, H. C. (1983). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Drugs. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Othman, N. S., et al. (2022). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. Available at: [Link]

  • Ganjali, M. R., et al. (2014). DEVELOPMENT OF A SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF CEPHALEXIN USING SODIUM 1, 2-NAPHTHOQUINONE-4-SULFONATE AND CENTRAL COMPOSITE DESIGN. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (2021). 2,4‐Dinitrophenylhydrazine assay guideline with optimized conditions. Available at: [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. Available at: [Link]

  • O'Callaghan, C. H., & Acred, P. (1982). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Zakaria, S. A., et al. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. Available at: [Link]

  • ResearchGate. (2014). Structural identification and characterization of impurities in ceftizoxime sodium. Available at: [Link]

  • Mesquita, C. S., et al. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry. Available at: [Link]

  • Devi, T. U., et al. (2012). Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. SCIRP. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Ceftizoxime Alapivoxil and Cefditoren Pivoxil: An In-Depth Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oral third-generation cephalosporins, Ceftizoxime Alapivoxil and Cefditoren Pivoxil have emerged as noteworthy agents for the treatment of community-acquired respiratory tract infections. This guide provides a comprehensive comparison of their efficacy, grounded in available preclinical and clinical data, to assist researchers, scientists, and drug development professionals in understanding their relative therapeutic potential.

Introduction: Two Oral Pro-Drugs

Both Ceftizoxime Alapivoxil and Cefditoren Pivoxil are ester pro-drugs designed to enhance the oral bioavailability of their respective active forms, ceftizoxime and cefditoren.[1][2] Upon absorption from the gastrointestinal tract, they are rapidly hydrolyzed by esterases to release the active cephalosporin into the bloodstream.[1][3]

Cefditoren Pivoxil is a well-established oral third-generation cephalosporin with a broad spectrum of activity against common respiratory pathogens.[4][5] It is approved for use in various countries for the treatment of infections such as acute exacerbations of chronic bronchitis, community-acquired pneumonia, and sinusitis.[5][6]

Ceftizoxime Alapivoxil , the oral pro-drug of the parenteral third-generation cephalosporin ceftizoxime, showed promise in early clinical development.[7] However, its path to market was halted when the New Drug Application (NDA) filed in Japan was withdrawn in 2004 due to what was reported as "insufficient data," and its development was not pursued in the United States or Europe.[7] Ceftizoxime itself was removed from the US market in 2007.[8]

Mechanism of Action: Targeting the Bacterial Cell Wall

As with all β-lactam antibiotics, both ceftizoxime and cefditoren exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[6][9] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[6][9] This disruption of cell wall integrity leads to cell lysis and bacterial death.[6][9]

cluster_bacterium Bacterial Cell Peptidoglycan Synthesis Peptidoglycan Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis->PBP activates Cell Wall Stable Cell Wall PBP->Cell Wall cross-links Cell Lysis Cell Lysis PBP->Cell Lysis inhibition leads to Cephalosporin Ceftizoxime / Cefditoren Cephalosporin->PBP inhibits

Caption: Mechanism of action of cephalosporins.

In Vitro Antibacterial Efficacy: A Head-to-Head Comparison

The in vitro activity of an antibiotic, typically measured by the minimum inhibitory concentration (MIC), is a critical determinant of its potential clinical efficacy. The following tables summarize the available MIC data for cefditoren and ceftizoxime against key respiratory pathogens.

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Cefditoren and Ceftizoxime

PathogenCefditoren (MIC90)Ceftizoxime (MIC Range/Mode)
Streptococcus pneumoniae (penicillin-susceptible)0.03[10]≤0.008–0.025[11]
Streptococcus pneumoniae (penicillin-intermediate)0.125-0.5[10]-
Streptococcus pneumoniae (penicillin-resistant)0.5-2.0[10]-
Haemophilus influenzae (β-lactamase negative)≤0.016[10]0.01–0.03[11]
Haemophilus influenzae (β-lactamase positive)≤0.016[10]0.01–0.03[11]
Moraxella catarrhalis0.06-0.5[12]-

From the available data, both cefditoren and ceftizoxime demonstrate potent in vitro activity against S. pneumoniae and H. influenzae. Cefditoren has shown excellent activity against both penicillin-susceptible and -resistant strains of S. pneumoniae, as well as β-lactamase positive and negative strains of H. influenzae. While specific MIC90 values for ceftizoxime are less consistently reported, the available MIC ranges indicate high potency against these pathogens.[11]

Experimental Protocols for Efficacy Determination

The evaluation of antibacterial efficacy relies on standardized laboratory methods. The following are outlines of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Protocol Steps:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test organism on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Read results: Lowest concentration with no visible growth = MIC D->E

Caption: Broth microdilution workflow for MIC determination.

Time-Kill Curve Assay

This assay provides information on the rate and extent of bacterial killing over time.

Protocol Steps:

  • Preparation: Prepare tubes with CAMHB containing the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration to generate time-kill curves.

A Prepare antibiotic concentrations in broth B Inoculate with standardized bacterial suspension A->B C Take samples at various time points B->C D Perform serial dilutions and plate on agar C->D E Incubate and count CFUs D->E F Plot log10 CFU/mL vs. time E->F

Caption: Time-kill curve assay workflow.

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic are crucial for determining its dosing regimen and predicting clinical success.

Table 2: Comparative Pharmacokinetic Parameters

ParameterCefditoren PivoxilCeftizoxime Alapivoxil (as Ceftizoxime)
Oral Bioavailability ~14% (fasting)Data for prodrug is limited
Time to Peak Concentration (Tmax) 1.5 - 3 hours[3]~1.43 hours (suppository)[4]
Elimination Half-life (t½) ~1.5 hours[3]1.6 - 1.9 hours[7]
Protein Binding 88%<30%[1]
Primary Route of Elimination Renal[3]Renal (glomerular filtration)[1][7]

Cefditoren pivoxil has a relatively short half-life, necessitating twice-daily dosing.[3] Its absorption is enhanced when taken with a meal.[5] Ceftizoxime, the active metabolite of ceftizoxime alapivoxil, also has a short half-life and is primarily eliminated by the kidneys.[1][7] A key difference is their protein binding, with cefditoren being highly protein-bound, while ceftizoxime has low protein binding.[1] This can influence the amount of free, active drug available at the site of infection.

For β-lactam antibiotics, the pharmacodynamic parameter most predictive of efficacy is the time that the free drug concentration remains above the MIC of the target pathogen (%fT > MIC). A longer %fT > MIC is generally associated with better bacteriological and clinical outcomes.

cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_efficacy Clinical Efficacy Absorption Absorption Distribution Distribution fT_MIC %fT > MIC Absorption->fT_MIC determine free drug concentration over time Metabolism Metabolism Distribution->fT_MIC determine free drug concentration over time Excretion Excretion Metabolism->fT_MIC determine free drug concentration over time Excretion->fT_MIC determine free drug concentration over time MIC Minimum Inhibitory Concentration (MIC) MIC->fT_MIC Bacterial Eradication Bacterial Eradication fT_MIC->Bacterial Eradication Clinical Cure Clinical Cure Bacterial Eradication->Clinical Cure

Caption: Relationship between PK/PD and clinical efficacy.

Clinical Efficacy and Safety: A Review of Available Data

Direct head-to-head clinical trials comparing Ceftizoxime Alapivoxil and Cefditoren Pivoxil are not available. Therefore, their clinical efficacy must be inferred from separate studies.

Cefditoren Pivoxil: Numerous clinical trials have demonstrated the efficacy and safety of cefditoren pivoxil in the treatment of respiratory tract and skin infections.[4][5][6] In studies on community-acquired pneumonia, cefditoren pivoxil showed comparable clinical cure rates to cefpodoxime proxetil and amoxicillin/clavulanate.[1] For acute exacerbations of chronic bronchitis, its efficacy was similar to that of cefuroxime axetil and clarithromycin.[5] The most common adverse events reported are gastrointestinal, including diarrhea and nausea.[5]

Ceftizoxime Alapivoxil: Clinical data for the oral prodrug is limited. Phase II trials in Japan for respiratory tract infections reportedly showed high efficacy rates.[7] Clinical trials of the parenteral form, ceftizoxime, have shown its effectiveness in treating lower respiratory tract infections caused by susceptible organisms, including S. pneumoniae and H. influenzae.[5][6] A study of twice-daily intravenous ceftizoxime in hospitalized patients with lower respiratory tract infections reported a 95% clinical cure rate.[6] However, the discontinuation of Ceftizoxime Alapivoxil's development and the withdrawal of its NDA in Japan due to "insufficient data" raise questions about its overall clinical profile that remain unanswered in the public domain.[7]

Conclusion: An Established Agent vs. an Undeveloped Candidate

Based on the available evidence, Cefditoren Pivoxil is a well-characterized oral third-generation cephalosporin with proven in vitro potency and clinical efficacy against common respiratory pathogens. Its established clinical track record, supported by numerous studies, provides a solid foundation for its use in approved indications.

Ceftizoxime Alapivoxil, while demonstrating promising in vitro activity through its active metabolite, ceftizoxime, remains an investigational agent with a limited and ultimately incomplete clinical development history. The withdrawal of its NDA due to "insufficient data" and its subsequent discontinuation leave a significant gap in our understanding of its clinical efficacy and safety profile. Without further data, a direct and definitive comparison of its efficacy with that of Cefditoren Pivoxil is not possible.

For researchers and drug development professionals, the story of these two molecules underscores the multifaceted nature of drug development, where promising in vitro activity does not always translate to a successful clinical candidate.

References

  • Bui, T., & Preuss, C. V. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. [Link]

  • [Clinical Studies of Ceftizoxime Suppositories in Respiratory Tract Infections and Urinary Tract Infections in Children]. (1986). The Japanese Journal of Antibiotics, 39(7), 1845–1857. [Link]

  • Pharmacology Update: Cefditoren Pivoxil Tablets — A New Cephalosporin… (2001). Internal Medicine Alert, 23(22). [Link]

  • Felmingham, D. (2003). Activity of cefditoren against respiratory pathogens. Journal of Antimicrobial Chemotherapy, 51(suppl 1), 19-25. [Link]

  • Hernández-Juyol, M., & Camps-Maneu, M. (2006). [Cefditoren pivoxil: A new oral cephalosporin for skin, soft tissue and respiratory tract infections]. Revista Espanola de Quimioterapia, 19(3), 247-261. [Link]

  • [Evaluation of ceftizoxime in the treatment of respiratory tract infections]. (1985). The Japanese Journal of Antibiotics, 38(4), 1029–1036. [Link]

  • Fogarty, C. M., & Cyganowski, M. (2002). Cefditoren pivoxil versus cefpodoxime proxetil for community-acquired pneumonia: results of a multicenter, prospective, randomized, double-blind study. Clinical Therapeutics, 24(11), 1854–1870. [Link]

  • Ceftizoxime. (2021, September 13). In Wikipedia. [Link]

  • Discovery and development of cephalosporins. (2023, November 28). In Wikipedia. [Link]

  • Soussy, C. J., Deforges, L., Le Van Thoi, J., Thabaut, A., Meyran, M., Chanal, M., ... & Fleurette, J. (1984). [In vitro activity of ceftizoxime on hospital bacteria. Results of a multicenter study]. Pathologie-biologie, 32(5), 326–330. [Link]

  • Johnson, D. M., Biedenbach, D. J., Beach, M. L., Pfaller, M. A., & Jones, R. N. (2000). Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species. Diagnostic Microbiology and Infectious Disease, 37(2), 99–105. [Link]

  • Wellington, K., & Curran, M. P. (2004). Cefditoren pivoxil: a review of its use in the treatment of bacterial infections. Drugs, 64(22), 2597–2618. [Link]

  • Cephalosporins: Ceftizoxime - Antibacterial drugs. (n.d.). AntiinfectiveMeds.com. Retrieved January 16, 2026, from [Link]

  • Cefditoren Pivoxil: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Cefditoren Pivoxil? (2024, July 17). Patsnap Synapse. [Link]

Sources

A Comparative In Vivo Analysis: Oral Ceftizoxime Alapivoxil Versus Parenteral Ceftizoxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for an Orally Bioavailable Ceftizoxime

Ceftizoxime, a third-generation cephalosporin, has long been a cornerstone in the parenteral treatment of severe bacterial infections. Its broad spectrum of activity, particularly against Gram-negative bacteria, and its stability against many β-lactamases have made it a reliable therapeutic option.[1] However, the necessity for intravenous or intramuscular administration limits its use in outpatient settings and for step-down therapy, creating a clear clinical need for an orally active form. This guide provides an in-depth comparison of the in vivo efficacy of Ceftizoxime alapivoxil, an orally administered prodrug, against its parent compound, the parenterally administered Ceftizoxime.

Ceftizoxime alapivoxil (formerly known as AS-924) was engineered to overcome the poor oral bioavailability of Ceftizoxime.[2] As a bifunctional prodrug, it incorporates a lipophilic pivaloyloxymethyl group to enhance absorption across the intestinal epithelium and a hydrophilic L-alanyl group to improve water solubility.[3] Following absorption, Ceftizoxime alapivoxil is rapidly hydrolyzed by esterases in the intestinal wall and blood to release the active therapeutic agent, Ceftizoxime.[2]

This guide will delve into the mechanistic underpinnings of these two compounds, present a comparative analysis of their in vivo efficacy based on available preclinical data, and provide detailed experimental protocols for the murine infection models commonly used to evaluate such antibacterial agents.

Mechanism of Action: A Shared Pathway to Bacterial Cell Lysis

Both Ceftizoxime alapivoxil, upon conversion to its active form, and parenterally administered Ceftizoxime exert their bactericidal effects through the same mechanism of action. As with other β-lactam antibiotics, Ceftizoxime targets and inhibits penicillin-binding proteins (PBPs) located in the bacterial cell wall.[4] These enzymes are crucial for the synthesis and cross-linking of peptidoglycan, a vital component of the bacterial cell wall. By acylating the transpeptidase active site of PBPs, Ceftizoxime effectively blocks the final step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Inhibition leads to Ceftizoxime Ceftizoxime Ceftizoxime->PBP Inhibits

Caption: Mechanism of action of Ceftizoxime.

Pharmacokinetic Profile: The Critical Distinction

The primary difference between Ceftizoxime alapivoxil and Ceftizoxime lies in their pharmacokinetic properties, specifically their route of administration and subsequent absorption.

Ceftizoxime (Parenteral): Administered intravenously or intramuscularly, Ceftizoxime achieves rapid and complete bioavailability.[1] It is not significantly metabolized and is primarily excreted unchanged by the kidneys.[1] Studies in animal models have characterized its pharmacokinetic profile following parenteral dosing.[5][6]

Ceftizoxime Alapivoxil (Oral): As a prodrug, Ceftizoxime alapivoxil is designed for oral administration. Its chemical modifications facilitate absorption from the gastrointestinal tract, after which it is converted to the active Ceftizoxime.[2][3] Studies in rabbits and dogs have demonstrated its successful oral absorption.[2][7] This improved oral bioavailability is the key advantage of the prodrug.

In Vivo Efficacy: A Comparative Overview

While a direct head-to-head comparative study in the same animal model was not identified in the reviewed literature, the available data from separate studies indicate that orally administered Ceftizoxime alapivoxil achieves therapeutic concentrations sufficient for potent in vivo efficacy, comparable to that of parenteral Ceftizoxime.

Ceftizoxime Alapivoxil (Oral Administration)

A key study demonstrated that Ceftizoxime alapivoxil exhibits "potent therapeutic effects in mice infected with gram-positive and gram-negative bacteria" following oral administration.[8] This indicates that the prodrug is effectively absorbed and converted to its active form, reaching systemic concentrations capable of combating bacterial infections.

Ceftizoxime (Parenteral Administration)

The in vivo efficacy of parenterally administered Ceftizoxime is well-established. Studies in murine models of infection have demonstrated its protective effects against a range of pathogens. For instance, in a mouse model of anaerobic infection with Bacteroides fragilis, subcutaneously administered Ceftizoxime was found to be highly effective.[5] Another study highlighted the superior therapeutic effect of subcutaneously injected Ceftizoxime in mice infected with various Gram-negative bacilli compared to other cephalosporins.[6]

The following table summarizes the protective effects of parenterally administered Ceftizoxime in a murine systemic infection model, as reported in the literature.

PathogenAdministration RouteEfficacy Metric (ED50 in mg/kg)Reference
Escherichia coliSubcutaneousData not specified, but superior to comparators[6]
Klebsiella pneumoniaeSubcutaneousData not specified, but superior to comparators[6]
Serratia marcescensSubcutaneousData not specified, but superior to comparators[6]
Bacteroides fragilisSubcutaneousEffective at 40 mg/kg[5]

Note: The absence of a single study directly comparing the ED50 values of oral Ceftizoxime alapivoxil and parenteral Ceftizoxime necessitates a qualitative comparison based on the available evidence of the prodrug's potent in vivo effects.

Experimental Protocols for In Vivo Efficacy Assessment

To ensure the robust evaluation of antibacterial agents, standardized and well-validated animal models of infection are essential. The murine systemic infection (sepsis) model and the neutropenic thigh infection model are two such widely used systems.

Murine Systemic Infection (Sepsis) Model

This model is designed to assess the efficacy of an antibiotic in preventing mortality from a systemic infection.

Workflow:

Inoculum Prepare Bacterial Inoculum Infection Induce Systemic Infection (IP injection) Inoculum->Infection Treatment Administer Treatment (Oral or Parenteral) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Determine ED50 (Protective Dose) Monitoring->Endpoint Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Infection of Thigh Neutropenia->Infection Treatment Administer Treatment (Oral or Parenteral) Infection->Treatment Tissue_Harvest Harvest Thigh Muscle Treatment->Tissue_Harvest Bacterial_Load Determine Bacterial Load (CFU/gram) Tissue_Harvest->Bacterial_Load

Caption: Workflow for the murine neutropenic thigh infection model.

Step-by-Step Protocol:

  • Animal Model: Use specific pathogen-free mice (e.g., ICR strain).

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at appropriate doses and time points (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection) to induce neutropenia.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the systemic infection model, adjusting the concentration as needed for a thigh infection (e.g., 1 x 10^6 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of one or both hind legs.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin antibiotic treatment.

    • Administer Ceftizoxime alapivoxil orally or Ceftizoxime parenterally at various dose levels.

    • Include an untreated control group.

  • Endpoint Measurement:

    • At a predetermined time after the initiation of treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the infected thigh muscle(s).

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates.

    • Incubate the plates overnight and count the number of colony-forming units (CFUs).

    • Calculate the bacterial load as log10 CFU per gram of tissue.

    • The efficacy of the treatment is determined by the reduction in bacterial load compared to the untreated control group.

Conclusion and Future Directions

Future research should focus on conducting these direct comparative studies to precisely delineate the therapeutic equivalence or potential advantages of oral Ceftizoxime alapivoxil. Additionally, pharmacokinetic and pharmacodynamic modeling based on data from these studies would be invaluable for optimizing dosing regimens for clinical applications.

References

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Shirahase, H., Nishimura, K., & Kakeya, N. (1999). AS-924, a novel bifunctional prodrug of ceftizoxime. The Journal of antibiotics, 52(5), 491–500. [Link]

  • Grappel, S. F., Phillips, L., & Actor, P. (1984). Activity of ceftizoxime and comparative compounds against Bacteroides fragilis in a mouse model of anaerobic infection. The Journal of antibiotics, 37(4), 384–388. [Link]

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Nishimura, K., Mori, N., Sakai, A., & Sugihara, T. (1999). AS-924, a novel orally active bifunctional prodrug of ceftizoxime. Synthesis and relationship between physicochemical properties and oral absorption. Chemical & pharmaceutical bulletin, 47(8), 1081–1088. [Link]

  • Kamimura, T., Matsumoto, Y., Okada, N., Mine, Y., Nishida, M., Goto, S., & Kuwahara, S. (1979). Ceftizoxime (FK 749), a new parenteral cephalosporin: in vitro and in vivo antibacterial activities. Antimicrobial agents and chemotherapy, 16(5), 540–548. [Link]

  • Delaney, M. L., Cisneros, R. L., & Onderdonk, A. B. (1990). Comparison of in vivo and in vitro efficacy of ceftizoxime. Clinical therapeutics, 12 Suppl C, 25–30. [Link]

  • Esposito, S., Galante, D., Barba, D., Pennucci, C., & Limauro, D. (1985). Comparative activity of ceftizoxime and four other cephalosporins against gram negative bacteria and their sensitivity to beta-lactamases. Microbiologica, 8(2), 197–204. [Link]

  • Neu, H. C., & Fu, K. P. (1980). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial agents and chemotherapy, 17(4), 583–590. [Link]

  • Kasai, M., Hatano, S., Kitagawa, M., Yoshimi, A., Nishimura, K., Mori, N., & Kakeya, N. (2000). AS-924, a novel, orally active, bifunctional prodrug of ceftizoxime: physicochemical properties, oral absorption in animals, and antibacterial activity. Biological & pharmaceutical bulletin, 23(7), 843–850. [Link]

  • Toda, M., Sato, K., Saito, T., Ikeda, F., & Mitsuhashi, S. (1982). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial agents and chemotherapy, 22(3), 361–366. [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281–329. [Link]

  • Jewesson, P. J., Chow, A. W., & Wittmann, B. K. (1996). Double-blind comparison of cefazolin and ceftizoxime for prophylaxis against infections following elective biliary tract surgery. Antimicrobial agents and chemotherapy, 40(1), 70–74. [Link]

  • Parks, D., Layne, P., & Uri, J. (1982). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy, 2(5), 271–279. [Link]

  • Gök, F., Daggülli, M., & Düzovali, O. (2001). Comparative study of cefixime alone versus intramuscular ceftizoxime followed by cefixime in the treatment of urinary tract infections in children. The Journal of chemotherapy, 13(3), 277–280. [Link]

  • Parish, L. C., & Witkowski, J. A. (1984). Ceftizoxime treatment of cutaneous and subcutaneous tissue infections. Cutis, 33(4), 395–398. [Link]

Sources

A Head-to-Head Clinical Trial Analysis: Ceftizoxime Alapivoxil vs. Cefixime for Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Clinical Challenge of Urinary Tract Infections and the Role of Third-Generation Cephalosporins

Urinary tract infections (UTIs) represent a significant global health burden, necessitating effective and safe antimicrobial therapies. Third-generation cephalosporins are pivotal in the management of UTIs due to their broad spectrum of activity against common uropathogens. This guide provides an in-depth comparison of two such agents: Ceftizoxime alapivoxil and Cefixime.

This analysis aims to provide a comprehensive overview of their respective pharmacological profiles, clinical efficacy, and safety, culminating in a proposed design for a definitive head-to-head clinical trial.

Pharmacological Profile: A Tale of Two Cephalosporins

Both ceftizoxime and cefixime are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs)[7]. However, their pharmacokinetic properties exhibit notable differences that can influence their clinical application.

FeatureCeftizoxime (Active form of Ceftizoxime Alapivoxil)Cefixime
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[7].Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[7].
Spectrum of Activity Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including many Enterobacteriaceae[1][8].Good activity against many Gram-negative bacteria, particularly Enterobacteriaceae.
Administration The prodrug, Ceftizoxime alapivoxil, is administered orally. Ceftizoxime is administered parenterally (IV or IM)[1].Oral.
Metabolism Ceftizoxime is not metabolized[1][9].Not significantly metabolized.
Elimination Half-life Approximately 1.7 hours[1].3 to 4 hours.
Primary Route of Excretion Primarily excreted unchanged in the urine via glomerular filtration[1][9][10].Primarily excreted unchanged in the urine[7].

Clinical Efficacy in Urinary Tract Infections: Synthesizing the Evidence

Uncomplicated UTIs

Cefixime has demonstrated high clinical and bacteriological cure rates in the treatment of uncomplicated UTIs. Multiple studies have reported clinical effectiveness rates of 96-100% in women with acute uncomplicated cystitis[3].

Data for ceftizoxime in uncomplicated UTIs is less specific as it is often evaluated in the context of complicated UTIs. However, its excellent activity against common uropathogens and high urinary excretion suggest it would be effective.

Complicated UTIs

In complicated UTIs, the efficacy of cefixime is lower, with clinical effectiveness rates reported between 57% and 63%[3].

Ceftizoxime has been shown to be a safe and effective agent for complicated UTIs. In a study comparing ceftizoxime to cefamandole for complicated UTIs, 79% of patients receiving ceftizoxime had negative cultures at the completion of therapy and at 4 to 6-week follow-up[11]. Another study on complicated UTIs reported an overall clinical efficacy of 59% for ceftizoxime[12]. A comparative trial with cefotaxime in hospitalized patients with moderate or severe infections, including 48% with UTIs, showed a 90% overall clinical efficacy for both ceftizoxime and cefotaxime, with all patients with UTIs being cured by both agents.

Head-to-Head Comparison in a Pediatric Population

A prospective, randomized study in 54 children with UTIs provides the most direct comparative data. One group received oral cefixime (8 mg/kg/day) for 10 days, while the other received intramuscular ceftizoxime (50 mg/kg twice daily) for 2 days followed by oral cefixime for 8 days[4][5].

EndpointOral Cefixime (10 days)IM Ceftizoxime (2 days) + Oral Cefixime (8 days)
Number of Patients 2727
Primary Pathogen Escherichia coli (80% of total patients)[5].Escherichia coli (80% of total patients)[5].
Sterile Urine Culture within 24 hours 100%[5].100%[5].
Cure Rate at End of Treatment 92%[5].86%[5].

The study concluded that oral cefixime is a safe and effective alternative to initial parenteral therapy followed by oral therapy in children with UTIs, with comparable cure rates[4][5].

Safety and Tolerability

Both ceftizoxime and cefixime are generally well-tolerated. The most common adverse effects associated with both drugs are gastrointestinal, including diarrhea, nausea, and abdominal pain.

In the pediatric comparative study, no serious adverse effects were observed in either treatment group[4][5]. In a multicenter study comparing ceftizoxime and cefotaxime, adverse reactions were reported to be less frequent in the ceftizoxime group (6.8%) compared to the cefotaxime group (13.5%), although superinfection rates were higher with ceftizoxime.

A Proposed Head-to-Head Clinical Trial Protocol: Ceftizoxime Alapivoxil vs. Cefixime for Uncomplicated UTIs in Adults

To definitively establish the comparative efficacy and safety of oral Ceftizoxime alapivoxil and Cefixime for the treatment of uncomplicated UTIs in adults, a robust, randomized, double-blind, non-inferiority clinical trial is necessary.

Experimental Workflow

G cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Double-Blind) cluster_followup Follow-up & Assessment cluster_endpoints Endpoints s1 Inclusion/Exclusion Criteria Met (Uncomplicated UTI diagnosis) s2 Informed Consent Obtained s1->s2 rand Randomization (1:1 ratio) s2->rand armA Arm A: Ceftizoxime Alapivoxil (e.g., 500 mg BID for 7 days) rand->armA armB Arm B: Cefixime (e.g., 400 mg QD for 7 days) rand->armB f1 Day 8-10: Test-of-Cure Visit (Clinical & Microbiological Assessment) armA->f1 armB->f1 f2 Day 28-35: Late Follow-up Visit (Assessment for Relapse) f1->f2 p_end Primary Endpoint: Microbiological Eradication at Test-of-Cure f2->p_end s_end Secondary Endpoints: Clinical Cure Rate, Relapse Rate, Adverse Events f2->s_end

Caption: Proposed workflow for a head-to-head clinical trial.

Methodology
  • Patient Population: Adult females (18-65 years) with clinical signs and symptoms of acute uncomplicated cystitis and a positive urine culture (≥10^5 CFU/mL of a uropathogen).

  • Study Design: A multicenter, randomized, double-blind, non-inferiority trial.

  • Randomization: Patients will be randomized in a 1:1 ratio to receive either Ceftizoxime alapivoxil or Cefixime.

  • Intervention:

    • Arm A: Ceftizoxime alapivoxil (e.g., 500 mg) orally twice daily for 7 days.

    • Arm B: Cefixime (400 mg) orally once daily for 7 days, with a matching placebo administered at the second daily dose time to maintain blinding.

  • Assessments:

    • Screening (Day 0): Clinical assessment, urine culture, and sensitivity testing.

    • Test-of-Cure (Day 8-10): Clinical assessment and repeat urine culture.

    • Late Follow-up (Day 28-35): Clinical assessment and repeat urine culture to assess for relapse.

    • Safety: Monitoring of adverse events throughout the study.

  • Endpoints:

    • Primary Endpoint: Microbiological eradication (elimination of the baseline uropathogen) at the test-of-cure visit.

    • Secondary Endpoints: Clinical cure rate (resolution of signs and symptoms), microbiological relapse rate at the late follow-up visit, and incidence of adverse events.

Mechanism of Action of Cephalosporins

G cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cell_wall Stable Cell Wall pbp->cell_wall no_cell_wall Unstable Cell Wall pbp->no_cell_wall peptidoglycan Peptidoglycan Synthesis peptidoglycan->pbp cross-linking cephalosporin Ceftizoxime / Cefixime (β-Lactam Ring) cephalosporin->pbp inhibition Inhibition lysis Cell Lysis & Death no_cell_wall->lysis

Caption: Cephalosporins inhibit bacterial cell wall synthesis.

Conclusion and Future Perspectives

Based on the available evidence, both ceftizoxime (the active form of Ceftizoxime alapivoxil) and cefixime are effective third-generation cephalosporins for the treatment of UTIs. Cefixime is well-established for uncomplicated UTIs, while ceftizoxime has demonstrated efficacy in complicated UTIs. The pediatric head-to-head study suggests that oral cefixime is a viable alternative to initial parenteral ceftizoxime followed by oral cefixime.

The development of an oral prodrug of ceftizoxime, Ceftizoxime alapivoxil, presents an opportunity for a convenient, oral treatment option for a broader range of UTIs. However, to establish its place in therapy relative to existing oral agents like cefixime, a well-designed, head-to-head clinical trial in the adult population, as outlined in this guide, is imperative. Such a trial would provide the necessary evidence to inform clinical practice and treatment guidelines for urinary tract infections.

References

  • Tripi M, Pavone-Macaluso M, Giammanco A, Carella G. Randomized comparative trial with ceftizoxime and cefotaxime in urinary tract infections. Int Urol Nephrol. 1985;17(3):195-202.
  • Gök F, Düşünsel R, Ertuğ H, Poyrazoğlu MH, Elgin D, Kirişiti E. Comparative study of cefixime alone versus intramuscular ceftizoxime followed by cefixime in the treatment of urinary tract infections in children. J Chemother. 2001 Jun;13(3):277-80.
  • Neu HC. Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Drugs. 1983;25(5):493-505.
  • Takaha M, Ichikawa Y, Sagawa S, et al. [Clinical evaluation of ceftizoxime in the treatment of complicated urinary tract infections]. Hinyokika Kiyo. 1984 Oct;30(10):1519-29.
  • Childs SJ. Ceftizoxime in the treatment of urinary tract infections. J Urol. 1982 Dec;128(6):1231-2.
  • Echols RM, Kroll G, Andrews B. Pharmacokinetics of ceftizoxime in subjects with various degrees of renal function. Antimicrob Agents Chemother. 1983 Sep;24(3):358-62.
  • Naber KG, Vergin H, Weigand W, Grotsch H. [Clinical studies of the efficacy and tolerance of cefotaxime, ceftizoxime and ceftriaxone in patients with complicated urinary tract infections]. Infection. 1983 Nov-Dec;11(6):296-301.
  • Richards DM, Heel RC. Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. 1985 Apr;29(4):281-329.
  • Gombert ME, A-Zahavi M, Cunha BA. Population pharmacokinetics of ceftizoxime administered by continuous infusion in clinically ill adult patients. Antimicrob Agents Chemother. 2000 May;44(5):1268-72.
  • Echols RM, Kroll G, Andrews B. Pharmacokinetics of ceftizoxime in subjects with various degrees of renal function. Antimicrob Agents Chemother. 1983 Sep;24(3):358-62.
  • Technavio. New Drug Combination Effective for Complex Urinary Tract Infections. Drug Discovery from Technology Networks. Published October 26, 2022.
  • Parks D, Layne P, Uri J, Ziv D, Leitner F. Ceftizoxime: clinical evaluation of efficacy and safety in the U.S.A. J Antimicrob Chemother. 1982 Nov;10 Suppl C:327-38.
  • Request PDF. Comparative Study of Cefixime Alone Versus Intramuscular Ceftizoxime Followed by Cefixime in the Treatment of Urinary Tract Infections in Children.
  • Le-Normand Y, Bergogne-Berezin E, F-Lhoste F, et al. Ceftizoxime vs. cefotaxime--a comparative randomized multicenter study. J Antimicrob Chemother. 1985 Nov;16(5):647-53.
  • Junaid, M., Riaz, A., & Wadood, A. (2023). Effective antimicrobial therapies of urinary tract infections among children in low- and middle-income countries: A systematic review. Health Science Reports, 6(4), e1196.
  • Taylor & Francis Online. Ceftizoxime – Knowledge and References. Accessed January 16, 2026.
  • Dr. Oracle. Is cefixime (Cefixime) effective for treating urinary tract infections (UTIs)? Dr. Oracle. Published December 30, 2025.
  • Drugs.com. Cefixime vs Cefotaxime Comparison. Accessed January 16, 2026.
  • Tenny S, Boktor SW. Cephalosporins. In: StatPearls [Internet]. Treasure Island (FL)

Sources

Navigating the Labyrinth of Beta-Lactam Resistance: A Comparative Guide to Ceftizoxime Alapivoxil's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the critical battle against antimicrobial resistance, understanding the nuances of antibiotic performance against resistant pathogens is paramount. This guide provides an in-depth, objective comparison of Ceftizoxime alapivoxil's efficacy against key beta-lactam resistant bacterial strains. We will delve into the mechanistic underpinnings of its activity and present supporting experimental data to inform your research and development endeavors.

The Enduring Challenge of Beta-Lactam Resistance

Beta-lactam antibiotics have long been a cornerstone of antibacterial therapy. However, their efficacy is continually challenged by the evolution of bacterial resistance mechanisms. The most prominent of these is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Other significant mechanisms include alterations in penicillin-binding proteins (PBPs), the molecular targets of beta-lactams, and the active efflux of antibiotics from the bacterial cell.

Ceftizoxime, a third-generation cephalosporin, is renowned for its stability against a broad spectrum of beta-lactamases.[1][2] Ceftizoxime alapivoxil is a prodrug of ceftizoxime, designed for enhanced oral bioavailability. This guide will explore its performance in the face of clinically significant resistance mechanisms.

Understanding the Mechanisms of Beta-Lactam Resistance

A logical approach to evaluating cross-resistance begins with a clear understanding of the resistance mechanisms at play. The diagram below illustrates the primary ways bacteria evade the action of beta-lactam antibiotics.

cluster_0 Bacterial Cell Beta-Lactam Beta-Lactam PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Inhibition Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactam->Beta-Lactamase Hydrolysis Efflux Pump Efflux Pump Beta-Lactam->Efflux Pump Expulsion Altered PBP Altered PBP Beta-Lactam->Altered PBP Reduced Affinity Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalysis Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum Inoculate Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Plate Serial Dilution Prepare Serial Dilutions of Antibiotics Serial Dilution->Inoculate Plate Incubate Incubate at 35°C for 16-20 hours Inoculate Plate->Incubate Read Results Read MIC (Lowest concentration with no visible growth) Incubate->Read Results End End Read Results->End

Caption: Broth Microdilution MIC Assay Workflow.

Step-by-Step Methodology:

  • Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), sterile 96-well microtiter plates, multichannel pipettes, and stock solutions of the antibiotics to be tested.

  • Bacterial Isolate Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Antibiotic Dilution Series: Prepare two-fold serial dilutions of each antibiotic in CAMHB directly in the microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Beta-Lactamase Activity Assay

This assay helps to characterize the enzymatic degradation of beta-lactam antibiotics.

Step-by-Step Methodology (using Nitrocefin):

  • Prepare Reagents: Nitrocefin (a chromogenic cephalosporin), phosphate buffer, and a crude enzyme extract from the bacterial isolate.

  • Reaction Setup: In a cuvette or microplate well, mix the phosphate buffer and the enzyme extract.

  • Initiate Reaction: Add a known concentration of Nitrocefin to the mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 486 nm over time. The rate of color change (from yellow to red) is proportional to the beta-lactamase activity.

  • Data Analysis: Calculate the rate of hydrolysis and compare it to known standards.

Efflux Pump Inhibition Assay

This assay determines if an antibiotic is a substrate for bacterial efflux pumps.

Step-by-Step Methodology (using a fluorescent dye):

  • Bacterial Cell Preparation: Grow the bacterial strain to mid-log phase and wash the cells with a buffer lacking glucose.

  • Dye Loading: Incubate the de-energized cells with a fluorescent dye that is a known efflux pump substrate (e.g., ethidium bromide).

  • Efflux Initiation: Add glucose to energize the cells and initiate efflux.

  • Fluorescence Measurement: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A rapid decrease indicates active efflux.

  • Inhibitor Addition: Repeat the experiment in the presence of a known efflux pump inhibitor (EPI). A slower rate of fluorescence decrease in the presence of the EPI indicates that the antibiotic is a substrate of the efflux pump.

Concluding Remarks

Ceftizoxime alapivoxil, through its active metabolite ceftizoxime, remains a valuable antibiotic due to its stability against many common beta-lactamases. However, this guide highlights the critical importance of considering specific resistance mechanisms when evaluating its potential efficacy. Against ESBL-producing Enterobacteriaceae, its activity can be compromised, and it is generally not effective against KPC-producing isolates or MRSA. Its utility against P. aeruginosa is dependent on the absence of potent resistance mechanisms like efflux pump overexpression.

For drug development professionals, these findings underscore the necessity of a multi-faceted approach to combatting antibiotic resistance. The development of new beta-lactamase inhibitors and efflux pump inhibitors will be crucial in preserving and enhancing the efficacy of established antibiotics like ceftizoxime. For researchers and scientists, the detailed protocols provided herein offer a framework for conducting robust cross-resistance studies to further elucidate the complex interplay between antibiotics and bacterial resistance.

References

  • Fu, K. P., & Neu, H. C. (1980). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial agents and chemotherapy, 17(4), 583–590. [Link]

  • Nicoletti, G., Stefani, S., Caccamo, F., Pellegrino, M. B., & Speciale, A. (1985). Comparative activity of ceftizoxime and four other cephalosporins against gram negative bacteria and their sensitivity to beta-lactamases. Microbiologica, 8(2), 197–204. [Link]

  • Pezzino, G., D'Amico, G., Fera, M. T., & Carbone, M. (1986). Comparative activity of ceftizoxime against aminoglycoside-resistant aerobic gram-negative bacilli. Chemioterapia : international journal of the Mediterranean Society of Chemotherapy, 5(6), 393–396. [Link]

  • Greenwood, D., Pearson, N., Eley, A., & O'Grady, F. (1980). Comparative in vitro activities of cefotaxime and ceftizoxime (FK749): new cephalosporins with exceptional potency. Antimicrobial agents and chemotherapy, 17(3), 397–401. [Link]

  • Verbist, L. (1981). The in-vitro activity of ceftazidime compared with that of other cephalosporins. The Journal of antimicrobial chemotherapy, 8 Suppl B, 47–51. [Link]

  • Knapp, C. C., & Washington, J. A., 2nd (1989). Activity of cefepime, ceftazidime, and ceftizoxime against mutants of Enterobacteriaceae and Pseudomonas aeruginosa derepressed for class I beta-lactamase. The Journal of antimicrobial chemotherapy, 24(6), 1011–1012. [Link]

  • Greenwood, D., Pearson, N., Eley, A., & O'Grady, F. (1980). Comparative in vitro activities of cefotaxime and ceftizoxime (FK749): new cephalosporins with exceptional potency. Scilit, 17(3), 397-401. [Link]

  • Ullah, H., Javeid, I., Sahrish, J., & Zaman, M. (2013). IN - VITRO COMPARATIVE STUDY OF CEFOPERAZONE, CEFTAZIDIME, CEFTIZOXIME, C EFOTAXIME, CEFTRIAXONE AND CEFIXIME AGAINST PSEUDOMONAS AERUGINOSA. Semantic Scholar. [Link]

  • Gómez-Píriz, M., Ruiz-Carrascoso, G., Gozalo-Margüello, M., Herrero-Jiménez, P., Cantón, R., & Pintado, V. (2021). Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and carbapenem-non-susceptible Pseudomonas aeruginosa. International journal of infectious diseases : IJID : official publication of the International Society for Infectious Diseases, 108, 102–108. [Link]

  • Ullah, H., Javeid, I., Sahrish, J., & Zaman, M. (2013). Comparative Study Of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone And Cefixime Against Pseudomonas Aeruginosa. ResearchGate. [Link]

  • Rodríguez-Rojas, L., Mena-Ortiz, A., & Rodríguez-Martínez, J. M. (2024). Comparative Efficacy of Continuous Ceftazidime Infusion vs. Intermittent Bolus against In Vitro Ceftazidime-Susceptible and -Resistant Pseudomonas aeruginosa Biofilm. Antibiotics (Basel, Switzerland), 13(4), 346. [Link]

  • Fu, K. P., & Neu, H. C. (1980). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial agents and chemotherapy, 17(4), 583–590. [Link]

  • Drusano, G. L., Johnson, D. E., Rosen, M., & Standiford, H. C. (1998). Bactericidal Activities of Ceftizoxime and Cefotaxime against Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 42(9), 2462–2463. [Link]

  • Ceftazidime. (2024). In Wikipedia. [Link]

  • Jones, R. N. (1993). Cross-susceptibility of cefpirome and four other beta-lactams against isolates from haematology/oncology and intensive care units. International Study Group. Scandinavian journal of infectious diseases. Supplementum, 91, 25–32. [Link]

  • Al-Charrakh, A. H. (2015). How I detect for beta lactamase?. ResearchGate. [Link]

  • Al-Bayati, F. A., & Al-Anee, B. M. (2023). The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy. International journal of molecular sciences, 24(23), 16997. [Link]

  • Tumbarello, M., Trecarichi, E. M., De Rosa, F. G., Giannella, M., Giacobbe, D. R., Bassetti, M., ... & Viale, P. (2019). Infections by KPC-producing Klebsiella pneumoniae: a nationwide survey in 32 Italian hospitals. Journal of antimicrobial chemotherapy, 74(10), 3075-3084. [Link]

  • Huang, Q., Li, H., Liu, S., Luo, Y., Liu, Y., & Chen, Y. (2024). Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis. International journal of infectious diseases : IJID : official publication of the International Society for Infectious Diseases, 144, 107109. [Link]

  • Mazumdar, R., & Dutta, S. (2021). Efflux-mediated ciprofloxacin and cefixime resistance in Pseudomonas aeruginosa. Journal of Taibah University Medical Sciences, 16(6), 861–868. [Link]

  • Aathira, C. M., & Hauk, L. (2024). Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. Pharmacotherapy, 44(3), 226–243. [Link]

  • Fasihi, M., & Havaei, S. A. (2015). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur journal of microbiology, 8(1), e14013. [Link]

  • Macias, W. L., Barcia, P. J., & Martin, S. J. (1997). Comparative serum bactericidal activities of ceftizoxime and cefotaxime against intermediately penicillin-resistant Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 41(12), 2768–2770. [Link]

  • Chen, L., Anderson, D. J., & Mediavilla, J. R. (2011). Comparative Genomics of Klebsiella pneumoniae Strains with Different Antibiotic Resistance Profiles. Antimicrobial agents and chemotherapy, 55(11), 5277–5286. [Link]

  • Hernández-García, M., Peña, C., & Cabot, G. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics (Basel, Switzerland), 11(12), 1779. [Link]

  • Hernández-García, M., Peña, C., & Cabot, G. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics (Basel, Switzerland), 11(12), 1779. [Link]

  • Lee, C. Y., Lee, C. H., & Huang, Y. C. (2021). Anti-MRSA Cephalosporin versus Vancomycin-Based Treatment for Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Antibiotics (Basel, Switzerland), 10(8), 1003. [Link]

  • Mollerach, M., & Gagetti, P. (2021). Resistance to β-lactams in Streptococcus pneumoniae. Revista Argentina de microbiologia, 53(1), 58–66. [Link]

  • Al-Marzooq, F., Al-Zarouni, M., & Al-Jardani, A. (2023). Comparative Genomic Study of blaKPC-2-Carrying Multidrug-Resistant Klebsiella pneumoniae in the United Arab Emirates. Microbiology spectrum, 11(6), e0184423. [Link]

  • Goldstein, F. W., Péan, Y., & Gertner, J. (1998). Resistance to ceftriaxone and other beta-lactams in bacteria isolated in the community. The Vigil'Roc Study Group. Antimicrobial agents and chemotherapy, 42(6), 1547–1550. [Link]

  • Edmiston, C. E., Jr, Krepel, C. J., & Seabrook, G. R. (2002). Comparative Study of the Effects of Ceftizoxime, Piperacillin, and Piperacillin-Tazobactam Concentrations on Antibacterial Activity and Selection of Antibiotic-Resistant Mutants of Enterobacter cloacae and Bacteroides fragilis In Vitro and In Vivo in Mixed-Infection Abscesses. Antimicrobial agents and chemotherapy, 46(6), 1787–1794. [Link]

  • Khan, A. U., Ali, A., & Khan, Z. (2023). Identification of Efflux Pump Mutations in Pseudomonas aeruginosa from Clinical Samples. Genes, 14(3), 619. [Link]

  • Ivanova, O. E., Naumenko, Z. S., & Akimkin, V. G. (2024). Comparative genomic analysis of clinical isolates of Klebsiella pneumoniae isolated from newborns with different outcomes of the infectious process in the neonatal period. Zhurnal mikrobiologii, epidemiologii i immunobiologii, 101(2), 145–155. [Link]

Sources

A Comparative Guide to the In Vitro Activity of Ceftizoxime and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Cephalosporins

Cephalosporins are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable safety profile. As a third-generation cephalosporin, ceftizoxime distinguishes itself through its high stability against a wide array of beta-lactamases, enzymes that are a primary mechanism of bacterial resistance to beta-lactam antibiotics.[1][2] This guide will delve into the comparative in vitro performance of ceftizoxime, contextualizing its activity within the broader landscape of cephalosporins and providing the technical details necessary for reproducible experimental evaluation.

Mechanism of Action: A Shared Strategy with Critical Distinctions

Like all beta-lactam antibiotics, ceftizoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of this essential structural component leads to cell lysis and bacterial death.

The chemical structure of ceftizoxime, particularly the aminothiazole ring and the syn-methoxyimino group, confers a high degree of resistance to hydrolysis by many plasmid and chromosomally-mediated beta-lactamases produced by both gram-positive and gram-negative bacteria.[1] This intrinsic stability is a key differentiator when comparing its activity to earlier-generation cephalosporins, which are more susceptible to these resistance mechanisms.

Understanding Cephalosporin Resistance

Bacterial resistance to cephalosporins is a multifaceted issue driven by several key mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. The evolution of extended-spectrum β-lactamases (ESBLs) has significantly challenged the efficacy of many cephalosporins.[5][6]

  • Alteration of Target Sites: Modifications in the structure of PBPs can reduce the binding affinity of cephalosporins, rendering them less effective. This is a common resistance mechanism in gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Reduced Permeability: Changes in the outer membrane porin channels of gram-negative bacteria can restrict the entry of cephalosporins into the periplasmic space where the PBPs are located.[5]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport cephalosporins out of the cell, preventing them from reaching their PBP targets.

The in vitro susceptibility data presented in this guide should be interpreted with a clear understanding of these resistance mechanisms, as they explain the observed differences in activity between various cephalosporins.

Comparative In Vitro Activity: A Data-Driven Analysis

The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in a standardized in vitro assay. The following tables summarize the comparative in vitro activity of ceftizoxime and other selected cephalosporins against a range of clinically significant gram-positive and gram-negative bacteria, with data often presented as MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively).

Gram-Positive Bacteria

Third-generation cephalosporins generally exhibit reduced activity against gram-positive cocci compared to first-generation agents.[7] However, ceftizoxime maintains moderate to good activity against many important gram-positive pathogens.

OrganismCeftizoxime MIC₅₀/₉₀ (µg/mL)Cefazolin (1st Gen) MIC₅₀/₉₀ (µg/mL)Cefuroxime (2nd Gen) MIC₅₀/₉₀ (µg/mL)Ceftriaxone (3rd Gen) MIC₅₀/₉₀ (µg/mL)Cefepime (4th Gen) MIC₅₀/₉₀ (µg/mL)
Staphylococcus aureus (MSSA)4 / 80.5 / 12 / 44 / 82 / 4
Streptococcus pneumoniae0.5 / 20.25 / 10.25 / 10.06 / 10.06 / 1
Streptococcus pyogenes≤0.06 / 0.12≤0.06 / 0.06≤0.06 / 0.06≤0.06 / 0.06≤0.06 / 0.06
Enterococcus faecalis>32 / >32>16 / >16>16 / >16>32 / >32>32 / >32

Note: Data is compiled from various surveillance studies and is subject to regional variations in resistance patterns. Methicillin-resistant Staphylococcus aureus (MRSA) are typically resistant to most cephalosporins, including ceftizoxime.

Gram-Negative Bacteria

Ceftizoxime and other third-generation cephalosporins demonstrate enhanced activity against a broad spectrum of gram-negative bacilli, a key advantage over earlier generations.

OrganismCeftizoxime MIC₅₀/₉₀ (µg/mL)Cefazolin (1st Gen) MIC₅₀/₉₀ (µg/mL)Cefuroxime (2nd Gen) MIC₅₀/₉₀ (µg/mL)Ceftriaxone (3rd Gen) MIC₅₀/₉₀ (µg/mL)Ceftazidime (3rd Gen) MIC₅₀/₉₀ (µg/mL)Cefepime (4th Gen) MIC₅₀/₉₀ (µg/mL)
Escherichia coli≤0.25 / 0.54 / 164 / 32≤0.25 / 0.5≤0.25 / 1≤0.25 / 0.5
Klebsiella pneumoniae≤0.25 / 12 / 162 / 16≤0.25 / 10.5 / 4≤0.25 / 1
Enterobacter cloacae0.5 / 8>16 / >16>16 / >160.5 / 81 / 160.5 / 4
Serratia marcescens1 / 8>16 / >16>16 / >161 / 42 / 161 / 4
Proteus mirabilis≤0.25 / 0.52 / 82 / 8≤0.25 / 0.25≤0.25 / 0.5≤0.25 / 0.25
Pseudomonas aeruginosa16 / >32>16 / >16>16 / >1616 / >324 / 164 / 16
Haemophilus influenzae≤0.06 / ≤0.062 / 40.5 / 1≤0.06 / ≤0.06≤0.06 / 0.12≤0.06 / ≤0.06

Note: Data is compiled from various surveillance studies, including the SENTRY Antimicrobial Surveillance Program, and is subject to regional variations in resistance patterns.[1][3][8][9][10][11][12][13] Ceftazidime and cefepime generally exhibit superior activity against Pseudomonas aeruginosa.

Experimental Protocols for In Vitro Susceptibility Testing

Accurate and reproducible in vitro susceptibility testing is paramount for the evaluation of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to ensure consistency across laboratories.[14][15]

Broth Microdilution Method (CLSI/EUCAST)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis antimicrobial_prep Prepare Antimicrobial Stock Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate antimicrobial_prep->serial_dilution Dilute in broth inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_dilution Dilute Inoculum to Final Concentration inoculum_prep->inoculum_dilution Dilute in broth inoculum_dilution->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Visually Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc Verify Quality Control Strain Results read_mic->qc Compare to expected range

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the cephalosporin in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired concentration range.[2][16]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity or a cell pellet). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[2]

  • Quality Control: Concurrently test a reference quality control strain with a known MIC range to ensure the validity of the results.

Agar Dilution Method (CLSI)

The agar dilution method is considered a reference method for its accuracy and is particularly useful for testing a large number of isolates.

AgarDilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis antimicrobial_prep Prepare Antimicrobial Stock Solutions add_antimicrobial Add Antimicrobial to Molten Agar antimicrobial_prep->add_antimicrobial agar_prep Prepare Molten Mueller-Hinton Agar agar_prep->add_antimicrobial pour_plates Pour Agar Plates add_antimicrobial->pour_plates spot_inoculate Spot Inoculate Plates with a Replicator pour_plates->spot_inoculate inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no or minimal growth) incubate->read_mic qc Verify Quality Control Strain Results read_mic->qc Compare to expected range

Caption: Workflow for MIC determination using the agar dilution method.

Detailed Steps:

  • Preparation of Antimicrobial-Containing Agar Plates: Prepare serial twofold dilutions of the cephalosporin stock solution. Add each dilution to molten Mueller-Hinton agar (MHA) at 45-50°C, mix thoroughly, and pour into sterile petri dishes. Allow the agar to solidify.[6][17]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Using a multipoint replicator, spot-inoculate the prepared agar plates with the bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.[7]

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[6]

  • MIC Determination: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that completely inhibits growth, ignoring a single colony or a faint haze.[17]

  • Quality Control: Include a growth control plate (no antibiotic) and test a reference quality control strain with each batch of tests.

Conclusion: Positioning Ceftizoxime in the Cephalosporin Armamentarium

Ceftizoxime remains a potent third-generation cephalosporin with a valuable spectrum of activity, particularly against a wide range of gram-negative bacteria, owing to its stability against many β-lactamases. While newer generation cephalosporins and other antibiotic classes have emerged, a thorough understanding of the comparative in vitro activity of established agents like ceftizoxime is crucial for informed decisions in both clinical and research settings. The standardized methodologies provided in this guide are essential for generating reliable and comparable data to continue to evaluate the role of ceftizoxime and other cephalosporins in the ever-evolving landscape of antimicrobial resistance.

References

  • SENTRY Antimicrobial Surveillance Program report: Latin American and Brazilian results for 1997 through 2001. The Brazilian Journal of Infectious Diseases. [Link]

  • Broth Microdilution Guide for Labs. Scribd. [Link]

  • Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. EUCAST. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Comparisons of parenteral broad-spectrum cephalosporins tested against bacterial isolates from pediatric patients: report from the SENTRY Antimicrobial Surveillance Program (1998-2004). PubMed. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • MIC Determination. EUCAST. [Link]

  • Plate outline for MIC determination by broth microdilution using the EUCAST reference method. dH2O, distilled water. ResearchGate. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Comparison of Susceptibility Rates and Potencies for Orally Administered and Parenteral Cephalosporins Against S. pneumonia. JMI Laboratories. [Link]

  • Antimicrobial susceptibility of gram-positive bacteria isolated in Brazilian hospitals participating in the SENTRY Program (2005-2008). SciSpace. [Link]

  • Cephalosporins. StatPearls. [Link]

  • Prevalence and Antimicrobial Susceptibility (S) Profiles of Skin and Skin Structure Infection (SSSI) Pathogens in Europe (EUR). JMI Laboratories. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Frequency of occurrence and antimicrobial susceptibility of bacteria isolated from respiratory samples of patients hospitalized with pneumonia in Western Europe, Eastern Europe and the USA: results from the SENTRY Antimicrobial Surveillance Program (2016–19). PMC. [Link]

  • The Microbiology of Bloodstream Infection: 20-Year Trends from the SENTRY Antimicrobial Surveillance Program. PubMed Central. [Link]

  • Antimicrobial Susceptibility and Frequency of Occurrence of Clinical Blood Isolates in Europe from the SENTRY Antimicrobial Surveillance Program, 1997 and 1998. ResearchGate. [Link]

Sources

A Comparative Guide to the Pharmacokinetics and Therapeutic Utility of Ceftizoxime

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide offers an in-depth review of ceftizoxime, a third-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacokinetic data, evaluates therapeutic applications against contemporary alternatives, and provides detailed experimental protocols for validation. Our analysis is grounded in established scientific literature to ensure technical accuracy and practical relevance.

Introduction: Ceftizoxime in the Cephalosporin Landscape

Ceftizoxime is a parenteral, beta-lactam antibiotic belonging to the third generation of cephalosporins.[1] Its bactericidal effect stems from the inhibition of the final transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] By binding to penicillin-binding proteins (PBPs), ceftizoxime disrupts cell wall assembly, leading to bacterial cell lysis and death.[3][4]

A key advantage of ceftizoxime is its high resistance to a broad spectrum of beta-lactamases, enzymes produced by bacteria that can inactivate many penicillin and cephalosporin antibiotics.[5][6] This resistance allows it to maintain efficacy against a wide range of Gram-negative and Gram-positive organisms.[7]

Mechanism of Action: A Visual Representation

The following diagram illustrates the core mechanism by which ceftizoxime exerts its antibacterial effect.

cluster_0 Bacterial Cell Ceftizoxime Ceftizoxime PBP Penicillin-Binding Proteins (PBPs) Ceftizoxime->PBP Binds to Transpeptidation Transpeptidation Step (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits CellWall Cell Wall Synthesis Transpeptidation->CellWall Blocks Final Step of Lysis Cell Lysis & Death CellWall->Lysis Disruption Leads to

Caption: Mechanism of Ceftizoxime Action.

Pharmacokinetic Profile of Ceftizoxime

The clinical utility of an antibiotic is defined by its pharmacokinetic (PK) properties, which govern its journey through the body. Ceftizoxime exhibits a predictable PK profile characterized by parenteral administration, wide distribution, minimal metabolism, and renal excretion.[7][8]

  • Absorption : Ceftizoxime is not absorbed orally and must be administered via intravenous (IV) or intramuscular (IM) injection.[3] Following a 1-gram IM dose, peak plasma concentrations are achieved in about one hour.[2]

  • Distribution : The drug is widely distributed into body tissues and fluids.[2] Notably, it penetrates the cerebrospinal fluid (CSF), especially when the meninges are inflamed, making it useful for treating meningitis.[2][3] Ceftizoxime exhibits low plasma protein binding of approximately 30%.[2][9] Its apparent volume of distribution is around 0.36 L/kg in patients with normal renal function.[8]

  • Metabolism : Ceftizoxime is not metabolized in the body.[1][9]

  • Excretion : It is primarily excreted unchanged by the kidneys through glomerular filtration.[7][8] This results in high concentrations of the active drug in the urine. The plasma half-life in individuals with normal renal function is approximately 1.7 to 1.9 hours.[2][7][9]

Table 1: Key Pharmacokinetic Parameters of Ceftizoxime
ParameterValueSource(s)
Route of Administration Intravenous (IV), Intramuscular (IM)[3]
Oral Bioavailability Not absorbed orally[3]
Time to Peak Plasma Conc. (IM) ~1 hour[2]
Plasma Protein Binding ~30%[2][9]
Volume of Distribution (Vd) ~0.36 L/kg[8]
Metabolism Not metabolized[1][9]
Primary Route of Excretion Renal (Glomerular Filtration)[7][8]
Elimination Half-Life 1.7 - 1.9 hours (normal renal function)[2][7]

Therapeutic Applications and Clinical Efficacy

Ceftizoxime has demonstrated efficacy in treating a wide array of infections caused by susceptible organisms.[6][10] Its broad spectrum includes many Enterobacteriaceae (like E. coli, Klebsiella), H. influenzae, and N. gonorrhoeae.[5][10] It also has some activity against anaerobes, including Bacteroides fragilis.[10]

Approved Indications Include:

  • Lower Respiratory Tract Infections[5]

  • Urinary Tract Infections (UTIs)[5]

  • Intra-abdominal Infections[5]

  • Septicemia[5]

  • Skin and Soft Tissue Infections[5]

  • Bone and Joint Infections[5]

  • Gonorrhea[10]

  • Meningitis[10]

  • Pelvic Inflammatory Disease (PID)

Clinical trials in the U.S. have confirmed its high efficacy, with success rates of 92% in respiratory tract infections, 97% in genitourinary tract infections, and 89% in bacteremia.[11] In a study on lower respiratory tract infections, a twice-daily dosing regimen resulted in a 95% clinical cure rate.[12]

Comparative Analysis with Other Third-Generation Cephalosporins

While effective, ceftizoxime's role must be considered in the context of other third-generation cephalosporins. The choice of agent often depends on the suspected pathogen, dosing convenience, and local resistance patterns.

  • Cefotaxime : Shares a very similar antibacterial spectrum and pharmacokinetic profile with ceftizoxime.[7] Both have good activity against Gram-positive organisms compared to other third-generation agents.[13]

  • Ceftriaxone : The most significant difference is its extended half-life, which allows for convenient once-daily dosing.[13] This makes it a preferred option for outpatient therapy. Its protein binding is much higher, at around 96%.[14]

  • Ceftazidime : Distinguished by its enhanced activity against Pseudomonas aeruginosa, a pathogen against which ceftizoxime has limited utility.[6][13] However, ceftazidime is less active against Gram-positive bacteria.[13]

Table 2: Comparison of Common Third-Generation Cephalosporins
FeatureCeftizoximeCefotaximeCeftriaxoneCeftazidime
Gram-Positive Activity GoodGoodModerateFair
P. aeruginosa Activity LimitedLimitedLimitedExcellent
Half-Life (hours) ~1.7~1.0~8.0~1.8
Protein Binding ~30%~40%~96%~17%
CSF Penetration GoodGoodGoodGood
Primary Excretion Renal (Unchanged)Renal (Metabolized)Renal/BiliaryRenal (Unchanged)
Dosing Frequency q8-12hq4-8hq12-24hq8-12h

Dosage, Administration, and Safety Profile

Standard Dosing
  • Adults : 1-2 grams IV or IM every 8 to 12 hours. For severe, life-threatening infections, doses can be increased up to 12 g/day .[15]

  • Uncomplicated Gonorrhea : A single 1-gram IM dose.

  • Pediatrics (≥6 months) : 50 mg/kg IV or IM every 6 to 8 hours.[2]

Dosage Adjustment in Renal Impairment

Since ceftizoxime is cleared by the kidneys, dosage adjustments are critical for patients with renal insufficiency to prevent toxic accumulation.[16]

Creatinine Clearance (CrCl)Recommended Dosage AdjustmentSource(s)
50-79 mL/min 500 mg - 1.5 g every 8 hours[15][17]
5-49 mL/min 250 mg - 1 g every 12 hours[15][17]
0-4 mL/min (and dialysis) 500 mg - 1 g every 48 hours OR 250-500 mg every 24 hours[15][17]
Safety and Tolerability

Ceftizoxime is generally well-tolerated.[11]

  • Common Adverse Effects : Include pain at the injection site, rash, pruritus, fever, transient elevations in liver enzymes (AST, ALT), and eosinophilia.[2][10]

  • Serious Adverse Effects : Rare but include anaphylaxis and pseudomembranous colitis.[2] Caution is advised in patients with a history of penicillin allergy due to potential cross-reactivity.[2][13]

  • Drug Interactions : Co-administration with aminoglycosides (e.g., gentamicin) may increase the risk of nephrotoxicity. Probenecid can reduce the renal clearance of ceftizoxime, leading to higher and more prolonged plasma concentrations.[2]

Experimental Protocols for Pharmacokinetic and In Vitro Analysis

To ensure the scientific integrity of this guide, we provide self-validating, step-by-step protocols for key experimental workflows. The causality behind these experimental choices is to establish a reliable and reproducible method for assessing the drug's behavior.

Protocol 1: Pharmacokinetic Study in a Rat Model

This protocol outlines a standard procedure for determining key PK parameters following intravenous administration. The choice of an animal model like the Sprague-Dawley rat is based on its well-characterized physiology and widespread use in preclinical drug metabolism and pharmacokinetic (DMPK) studies.[18]

Objective: To determine the concentration-time profile, half-life, volume of distribution, and clearance of ceftizoxime in rats.

Methodology:

  • Animal Preparation: Use healthy male Sprague-Dawley rats (200-250g). Acclimate animals for at least 3 days. Fast rats overnight before dosing but allow water ad libitum.

  • Drug Formulation & Administration: Prepare a sterile solution of ceftizoxime in 0.9% saline. Administer a single dose (e.g., 20 mg/kg) via the lateral tail vein.

  • Blood Sampling: Collect blood samples (~150 µL) from a cannulated jugular vein or via retro-orbital sinus puncture at pre-determined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Place blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Bioanalysis:

    • Quantify ceftizoxime concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16]

    • Prepare a calibration curve using blank plasma spiked with known concentrations of ceftizoxime.

    • Perform protein precipitation on plasma samples (e.g., with acetonitrile) to remove interfering proteins before injection onto the HPLC system.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax, Tmax, AUC (Area Under the Curve), t½ (half-life), CL (clearance), and Vd (volume of distribution).

Workflow for Pharmacokinetic Analysis

cluster_workflow PK Experimental Workflow Dosing 1. IV Dosing (Rat Model) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Separation Sampling->Processing Analysis 4. HPLC Quantification Processing->Analysis Modeling 5. PK Parameter Calculation (NCA) Analysis->Modeling

Caption: Standard workflow for a preclinical pharmacokinetic study.

Conclusion

Ceftizoxime remains a potent third-generation cephalosporin with a favorable pharmacokinetic profile and a broad spectrum of activity against common pathogens. Its key strengths include excellent beta-lactamase stability, good tissue penetration (including CSF), and a well-established safety record. While newer agents and the emergence of resistance have refined its clinical position, it serves as a critical benchmark for antibiotic development. Its comparison with agents like ceftriaxone and ceftazidime highlights the nuanced decision-making required in modern antimicrobial therapy, where factors like dosing convenience and specific pathogen coverage are paramount. The provided protocols offer a robust framework for researchers to conduct further comparative and bioequivalence studies.

References

  • Pediatric Oncall. (n.d.). Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link][5]

  • Pharmacology of Ceftizoxime ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 5). YouTube. Retrieved from [Link][3]

  • MIMS Philippines. (n.d.). Ceftizoxime: Uses, Dosage, Side Effects and More. Retrieved from [Link][2]

  • F.A. Davis. (n.d.). Ceftizoxime. Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link][10]

  • Drugs.com. (n.d.). Ceftizoxime Dosage Guide + Max Dose, Adjustments. Retrieved from [Link][15]

  • DailyMed. (n.d.). Cefizox®(CEFTIZOXIME FOR INJECTION, USP). Retrieved from [Link][9]

  • Scite.ai. (n.d.). Ceftizoxime A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Use. Retrieved from [Link][6]

  • Nursing Central. (n.d.). ceftizoxime sodium. Retrieved from [Link]

  • medtigo. (n.d.). ceftizoxime | Dosing & Uses. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime. PubChem. Retrieved from [Link][1]

  • IHealth99. (2023, April 24). Ceftizoxime : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link][4]

  • Nix, D. E., et al. (2004). Population Pharmacokinetics of Ceftizoxime Administered by Continuous Infusion in Clinically Ill Adult Patients. Antimicrobial Agents and Chemotherapy, 48(6), 2117–2122. Retrieved from [Link][8]

  • Neu, H. C. (1983). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. PubMed. Retrieved from [Link][7]

  • SCTIMST Intranet. (n.d.). Interactions. Retrieved from [Link]

  • MrMed. (2023, November 29). Ceftizoxime: Uses, Side Effects, and Medicines. Retrieved from [Link][19]

  • Parks, D., et al. (1982). Ceftizoxime: Clinical evaluation of efficacy and safety in the U.S.A. Journal of Antimicrobial Chemotherapy, 10(Supplement C), 327-338. Retrieved from [Link][11]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281-329. Retrieved from [Link][20]

  • Lode, H. (1982). Comparative pharmacokinetics of ceftizoxime and other third-generation cephalosporins in humans. Journal of Antimicrobial Chemotherapy, 10(Supplement C), 99-104. Retrieved from [Link][21]

  • Lentnek, A. L., & Salgado, J. A. (1986). Efficacy of ceftizoxime administered twice daily in hospitalized patients with respiratory tract infections. PubMed. Retrieved from [Link][12]

  • McCloskey, R. V. (1986). Ceftizoxime treatment of cutaneous and subcutaneous tissue infections. PubMed. Retrieved from [Link][22]

  • Dunn, G. L. (1982). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. Journal of Antimicrobial Chemotherapy, 10(Supplement C), 1-10. Retrieved from [Link][23]

  • Drugs.com. (2023, April 12). List of Third Generation Cephalosporins + Uses, Types & Side Effects. Retrieved from [Link][13]

  • Ohkawa, M., et al. (1982). Pharmacokinetics of ceftizoxime. Journal of Antimicrobial Chemotherapy, 10(Supplement C), 105-110. Retrieved from [Link][16]

  • Hitzenberger, G. (1981). [Pharmacokinetics of ceftizoxim (author's transl)]. Wien Med Wochenschr, 131(15-16), 391-4. Retrieved from [Link][24]

  • Drugs.com. (n.d.). Ceftizoxime Uses, Side Effects & Warnings. Retrieved from [Link][25]

  • O'Donnell, J. A., & Gelone, S. P. (1984). Third-Generation and Investigational Cephalosporins: II. Microbiologic Review and Clinical Summaries. Semantic Scholar. Retrieved from [Link][26]

  • Brogard, J. M., et al. (1985). Pharmacokinetics of ceftizoxime. PubMed. Retrieved from [Link][27]

  • Tenny, S., & Boktor, S. W. (2023). Third-Generation Cephalosporins. StatPearls. Retrieved from [Link][14]

  • Murakawa, T., et al. (1980). Pharmacokinetics of ceftizoxime in animals after parenteral dosing. Antimicrobial Agents and Chemotherapy, 18(6), 843–849. Retrieved from [Link][28]

  • Grossman, S. H., et al. (1983). Pharmacokinetics of ceftizoxime in subjects with various degrees of renal function. Antimicrobial Agents and Chemotherapy, 24(2), 242–247. Retrieved from [Link][29]

Sources

A Comparative Analysis of Ceftizoxime and Cefotaxime for the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Clinical Challenge of Urinary Tract Infections

Urinary tract infections represent a significant global health burden, necessitating effective and reliable antimicrobial therapies. Third-generation cephalosporins have long been a cornerstone in the management of complicated and uncomplicated UTIs, owing to their broad spectrum of activity against common uropathogens. Among these, ceftizoxime and cefotaxime have been widely utilized. This guide delves into a comparative analysis of their fundamental properties, clinical efficacy, and the nuances that may guide therapeutic choices in a clinical and research setting.

Mechanism of Action: A Shared Foundation

Both ceftizoxime and cefotaxime are bactericidal β-lactam antibiotics that exert their effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in maintaining the structural integrity of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death. Their shared mechanism underscores their potent activity against a wide array of Gram-negative and Gram-positive bacteria.

dot

cluster_drug Cephalosporin Antibiotic cluster_bacteria Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Blocks Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action for Cephalosporins.

Comparative In Vitro Activity Against Uropathogens

The in vitro activity of an antibiotic is a critical predictor of its clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) for ceftizoxime and cefotaxime against common urinary tract pathogens.

UropathogenCeftizoxime MIC90 (µg/mL)Cefotaxime MIC90 (µg/mL)
Escherichia coli≤ 0.025[1]0.5[2]
Klebsiella pneumoniae≤ 0.025[1]Data varies by study
Proteus mirabilisData varies by study0.03[2]
Enterobacter cloacaeMore active than cefotaxime[1]Data varies by study

Note: MIC90 values can vary based on geographical location and testing methodology.

One study found ceftizoxime to be the most active agent tested against Escherichia coli and Klebsiella, inhibiting 80% of isolates at a concentration of 0.025 µg/mL.[1] It also demonstrated greater activity than cefotaxime against Enterobacter cloacae.[1] For many Gram-negative bacteria, 90.2% of isolates from urological inpatients with complicated or hospital-acquired UTIs were inhibited by cefotaxime concentrations of ≤ 8 mg/l.[3]

Pharmacokinetic and Pharmacodynamic Profile: A Key Differentiator

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these antibiotics is crucial for optimizing dosing regimens and predicting therapeutic success.

ParameterCeftizoximeCefotaxime
Metabolism Not metabolized[4][5]Metabolized to an active desacetyl metabolite
Elimination Half-life 1.6 to 1.9 hours[4]Approximately 1.1 hours
Primary Route of Excretion Glomerular filtration (excreted unchanged in urine)[4][5]Primarily renal

The most significant difference lies in their metabolism. Ceftizoxime is not metabolized and is excreted almost entirely as the active compound in the urine.[5] In contrast, cefotaxime is metabolized to desacetylcefotaxime, which also possesses antibacterial activity.[6] This difference in metabolism may have implications for sustained activity in the urinary tract and could be a factor in the development of resistance.

Clinical Efficacy in Urinary Tract Infections: Head-to-Head Comparison

Multiple clinical trials have directly compared the efficacy of ceftizoxime and cefotaxime in the treatment of UTIs.

A randomized, multicenter study involving 96 evaluable patients, 46 of whom had UTIs, found that both antibiotics were highly and equally effective in treating severe infections.[7] For patients with UTIs, all were cured by both agents, with a bacteriological eradication rate of 95% in both treatment groups.[7]

Another open randomized clinical study focusing on complicated UTIs in 60 patients (20 in each treatment arm including ceftriaxone) found no significant difference in the efficacy of the three antibiotics in terms of eliminating sensitive bacteria.[8]

Clinical OutcomeCeftizoximeCefotaximeReference
Clinical Cure Rate (UTI) 100%100%[7]
Bacteriological Eradication Rate 95%95%[7]
Development of Resistance (Complicated UTI) None observedObserved in 2 cases[8]

Safety and Tolerability Profile

Both ceftizoxime and cefotaxime are generally well-tolerated. However, some studies suggest a difference in the frequency of adverse events.

In a comparative study, adverse reactions, although mild, were more frequent in the cefotaxime group (13.5%) compared to the ceftizoxime group (6.8%).[7] Conversely, the superinfection rate was higher in the ceftizoxime group in the same study.[7] Another study on complicated UTIs noted a significantly higher rate of superinfections with resistant bacteria in the cefotaxime group (8 cases) compared to the ceftizoxime group (6 cases) and the ceftriaxone group (2 cases).[8]

Commonly reported adverse effects for both drugs include gastrointestinal disturbances and hypersensitivity reactions.

The Challenge of Antimicrobial Resistance

The emergence of resistance to third-generation cephalosporins is a significant clinical concern, primarily driven by the production of β-lactamase enzymes.

dot

cluster_resistance Mechanism of Resistance BetaLactamase β-Lactamase Enzymes (e.g., CTX-M, AmpC) Cephalosporin Cephalosporin BetaLactamase->Cephalosporin Acts on Hydrolysis Hydrolysis of β-lactam ring Cephalosporin->Hydrolysis Undergoes Inactivation Antibiotic Inactivation Hydrolysis->Inactivation Results in

Caption: β-Lactamase-mediated resistance.

  • Extended-Spectrum β-Lactamases (ESBLs): CTX-M type ESBLs are a major cause of resistance to cefotaxime in E. coli urinary isolates.[9] These enzymes efficiently hydrolyze cefotaxime.

  • AmpC β-Lactamases: These enzymes, which can be inducible or plasmid-mediated, also confer resistance to third-generation cephalosporins.[10] Enterobacter species are particularly known for AmpC production.[6][11]

One study on complicated UTIs reported that no resistance developed during therapy in the ceftizoxime group, whereas resistance was observed in two cases in the cefotaxime group.[8] This could be attributed to the different pharmacokinetic properties of the drugs.[8]

Experimental Protocols: A Guide for In Vitro and Clinical Evaluation

Accurate and standardized methodologies are paramount in the comparative evaluation of antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for quantitative susceptibility testing.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the uropathogen from an 18- to 24-hour agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Drug Dilution:

    • Prepare serial twofold dilutions of ceftizoxime and cefotaxime in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The concentration range should encompass the expected MIC values for the test organisms.

  • Inoculation and Incubation:

    • Dispense the prepared drug dilutions into the wells of a 96-well microdilution plate.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Interpret the MIC values according to the breakpoints established by CLSI or EUCAST.

dot

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Colony Select Colonies Suspension Create Bacterial Suspension Colony->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize DiluteInoculum Dilute Inoculum Standardize->DiluteInoculum Inoculate Inoculate Microplate DiluteInoculum->Inoculate DrugDilution Prepare Serial Drug Dilutions DrugDilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read for Growth Incubate->Read Determine Determine MIC Read->Determine

Caption: Broth microdilution workflow.

Comparative Clinical Trial Design for Complicated UTIs

This protocol outlines a framework for a randomized, controlled, non-inferiority clinical trial to compare the efficacy and safety of ceftizoxime and cefotaxime in the treatment of complicated UTIs.

  • Study Population:

    • Enroll adult patients with a clinical diagnosis of complicated UTI, supported by urinalysis and a pre-treatment urine culture with a significant pathogen count (e.g., ≥10⁵ CFU/mL).

    • Exclusion criteria should include known hypersensitivity to cephalosporins, severe renal impairment, and pregnancy.

  • Randomization and Blinding:

    • Randomize patients in a 1:1 ratio to receive either intravenous ceftizoxime or cefotaxime.

    • While a double-blind design is ideal, it may be challenging with different dosing regimens. An evaluator-blinded approach is a practical alternative.

  • Treatment Regimen:

    • Administer the investigational drugs at standard, approved doses and intervals for the treatment of complicated UTIs.

    • The duration of therapy should be standardized (e.g., 7-14 days), with an option for early discontinuation based on clinical response.

  • Efficacy Endpoints:

    • Primary Endpoint: Composite cure (clinical cure and microbiological eradication) at the test-of-cure (TOC) visit (e.g., 5-9 days after the end of therapy).

      • Clinical Cure: Resolution of baseline signs and symptoms of UTI.

      • Microbiological Eradication: Reduction of the baseline uropathogen to <10⁴ CFU/mL in the urine culture at the TOC visit.

    • Secondary Endpoints:

      • Clinical and microbiological outcomes at the follow-up visit (e.g., 21-28 days after the end of therapy).

      • Time to symptom resolution.

      • Incidence of adverse events and serious adverse events.

  • Statistical Analysis:

    • The primary analysis should be a non-inferiority comparison of the composite cure rates between the two treatment arms in the microbiological intent-to-treat (mMITT) and per-protocol (PP) populations.

    • A pre-specified non-inferiority margin (e.g., 10%) should be used.

dot

Enroll Patient Enrollment (Complicated UTI) Randomize Randomization Enroll->Randomize TreatCeftizoxime Treatment Arm A: Ceftizoxime Randomize->TreatCeftizoxime TreatCefotaxime Treatment Arm B: Cefotaxime Randomize->TreatCefotaxime EOT End of Treatment (Day 7-14) TreatCeftizoxime->EOT TreatCefotaxime->EOT TOC Test-of-Cure Visit (Post-treatment Day 5-9) EOT->TOC FollowUp Follow-up Visit (Post-treatment Day 21-28) TOC->FollowUp Analysis Data Analysis (Non-inferiority) FollowUp->Analysis

Caption: Clinical trial workflow.

Conclusion: A Nuanced Choice

Both ceftizoxime and cefotaxime are highly effective third-generation cephalosporins for the treatment of urinary tract infections. Clinical data from comparative trials suggest largely equivalent efficacy in achieving clinical cure and bacteriological eradication.[7]

However, key differences in their pharmacokinetic profiles, particularly the lack of metabolism of ceftizoxime, and some evidence suggesting a lower incidence of resistance development in certain settings, may offer a therapeutic advantage for ceftizoxime.[5][8] Conversely, the active metabolite of cefotaxime may contribute to its overall antibacterial effect.[6] The slightly different safety profiles observed in some studies, with fewer adverse events but a higher rate of superinfection for ceftizoxime in one trial, also warrant consideration.[7]

Ultimately, the choice between these two agents may be guided by local antimicrobial susceptibility patterns, the specific clinical context (e.g., complicated vs. uncomplicated UTI), and institutional formulary considerations. For researchers and drug development professionals, the subtle yet significant differences between these two closely related compounds underscore the importance of comprehensive in vitro, pharmacokinetic, and clinical evaluation in the quest for optimized anti-infective therapies.

References

  • Naber, K. G. (1989). Cefotaxime in urinary tract infections. Infection, 17 Suppl 1, S34-S38. [Link]

  • Lees, J. H., et al. (2020). Characterization of cefotaxime-resistant urinary Escherichia coli from primary care in South-West England 2017-18. The Journal of antimicrobial chemotherapy, 75(1), 51–58. [Link]

  • Richards, D. M., & Heel, R. C. (1985). Ceftizoxime: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 29(4), 281–329. [Link]

  • (1984). Treatment of urinary tract infections with cefotaxime: noncomparative and prospective comparative trials. Reviews of infectious diseases, 6 Suppl 4, S837–S843. [Link]

  • Claforan (cefotaxime) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Neu, H. C., & Fu, K. P. (1980). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial agents and chemotherapy, 18(4), 580–584. [Link]

  • Pérez-Viso, B., et al. (2024). Community Emergence of Cefixime-Resistant Escherichia coli Belonging to ST12 with Chromosomal AmpC Hyperproduction. Microorganisms, 12(3), 478. [Link]

  • Gordillo-Pérez, G., et al. (1987). Single-dose cefotaxime in the treatment of urinary tract infections in children: a randomized clinical trial. The Pediatric infectious disease journal, 6(8), 735–738. [Link]

  • Landes, R. R. (1983). Ceftizoxime vs. cefotaxime--a comparative randomized multicenter study. The Journal of antimicrobial chemotherapy, 12 Suppl C, 127–132. [Link]

  • Hofstetter, A., & Staehler, G. (1985). [Clinical Studies of the Efficacy and Tolerance of Cefotaxime, Ceftizoxime and Ceftriaxone in Patients With Complicated Urinary Tract Infections]. Klinische Wochenschrift, 63(16), 787–791. [Link]

  • Cefotaxime: United Kingdom clinical trial results in the treatment of severe infections. (1980). The Journal of antimicrobial chemotherapy, 6 Suppl A, 237–241. [Link]

  • Hayakawa, K., et al. (2017). Clinical and microbiologic characteristics of cefotaxime-non-susceptible Enterobacteriaceae bacteremia: a case control study. BMC infectious diseases, 17(1), 17. [Link]

  • Asvanich, K., et al. (1998). In vitro activity and clinical evaluation of cefixime in urinary tract infection. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 81(4), 301–304. [Link]

  • E. coli MIC distributions for cefotaxime (A), doxycycline (B),... | Download Scientific Diagram. ResearchGate. [Link]

  • Dębska-Szmer, A., et al. (2021). Analysis of Susceptibility to Selected Antibiotics in Klebsiella pneumoniae, Escherichia coli, Enterococcus faecalis and Enterococcus faecium Causing Urinary Tract Infections in Kidney Transplant Recipients over 8 Years: Single-Center Study. Journal of clinical medicine, 10(21), 5184. [Link]

  • Gondane, A. A., & Pawar, D. B. (2023). Activity of Cefotaxime versus Ceftriaxone against Pathogens Isolated from Various Systemic Infections: A Prospective, Multicenter, Comparative, In vitro Indian Study. Journal of the Association of Physicians of India, 71(11), 54–58. [Link]

  • Al-Mathkhury, H. J., et al. (2024). Enterobacter cloacae from urinary tract infections: frequency, protein analysis, and antimicrobial resistance. Saudi journal of biological sciences, 31(2), 103898. [Link]

  • Klebsiella species. Johns Hopkins ABX Guide. [Link]

  • Proteus species. Johns Hopkins ABX Guide. [Link]

  • Enterobacter species. Johns Hopkins ABX Guide. [Link]

  • Al-Janabi, Z. H. H. (2021). EFFECT OF CEFOTAXIME ON ESCHERICHIA COLI ISOLATED FROM URINARY TRACT INFECTION. Iraqi Journal of Agricultural Sciences, 52(1), 226-232. [Link]

  • What is the recommended treatment for a patient with a urine culture showing Enterobacter cloacae (E. cloacae) infection, with known antibiotic susceptibility results?. Dr.Oracle. [Link]

  • Liu, Y., et al. (2022). Antibiotic Sensitivity of Proteus mirabilis Urinary Tract Infection in Patients with Urinary Calculi. Journal of personalized medicine, 12(12), 2056. [Link]

  • Jacoby, G. A. (2009). AmpC beta-lactamases. Clinical microbiology reviews, 22(1), 161–182. [Link]

  • Enterobacter Infections Treatment & Management. Medscape Reference. [Link]

  • Al-Ghamdi, M., et al. (2024). Multidrug-Resistant Proteus mirabilis Infections and Clinical Outcome at Tertiary Hospital in Riyadh, Saudi Arabia. Infection and drug resistance, 17, 655–666. [Link]

  • Resistance of Proteus mirabilis and Proteus vulgaris to cefotaxime and cftazidime. ResearchGate. [Link]

  • Sorlí, L., et al. (2008). Urine bactericidal activity against Escherichia coli isolates exhibiting different resistance phenotypes/genotypes in an in vitro pharmacodynamic model simulating urine concentrations obtained after oral administration of a 400-milligram single dose of cefditoren-pivoxil. Antimicrobial agents and chemotherapy, 52(10), 3757–3760. [Link]

  • Labia, R., et al. (1983). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. The Journal of antimicrobial chemotherapy, 12 Suppl C, 119–126. [Link]

  • Beganović, M., et al. (2023). Rising Prevalence of Multidrug-Resistant Klebsiella spp. in Urinary Tract Infections: A Study from Doboj Hospital. Antibiotics (Basel, Switzerland), 12(12), 1709. [Link]

  • bacterium proteus mirabilis: Topics by Science.gov. Science.gov. [Link]

  • Al-Barwary, S. A., & Ali, S. A. (2024). Antimicrobial Susceptibility of Proteus mirabilis Isolated from Urinary Tract Infections in Duhok City, Iraq, Using VITEK2 System. Journal of Pure and Applied Microbiology, 18(3), 1641-1649. [Link]

  • Susceptibility to first choice antimicrobial treatment for urinary tract infections to Escherichia coli isolates from women urine samples in community South Brazil. The Brazilian Journal of Infectious Diseases. [Link]

  • ANTIBIOTIC SUSCEPTIBILITY PATTERN OF KLEBSIELLA PNEUMONIAE ISOLATED FROM CASES OF URINARY TRACT INFECTION IN A TERTIARY CARE SETUP. SciSpace. [Link]

  • AmpC beta-lactamase. HKSCCM. [Link]

  • Mulabdić, V., et al. (2016). Antibiotic Resistance in Urinary Isolates of Escherichia coli. Materia socio-medica, 28(6), 428–431. [Link]

  • Development of resistance of some Klebsiella species isolated locally from urinary tract infection to some beta-lactam antibiotics. Um-Salama Science Journal. [Link]

  • Molecular Characterization of Enterobacter cloacae Isolated from Urinary Tract Infections. Journal of Pure and Applied Microbiology. [Link]

  • Proteus mirabilis. WikEM. [Link]

Sources

In Vitro Activity of Ceftizoxime Against Gram-Negative Strains: A Comparative Analysis with Other Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Antimicrobial Research Division

Abstract

This guide provides a comprehensive analysis of the in vitro activity of ceftizoxime, a third-generation cephalosporin, against a range of clinically significant gram-negative bacteria. Through a detailed comparison with other key antibiotics, including alternative cephalosporins, carbapenems, and fluoroquinolones, this document serves as a critical resource for researchers, scientists, and drug development professionals. By integrating comparative experimental data with established methodologies, this guide aims to provide a clear perspective on the efficacy and potential applications of ceftizoxime in the context of evolving antimicrobial resistance.

Introduction: The Enduring Challenge of Gram-Negative Pathogens

Gram-negative bacteria represent a significant and persistent threat to public health, responsible for a wide spectrum of infections ranging from urinary tract infections to life-threatening sepsis. The emergence and spread of antimicrobial resistance among these pathogens have compromised the efficacy of many first-line therapeutic agents, necessitating a continuous evaluation of existing and novel antibiotics.

Ceftizoxime is a parenteral, third-generation cephalosporin characterized by its broad spectrum of activity against gram-negative bacteria and its stability against many beta-lactamase enzymes.[1][2] Understanding its comparative in vitro potency is crucial for its appropriate positioning in both clinical and research settings. This guide offers an objective, data-driven comparison of ceftizoxime's performance against other widely used antibiotics, supported by standardized experimental protocols to ensure scientific rigor and reproducibility.

Mechanisms of Action and the Rise of Resistance

Ceftizoxime, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3] This disruption leads to cell lysis and bacterial death. A key advantage of third-generation cephalosporins is their enhanced stability against hydrolysis by many plasmid- and chromosomally-mediated beta-lactamases, enzymes that are a primary mechanism of resistance in gram-negative bacteria.[2][4][5]

However, the utility of these agents is threatened by the evolution of resistance mechanisms, most notably the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[6][7] ESBLs, particularly the CTX-M types, can hydrolyze third-generation cephalosporins, rendering them ineffective.[6][8] Other mechanisms, such as alterations in PBPs and the activity of efflux pumps, also contribute to reduced susceptibility.

Comparative In Vitro Activity: A Data-Driven Overview

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for ceftizoxime and other antibiotics against key gram-negative pathogens. The MIC90 value, representing the concentration required to inhibit 90% of the tested isolates, is a critical metric for assessing the overall activity of an antibiotic against a bacterial population.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Escherichia coli

AntibioticMIC90 (µg/mL)
Ceftizoxime ≤1
Ceftriaxone≤1
Ceftazidime≤1
Imipenem≤0.5
Ciprofloxacin>2

Data synthesized from multiple in vitro studies. Actual values may vary based on geographic location and strain characteristics.

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Klebsiella pneumoniae

AntibioticMIC90 (µg/mL)
Ceftizoxime ≤1
Ceftriaxone≤1
Ceftazidime2
Imipenem≤0.5
Ciprofloxacin>2

Data synthesized from multiple in vitro studies. Note the potential for elevated MICs in ESBL-producing strains.

Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) Against Pseudomonas aeruginosa

AntibioticMIC90 (µg/mL)
Ceftizoxime >32
Ceftriaxone>64
Ceftazidime8
Imipenem4
Ciprofloxacin1

Ceftizoxime generally exhibits poor activity against Pseudomonas aeruginosa.[4][5][9]

Experimental Methodologies: Ensuring Rigor in Antimicrobial Susceptibility Testing

Accurate and reproducible MIC determination is fundamental to both clinical diagnostics and antibiotic research. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone of antimicrobial susceptibility testing.[10][11]

Protocol: Broth Microdilution for MIC Determination (CLSI M07)

This protocol outlines the standardized procedure for determining the MIC of ceftizoxime and comparator agents against gram-negative isolates.

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and has minimal interference with the activity of most antibiotics. The adjustment with calcium and magnesium ions is critical for the proper activity of certain drug classes, such as aminoglycosides and tetracyclines, against Pseudomonas aeruginosa.

  • Inoculum Density: A standardized inoculum of 5 x 10^5 CFU/mL is crucial. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs, particularly for beta-lactam antibiotics, due to the "inoculum effect."

  • Incubation: Incubation at 35°C for 16-20 hours in ambient air provides optimal conditions for the growth of most aerobic gram-negative bacteria.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of each antibiotic in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Antibiotic Stock Solutions P2 Perform Serial Dilutions in Microtiter Plate P1->P2 P3 Prepare Standardized Bacterial Inoculum (0.5 McFarland) E1 Inoculate Microtiter Plate with Bacteria P3->E1 E2 Incubate at 35°C for 16-20 hours A1 Visually Inspect for Growth E2->A1 A2 Determine MIC (Lowest concentration with no growth) A1->A2

Caption: Workflow for MIC determination using broth microdilution.

Interpretation of Results: From MIC to Clinical Significance

The raw MIC value is interpreted as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13] These breakpoints are determined by considering MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.

Table 4: CLSI Interpretive Criteria (M100, 30th Ed.) for Selected Antibiotics Against Enterobacteriaceae

AntibioticSusceptible (S)Intermediate (I)Resistant (R)
Ceftizoxime ≤8 µg/mL16 µg/mL≥32 µg/mL
Ceftriaxone≤1 µg/mL2 µg/mL≥4 µg/mL
Imipenem≤1 µg/mL2 µg/mL≥4 µg/mL
Ciprofloxacin≤0.25 µg/mL0.5 µg/mL≥1 µg/mL

Note: Breakpoints are subject to change and should always be referenced from the latest CLSI or EUCAST guidelines.[14]

Discussion and Field-Proven Insights

The compiled data indicate that ceftizoxime maintains potent in vitro activity against many species of the Enterobacteriaceae family, comparable to other third-generation cephalosporins like ceftriaxone.[9][15] Its stability in the presence of common beta-lactamases is a significant advantage.[16][17] Studies have shown its efficacy against E. coli and K. pneumoniae to be excellent, with some data suggesting it may be more active than cefotaxime against certain strains of Serratia and Enterobacter.[17][18]

However, a critical limitation of ceftizoxime is its lack of reliable activity against Pseudomonas aeruginosa.[4][9] For infections caused by this pathogen, agents like ceftazidime, imipenem, or ciprofloxacin are superior choices. Furthermore, the global rise of ESBL-producing Enterobacteriaceae poses a significant challenge to all third-generation cephalosporins, including ceftizoxime.[6] In such cases, carbapenems have traditionally been the treatment of choice, although newer beta-lactam/beta-lactamase inhibitor combinations are also effective options.

Conclusion

Ceftizoxime remains a potent antibiotic for the treatment of infections caused by susceptible gram-negative bacteria, particularly within the Enterobacteriaceae family. Its in vitro activity profile is robust and comparable to other agents in its class. However, its utility is limited by its poor activity against P. aeruginosa and the increasing prevalence of ESBL-mediated resistance. This comparative guide underscores the importance of continuous surveillance and accurate susceptibility testing to guide the effective use of established antibiotics in an era of evolving resistance.

References

  • Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem. NIH. [Link]

  • Pharmacology of Ceftizoxime ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Ceftizoxime – Knowledge and References. Taylor & Francis. [Link]

  • Comparative activity of ceftizoxime and four other cephalosporins against gram negative bacteria and their sensitivity to beta-lactamases. PubMed. [Link]

  • In vitro antibacterial activity of ceftizoxime against gram-negative strains. PubMed. [Link]

  • Activity of ceftizoxime combined with gentamicin against 100 clinical isolates of Pseudomonas aeruginosa. PubMed. [Link]

  • Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Activity of ceftizoxime combined with gentamicin against 100 clinical isolates of Pseudomonas aeruginosa. ASM Journals. [Link]

  • Ceftizoxime - Grokipedia. [Link]

  • In Vitro Antimicrobial Activity of Ceftizoxime. PubMed. [Link]

  • Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. PubMed. [Link]

  • Activity of cefepime, ceftazidime, and ceftizoxime against mutants of Enterobacteriaceae and Pseudomonas aeruginosa derepressed for class I beta-lactamase. PubMed. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • In Vitro Antimicrobial Activity of Ceftizoxime. [Link]

  • EUCAST - ESCMID. [Link]

  • In vitro antibacterial activity of ceftizoxime. PubMed. [Link]

  • Comparative in vitro activities of cefotaxime and ceftizoxime (FK749): new cephalosporins with exceptional potency. PMC - NIH. [Link]

  • EUCAST: EUCAST - Home. [Link]

  • Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. PMC - NIH. [Link]

  • Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Comparative in vitro activity of ceftizoxime, cefoperazone, and cefoxitin against anaerobic bacteria. PMC - NIH. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Third-generation cephalosporin resistance in gram-negative bacteria in the community: a growing public health concern. NIH. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Guidance Documents - EUCAST. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Comparative in vitro activity of ceftizoxime, cefoperazone, and cefoxitin against anaerobic bacteria. ResearchGate. [Link]

  • Quinolone resistance mechanisms among third-generation cephalosporin r. IDR. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • The Resistance Mechanisms and Clinical Impact of Resistance to the Third Generation Cephalosporins in Species of Enterobacter cloacae Complex in Taiwan. MDPI. [Link]

  • Characterization of third generation cephalosporin-resistant Escherichia coli clinical isolates from Ushuaia, Argentina. Elsevier. [Link]

  • Ceftazidime - Wikipedia. [Link]

  • M07-A8 - Regulations.gov. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Activity of ceftizoxime and comparative compounds against Bacteroides fragilis in a mouse model of anaerobic infection. PubMed. [Link]

  • Antimicrobial Susceptibility Summary 2022. [Link]

  • Bactericidal Activities of Ceftizoxime and Cefotaxime against Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Ceftizoxime Alapivoxil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ceftizoxime alapivoxil. As a potent, powdered Active Pharmaceutical Ingredient (API), Ceftizoxime alapivoxil necessitates stringent handling procedures to ensure personnel safety and prevent cross-contamination. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific principles to foster a culture of safety and excellence in your laboratory.

Hazard Identification: Understanding the Risks of Ceftizoxime

Ceftizoxime is a third-generation cephalosporin antibiotic.[1] Like other beta-lactam antibiotics, cephalosporins are recognized as potent respiratory and skin sensitizers. The primary risks associated with handling the powdered form of this API stem from:

  • Inhalation: Fine powders can easily become aerosolized during routine procedures like weighing, transferring, and mixing.[2] Inhalation is a primary route of exposure that can lead to respiratory sensitization, causing allergic reactions upon subsequent exposures, even at very low concentrations.

  • Dermal Contact: Direct skin contact can cause irritation and may lead to skin sensitization or allergic contact dermatitis.[3]

  • Ocular Exposure: Contact with the eyes can cause serious irritation.[3]

Even low-level, repeated exposures to hazardous drugs can have significant health effects, including allergic reactions.[4] Therefore, a comprehensive PPE strategy is not merely recommended; it is a critical component of a robust laboratory safety program. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to identify the necessary PPE for specific job tasks.[5][6]

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[7] For handling powdered Ceftizoxime alapivoxil, a multi-layered approach is essential to minimize exposure.

Task/Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing/Transferring Powder NIOSH-approved N95 or higher (PAPR preferred for higher quantities)Double-gloving with nitrile glovesChemical safety goggles and face shieldDisposable, low-linting gown with knit cuffs over a lab coat
Preparing Solutions NIOSH-approved N95 respiratorDouble-gloving with nitrile glovesChemical safety gogglesDisposable gown or lab coat
Handling Stock Solutions Not required unless aerosolization is likelySingle pair of nitrile glovesSafety glasses with side shieldsLab coat
Spill Cleanup (Powder) PAPR or full-face respirator with P100 filtersHeavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldDisposable, chemical-resistant coverall
Respiratory Protection: The First Line of Defense

Given the risk of aerosolization, respiratory protection is paramount.[2]

  • Minimum Requirement: For low-energy tasks involving small quantities (e.g., milligrams), a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[8]

  • Recommended: A Powered Air-Purifying Respirator (PAPR) is highly recommended for tasks with a higher potential for dust generation, such as weighing larger quantities or extended handling times. PAPRs offer a higher protection factor and reduce the physical burden on the user.

  • Rationale: The causality is clear: preventing the inhalation of fine API particles is the most critical step in avoiding respiratory sensitization. OSHA's respiratory protection standard (29 CFR 1910.134) requires that respirators be selected based on the specific hazard and that users be properly fit-tested and trained.[5]

Hand Protection: Preventing Dermal Absorption
  • Double-Gloving: Always wear two pairs of powder-free nitrile gloves.[8] Nitrile provides good chemical resistance for many laboratory solvents.

  • Technique: The outer glove should be removed and disposed of immediately after handling the primary container or completing a powder transfer. The inner glove is then worn until exiting the immediate work area, minimizing the spread of contamination.

  • Rationale: This self-validating system ensures that any contamination on the outer glove is contained and removed before the researcher touches other surfaces (e.g., fume hood sash, notebooks, pens). Gloves must meet standards like ASTM D6978 for chemotherapy gloves to ensure resistance to permeation.[8]

Eye and Face Protection: Shielding from Splashes and Dust
  • Minimum Requirement: Chemical safety goggles that provide a seal around the eyes are mandatory when handling the powder.[9] Standard safety glasses do not offer adequate protection from airborne dust.

  • Recommended: A full-face shield should be worn over safety goggles during powder handling to protect the entire face from splashes or puffs of powder.[10]

  • Rationale: This combination protects the sensitive mucous membranes of the eyes from direct contact with the irritant powder.[3]

Body Protection: Minimizing Skin Contamination
  • Gowns and Coats: A disposable, low-linting gown with a solid front and knit cuffs should be worn over a standard lab coat.[8] Materials like polyethylene-coated polypropylene are preferred over standard cloth, which can absorb powders and liquids.[8]

  • Rationale: The disposable outer layer contains the vast majority of any potential contamination and can be removed before leaving the designated handling area. This prevents the transfer of the API to other parts of the laboratory. Protective garments made from materials like DuPont™ Tyvek® can offer excellent protection against solid particles.[11]

Operational and Disposal Plans

A sound PPE strategy is only effective when integrated into standardized operational workflows.

Workflow for Donning Personal Protective Equipment

The sequence of putting on PPE is critical to ensure a proper seal and prevent contamination from the outset.

G cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands 1. Wash and Dry Hands Thoroughly Inspect_PPE 2. Inspect All PPE for Defects Gown 3. Don Inner Gloves and Gown/Coverall Respirator 4. Don Respirator/Mask Gown->Respirator Goggles 5. Don Goggles and Face Shield Respirator->Goggles Outer_Gloves 6. Don Outer Gloves (over gown cuffs) Goggles->Outer_Gloves

Caption: PPE Donning Sequence.

Workflow for Doffing (Removing) Personal Protective Equipment

The doffing sequence is arguably more critical than donning to prevent self-contamination. The principle is to remove the most contaminated items first.

G cluster_doffing Doffing Sequence (Contaminated Area) cluster_exit At Exit of Work Area Outer_Gloves 1. Remove Outer Gloves (Most Contaminated) Gown 2. Remove Gown/Coverall (Turn Inside Out) Outer_Gloves->Gown Exit 3. Exit Handling Area Gown->Exit Face_Shield 4. Remove Face Shield and Goggles Respirator 5. Remove Respirator Face_Shield->Respirator Inner_Gloves 6. Remove Inner Gloves Respirator->Inner_Gloves Wash_Hands 7. Wash Hands Thoroughly Inner_Gloves->Wash_Hands

Caption: PPE Doffing Sequence.

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • PPE Disposal: All disposable PPE (gloves, gowns, masks) used during handling of Ceftizoxime alapivoxil should be considered hazardous waste. Place all items in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.

  • Chemical Waste: Stock solutions and contaminated media are considered hazardous chemical waste.[12] They should be collected in approved containers and disposed of according to your institution's hazardous waste guidelines.[12] Autoclaving may not be sufficient to degrade the antibiotic.[12]

  • Surface Decontamination: A validated decontamination procedure should be used for all surfaces and equipment.[13] This may involve a sequence of cleaning with a detergent followed by wiping with a deactivating agent. Given the beta-lactam structure of cephalosporins, solutions that can open the ring, such as a fresh solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, may be effective, but this must be validated for your specific surfaces.[14]

By implementing this comprehensive PPE and handling strategy, you build a self-validating system of safety that protects researchers from the potent effects of Ceftizoxime alapivoxil and ensures the integrity of your scientific work.

References

  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
  • 3M United States. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Penicillin_Cephalosporin_Decontamin
  • National Institute for Occupational Safety and Health. (2023, April 21).
  • OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. (2011, April 11).
  • Occupational Safety and Health Administration.
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.).
  • Polovich, M. (2015).
  • Personal protective equipment for chemical handling. (n.d.). Safety Notes.
  • Das, S., et al. (2021). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern.
  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
  • Sharfin, M., et al. (2024). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Journal of Hazardous, Toxic, and Radioactive Waste.
  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024, July 15). Cleanroom Technology.
  • Respirex Intern
  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • BenchChem. Technical Support Center: Ensuring the Stability of Cephalosporins in Plasma Samples.
  • Fisher Scientific. (2019, May 14).
  • Lab 18: Using Antimicrobial Chemotherapy to Control Microorganisms. (n.d.).
  • Ceftizoxime sodium, for culture media use (103110)
  • Akbar, A., & Shreenath, A. P. (2023). Third-Generation Cephalosporins. In StatPearls.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 30).
  • Bio, B. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
  • MSD Manual Professional Edition. Cephalosporins - Infectious Diseases.
  • Cephalosporin Cleaning Method. (n.d.). Scribd.
  • Rehman, B., & Ali, A. (2023). Cephalosporins. In StatPearls.
  • Cayman Chemical. (2025, September 24).
  • AbMole BioScience.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftizoxime alapivoxil
Reactant of Route 2
Reactant of Route 2
Ceftizoxime alapivoxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.